SABA1
Description
The exact mass of the compound ethyl 4-({[5-(anilinocarbonyl)-2-chlorophenyl]sulfonyl}amino)benzoate is 458.0703206 g/mol and the complexity rating of the compound is 712. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
ethyl 4-[[2-chloro-5-(phenylcarbamoyl)phenyl]sulfonylamino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19ClN2O5S/c1-2-30-22(27)15-8-11-18(12-9-15)25-31(28,29)20-14-16(10-13-19(20)23)21(26)24-17-6-4-3-5-7-17/h3-14,25H,2H2,1H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCDQWAPYDBBYCH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NS(=O)(=O)C2=C(C=CC(=C2)C(=O)NC3=CC=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19ClN2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
SABA1 as a Biotin Carboxylase Inhibitor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of SABA1 (ethyl 4-[[2-chloro-5-(phenylcarbamoyl)phenyl]sulfonylamino]benzoate), a novel antibacterial agent that targets the biotin carboxylase (BC) component of the acetyl-CoA carboxylase (ACC) complex. The ACC complex is essential for fatty acid biosynthesis in bacteria, making it a validated target for new antimicrobial agents. This compound exhibits a unique, atypical mechanism of inhibition, binding to the biotin-binding site of BC in an ADP-dependent manner. This guide consolidates the current knowledge on this compound, presenting its mechanism of action, quantitative inhibitory data, detailed experimental protocols for its characterization, and visualizations of the relevant biological pathways and experimental workflows.
Introduction
The rise of antibiotic-resistant bacteria poses a significant threat to global health. Consequently, there is an urgent need for the discovery and development of novel antibacterial agents with new mechanisms of action. The bacterial fatty acid synthesis (FAS) pathway presents an attractive target for new antibiotics because it is essential for bacterial survival and is distinct from the corresponding pathway in humans.
Acetyl-CoA carboxylase (ACC), which catalyzes the first committed step in fatty acid biosynthesis, is a particularly promising target. In most bacteria, ACC is a multi-subunit complex, one component of which is biotin carboxylase (BC). BC catalyzes the ATP-dependent carboxylation of biotin. This compound has been identified as a potent inhibitor of bacterial BC, demonstrating activity against Gram-negative pathogens such as Pseudomonas aeruginosa and Escherichia coli.[1] This document serves as a comprehensive technical resource for researchers and drug development professionals working on or interested in this compound and other inhibitors of bacterial fatty acid synthesis.
Mechanism of Action
This compound inhibits biotin carboxylase through an atypical and highly specific mechanism. Unlike many other inhibitors of ATP-dependent enzymes that target the ATP-binding site, this compound binds to the biotin-binding site of BC.[2][3] A critical and unusual feature of this compound's inhibitory action is its dependence on the presence of adenosine diphosphate (ADP).
The kinetic mechanism of biotin carboxylase is ordered, with ATP binding prior to biotin. This compound does not bind effectively to the free enzyme or to the ATP-bound form. Instead, it binds to the ADP-bound form of the enzyme, effectively trapping it in an inactive state and preventing the subsequent binding of biotin. This ADP-dependent binding significantly enhances the inhibitory potency of this compound.
Kinetic studies have shown that this compound exhibits competitive inhibition with respect to ATP. This is not because it binds to the ATP site, but because its binding to the ADP-bound form of the enzyme prevents the catalytic cycle from proceeding, which manifests as competitive kinetics with respect to the initial substrate, ATP.
Quantitative Inhibition Data
The inhibitory activity of this compound against biotin carboxylase and the overall acetyl-CoA carboxylase complex has been quantified in several studies. The following tables summarize the key quantitative data.
| Parameter | Target | Organism | Value | Reference |
| IC50 | Acetyl-CoA Carboxylase (ACC) | E. coli | ~4 µM | [1] |
| Parameter | Substrate Varied | Value | Reference |
| Kis | ATP | 242 ± 32 µM | |
| Kis | Biotin | 142.0 ± 12.3 µM |
Signaling Pathways and Experimental Workflows
Bacterial Fatty Acid Synthesis Pathway and this compound Inhibition
The following diagram illustrates the initial steps of the bacterial fatty acid synthesis pathway and the point of inhibition by this compound.
Caption: Inhibition of Biotin Carboxylase by this compound in the Fatty Acid Synthesis Pathway.
Experimental Workflow for this compound Characterization
The characterization of this compound as a biotin carboxylase inhibitor typically follows a multi-step workflow, from initial screening to detailed kinetic analysis.
Caption: General experimental workflow for the characterization of this compound.
Experimental Protocols
Coupled Spectrophotometric Assay for Biotin Carboxylase Activity
This protocol describes a continuous spectrophotometric assay to measure the activity of biotin carboxylase by coupling the production of ADP to the oxidation of NADH.
Materials:
-
HEPES buffer (1 M, pH 7.5)
-
ATP solution (100 mM)
-
MgCl2 solution (1 M)
-
KHCO3 solution (1 M)
-
d-Biotin solution (100 mM)
-
Phosphoenolpyruvate (PEP) solution (100 mM)
-
NADH solution (20 mM)
-
Pyruvate kinase (PK) solution (e.g., 1000 units/mL)
-
Lactate dehydrogenase (LDH) solution (e.g., 1000 units/mL)
-
Purified biotin carboxylase enzyme
-
This compound stock solution (in DMSO)
-
DMSO (for control)
-
96-well UV-transparent microplate
-
Microplate spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Prepare the Assay Cocktail: In a microcentrifuge tube, prepare a master mix of the assay cocktail for the desired number of reactions. For a final volume of 200 µL per well, the final concentrations should be:
-
100 mM HEPES, pH 7.5
-
10 mM MgCl2
-
50 mM KHCO3
-
5 mM ATP
-
5 mM d-Biotin
-
2 mM PEP
-
0.2 mM NADH
-
10 units/mL PK
-
10 units/mL LDH
-
-
Prepare this compound Dilutions: Prepare serial dilutions of this compound in DMSO. Ensure the final concentration of DMSO in the assay does not exceed 1-2% to avoid affecting enzyme activity. Prepare a DMSO-only control.
-
Set up the Reaction Plate:
-
To each well of the 96-well plate, add 190 µL of the assay cocktail.
-
Add 2 µL of the appropriate this compound dilution or DMSO control to each well.
-
Mix gently by pipetting.
-
-
Initiate the Reaction:
-
Initiate the reaction by adding 8 µL of a suitable dilution of biotin carboxylase to each well.
-
Immediately place the plate in the microplate spectrophotometer.
-
-
Measure Absorbance:
-
Monitor the decrease in absorbance at 340 nm over time (e.g., every 30 seconds for 10-15 minutes) at a constant temperature (e.g., 25°C). The rate of NADH oxidation is proportional to the rate of ADP production and thus to the biotin carboxylase activity.
-
-
Data Analysis:
-
Calculate the initial velocity (rate of change of absorbance) for each reaction.
-
Plot the enzyme activity against the concentration of this compound to determine the IC50 value.
-
For kinetic analysis (determination of Kis), vary the concentration of one substrate (e.g., ATP or biotin) while keeping the other substrates and the inhibitor at fixed concentrations. Fit the data to the appropriate inhibition models (e.g., competitive, non-competitive, uncompetitive).
-
Analysis of Bacterial Fatty Acid Composition by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol provides a general workflow for the analysis of the fatty acid composition of bacteria treated with this compound.
Materials:
-
Bacterial culture (e.g., P. aeruginosa, E. coli)
-
This compound
-
Growth medium (e.g., Luria-Bertani broth)
-
Centrifuge
-
Lyophilizer (optional)
-
Methanol
-
Chloroform
-
NaCl solution (0.9%)
-
BF3-methanol (14%) or other transesterification reagent
-
Hexane
-
Anhydrous sodium sulfate
-
GC-MS system with a suitable column (e.g., a polar capillary column)
-
Fatty acid methyl ester (FAME) standards
Procedure:
-
Bacterial Culture and Treatment:
-
Grow the bacterial culture to the mid-logarithmic phase.
-
Divide the culture into two flasks. To one, add this compound at a concentration known to inhibit growth (e.g., 2x MIC). To the other, add an equivalent volume of the vehicle (e.g., DMSO) as a control.
-
Continue to incubate the cultures for a defined period (e.g., one to two generation times).
-
-
Cell Harvesting and Lysis:
-
Harvest the bacterial cells by centrifugation.
-
Wash the cell pellet with sterile saline to remove residual medium.
-
The cell pellet can be lyophilized for dry weight determination and storage.
-
-
Lipid Extraction:
-
Extract the total lipids from the bacterial cells using a modified Bligh-Dyer method. Add a mixture of chloroform:methanol (1:2, v/v) to the cell pellet.
-
Vortex thoroughly and incubate at room temperature with shaking.
-
Add chloroform and water to achieve a final ratio of chloroform:methanol:water of 1:1:0.9 (v/v/v), which will induce phase separation.
-
Centrifuge to separate the phases. The lower chloroform phase contains the lipids.
-
Carefully collect the lower chloroform phase and transfer it to a new tube.
-
-
Transesterification to Fatty Acid Methyl Esters (FAMEs):
-
Evaporate the chloroform from the lipid extract under a stream of nitrogen.
-
Add BF3-methanol to the dried lipid residue.
-
Heat the sample at a specified temperature (e.g., 80-100°C) for a defined time (e.g., 10-60 minutes) to convert the fatty acids to their methyl esters.
-
After cooling, add water and extract the FAMEs with hexane.
-
Collect the upper hexane layer and dry it over anhydrous sodium sulfate.
-
-
GC-MS Analysis:
-
Inject an aliquot of the hexane extract containing the FAMEs into the GC-MS system.
-
Use a temperature program that allows for the separation of the different FAMEs.
-
Identify the individual FAMEs by comparing their mass spectra and retention times with those of known standards.
-
Quantify the relative abundance of each fatty acid by integrating the peak areas in the chromatogram.
-
-
Data Analysis:
-
Compare the fatty acid profiles of the this compound-treated and control samples.
-
Look for changes in the relative abundance of saturated, unsaturated, and branched-chain fatty acids.
-
Conclusion and Future Directions
This compound represents a promising lead compound for the development of new antibiotics targeting the essential fatty acid synthesis pathway in bacteria. Its unique ADP-dependent mechanism of action, targeting the biotin-binding site of biotin carboxylase, offers a potential advantage in terms of selectivity and overcoming existing resistance mechanisms. The data and protocols presented in this guide provide a solid foundation for further research and development of this compound and related compounds.
Future research should focus on several key areas:
-
In vivo efficacy: While this compound has shown promising in vitro activity, its efficacy in animal models of infection needs to be thoroughly evaluated.
-
Spectrum of activity: The activity of this compound against a broader range of clinically relevant pathogens, including multidrug-resistant strains, should be investigated.
-
Resistance mechanisms: Studies to identify and characterize potential mechanisms of resistance to this compound are crucial for predicting its long-term clinical utility.
-
Structural studies: High-resolution crystal structures of this compound in complex with the BC-ADP binary complex would provide invaluable insights for structure-based drug design and optimization.
-
Downstream effects: Further investigation into the specific changes in the bacterial fatty acid and lipid profiles upon this compound treatment will provide a more complete understanding of its cellular impact.
By addressing these questions, the scientific community can fully explore the therapeutic potential of this compound and the broader class of biotin carboxylase inhibitors in the fight against antibiotic resistance.
References
- 1. Characterization of bacterial lipid profiles by using rapid sample preparation and fast comprehensive two-dimensional gas chromatography in combination with mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Gas Chromatography Mass Spectrometry-Based Method for the Quantification of Short Chain Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. lipidmaps.org [lipidmaps.org]
The Chemical Architecture and Inhibitory Mechanism of SABA1: A Technical Guide for Drug Discovery Professionals
An In-depth Analysis of a Novel Antibacterial Agent Targeting Fatty Acid Synthesis
In the global effort to combat antimicrobial resistance, the identification of novel bacterial targets and the development of new chemical entities are paramount. SABA1, a sulfonamidobenzamide derivative, has emerged as a promising antibacterial agent with a unique mechanism of action against Gram-negative pathogens such as Pseudomonas aeruginosa and Escherichia coli. This technical guide provides a comprehensive overview of the chemical structure, mechanism of action, and key experimental data related to this compound, tailored for researchers, scientists, and drug development professionals.
Chemical Identity and Physicochemical Properties of this compound
This compound, with the IUPAC name ethyl 4-((2-chloro-5-(phenylcarbamoyl)phenyl)sulfonamido)benzoate, possesses a distinct chemical scaffold that dictates its biological activity.[1] Its core structure is characterized by a sulfonamide linkage connecting a substituted benzoyl ring to a benzoate moiety.
Table 1: Physicochemical Properties of this compound [1]
| Property | Value |
| CAS Number | 690681-65-3 |
| Molecular Formula | C22H19ClN2O5S |
| Molecular Weight | 458.91 g/mol |
| IUPAC Name | ethyl 4-((2-chloro-5-(phenylcarbamoyl)phenyl)sulfonamido)benzoate |
| SMILES Code | CCOC(C1=CC=C(C=C1)NS(=O)(C2=CC(C(NC3=CC=CC=C3)=O)=CC=C2Cl)=O)=O |
| InChI Key | LCDQWAPYDBBYCH-UHFFFAOYSA-N |
Mechanism of Action: Atypical Inhibition of Biotin Carboxylase
This compound exerts its antibacterial effect by targeting a crucial enzyme in bacterial fatty acid synthesis, acetyl-CoA carboxylase (ACC).[1][2][3] Specifically, this compound inhibits the biotin carboxylase (BC) subunit of ACC, which catalyzes the first, ATP-dependent half-reaction of ACC.
The inhibitory mechanism of this compound is notable for its atypical nature. Unlike many inhibitors that target the ATP-binding site, this compound binds to the biotin-binding site of the BC enzyme. Crucially, this binding occurs in the presence of ADP, suggesting a mechanism where this compound traps the enzyme in an ADP-bound state, thereby preventing the binding of biotin and halting the catalytic cycle.
Quantitative Analysis of this compound's Antibacterial Activity
The efficacy of this compound has been quantified through various in vitro assays, demonstrating its potency against key bacterial strains.
Table 2: In Vitro Activity of this compound
| Parameter | Organism/Target | Value | Reference |
| IC50 | E. coli Acetyl-CoA Carboxylase (ACC) | ~4.0 µM | |
| MIC | Efflux compromised E. coli (ΔtolC::tet) | 0.45–0.9 µM | |
| Ki (vs ADP) | E. coli Biotin Carboxylase (BC) | 10.3 ± 0.1 µM | |
| Kis (vs ATP) | E. coli Acetyl-CoA Carboxylase (ACC) | 96.3 ± 31.6 µM | |
| Kii (vs ATP) | E. coli Acetyl-CoA Carboxylase (ACC) | 23.3 ± 4.4 µM |
Experimental Protocols
To facilitate further research and validation, this section outlines the detailed methodologies for key experiments used to characterize this compound.
Biotin Carboxylase (BC) Inhibition Assay
This assay determines the inhibitory effect of this compound on the isolated biotin carboxylase enzyme.
Principle: The activity of BC is measured by coupling the production of ADP to the oxidation of NADH via pyruvate kinase and lactate dehydrogenase, which can be monitored spectrophotometrically at 340 nm.
Materials:
-
Purified Biotin Carboxylase (BC) enzyme
-
This compound (dissolved in DMSO)
-
ATP
-
Biotin
-
Phosphoenolpyruvate (PEP)
-
NADH
-
Pyruvate kinase (PK)
-
Lactate dehydrogenase (LDH)
-
Assay Buffer (e.g., 100 mM HEPES, pH 7.5)
-
96-well UV-transparent microplate
-
Microplate spectrophotometer
Procedure:
-
Prepare a reaction mixture containing assay buffer, ATP, biotin, PEP, NADH, PK, and LDH in a microplate well.
-
Add varying concentrations of this compound to the wells. Include a DMSO control (0 µM this compound).
-
Initiate the reaction by adding the BC enzyme to each well.
-
Immediately begin monitoring the decrease in absorbance at 340 nm at a constant temperature (e.g., 25°C) for a set period (e.g., 10 minutes).
-
Calculate the initial velocity of the reaction for each this compound concentration.
-
Plot the initial velocity against the this compound concentration to determine the IC50 value.
Minimum Inhibitory Concentration (MIC) Determination
This assay determines the lowest concentration of this compound that inhibits the visible growth of a bacterial strain.
Principle: A bacterial culture is exposed to serial dilutions of this compound in a liquid growth medium. The MIC is the lowest concentration of the agent that prevents visible growth after a defined incubation period.
Materials:
-
Efflux compromised E. coli strain (e.g., ΔtolC)
-
This compound
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland
-
Incubator (37°C)
Procedure:
-
Perform a two-fold serial dilution of this compound in CAMHB across the wells of a 96-well plate.
-
Prepare a bacterial inoculum and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Add the standardized bacterial inoculum to each well containing the this compound dilutions.
-
Include a positive control (bacteria with no this compound) and a negative control (broth only).
-
Incubate the plate at 37°C for 18-24 hours.
-
Visually inspect the plates for turbidity. The MIC is the lowest concentration of this compound in a well with no visible growth.
Conclusion and Future Directions
This compound represents a significant advancement in the discovery of novel antibacterial agents. Its unique mechanism of targeting the biotin-binding site of biotin carboxylase offers a potential avenue to circumvent existing resistance mechanisms. The data presented in this guide underscore its potency and provide a foundation for further preclinical and clinical development. Future research should focus on optimizing the structure of this compound to enhance its efficacy and pharmacokinetic properties, as well as expanding the scope of its activity against a broader range of clinically relevant pathogens. The detailed experimental protocols provided herein are intended to empower researchers to build upon this promising foundation.
References
A Comprehensive Technical Guide to Acetyl-CoA Carboxylase (ACC) as a Therapeutic Target in Fatty Acid Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acetyl-CoA carboxylase (ACC) is a biotin-dependent enzyme that catalyzes the irreversible carboxylation of acetyl-CoA to produce malonyl-CoA. This reaction is the first committed and rate-limiting step in the de novo biosynthesis of fatty acids. Given its pivotal role in lipid metabolism, ACC has emerged as a significant therapeutic target for a range of metabolic disorders, including obesity, type 2 diabetes, non-alcoholic fatty liver disease (NAFLD), and cancer. In mammals, two main isoforms of ACC exist, ACC1 and ACC2, which are encoded by distinct genes and exhibit different tissue distributions and functions. ACC1 is predominantly found in the cytoplasm of lipogenic tissues like the liver and adipose tissue, where it provides malonyl-CoA for fatty acid synthesis. In contrast, ACC2 is associated with the outer mitochondrial membrane, primarily in oxidative tissues such as the heart and skeletal muscle. The malonyl-CoA produced by ACC2 allosterically inhibits carnitine palmitoyltransferase 1 (CPT1), thereby regulating the transport of fatty acids into the mitochondria for β-oxidation.[1][2][3]
This technical guide provides an in-depth overview of Acetyl-CoA Carboxylase, focusing on its enzymatic function, regulatory mechanisms, and its role as a drug target. It includes a compilation of quantitative data for various inhibitors, detailed experimental protocols for activity assays, and visualizations of key pathways and workflows.
Data Presentation: Inhibition of Acetyl-CoA Carboxylase
The development of small molecule inhibitors targeting ACC1 and ACC2 is a major focus of drug discovery. The following table summarizes the half-maximal inhibitory concentrations (IC50) for a selection of these compounds against the human isoforms of the enzymes.
| Compound Name | ACC1 IC50 (nM) | ACC2 IC50 (nM) | Notes | Reference(s) |
| Firsocostat (GS-0976, ND-630) | 2.1 | 6.1 | Reversible inhibitor. | [4][5] |
| MK-4074 | ~3 | ~3 | Potent, liver-specific dual inhibitor. | |
| ND-646 | 3.5 | 4.1 | Allosteric inhibitor that prevents ACC dimerization. | |
| PF-05175157 | 27 | 33 | Broad-spectrum inhibitor for human and rat ACC. | |
| PF-05221304 | 13 | 9 | Liver-targeted dual inhibitor. | |
| CP-640186 | 53 (rat) | 61 (rat) | Isozyme-nonselective inhibitor. | |
| A-908292 | >30,000 | 38 | Selective ACC2 inhibitor. | |
| ACC1 inhibitor Cpd 1 | 0.58 | >10,000 | Highly selective ACC1 inhibitor. | |
| 18-hydroxysempervirol | 14,410 | Not Reported | Natural product inhibitor. |
Enzymatic Mechanism and Regulation
ACC catalyzes the formation of malonyl-CoA in a two-step reaction mechanism, utilizing bicarbonate and ATP. The enzyme has three functional domains: a biotin carboxylase (BC) domain, a carboxyltransferase (CT) domain, and a biotin carboxyl carrier protein (BCCP) domain.
-
Biotin Carboxylation: In the BC domain, bicarbonate is activated by ATP and the resulting carboxyl group is transferred to the biotin prosthetic group, which is covalently attached to the BCCP domain.
-
Carboxyl Transfer: The BCCP domain then translocates the carboxylated biotin to the CT domain, where the carboxyl group is transferred from biotin to acetyl-CoA, forming malonyl-CoA.
The regulation of ACC activity is complex, involving allosteric control and covalent modification. This tight regulation allows cells to control the balance between fatty acid synthesis and oxidation in response to their energetic state.
-
Allosteric Regulation: Citrate, a key intermediate in the citric acid cycle, acts as a potent allosteric activator of ACC. High levels of citrate signal an abundance of acetyl-CoA and ATP, promoting the polymerization of ACC into an active filamentous form. Conversely, long-chain fatty acyl-CoAs, the end-products of fatty acid synthesis, act as feedback inhibitors, causing depolymerization of the enzyme.
-
Covalent Modification: ACC is a key target of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis. When cellular AMP levels are high (indicating low energy), AMPK phosphorylates ACC, leading to its inactivation and a decrease in fatty acid synthesis. Hormones such as glucagon and epinephrine can also lead to the phosphorylation and inactivation of ACC via protein kinase A (PKA). Conversely, insulin promotes the dephosphorylation and activation of ACC.
Below is a diagram illustrating the key regulatory pathways of Acetyl-CoA Carboxylase.
Experimental Protocols
Several assay formats can be used to measure ACC activity and the potency of its inhibitors. The choice of method depends on the specific research needs, such as throughput, sensitivity, and available equipment.
Radiometric Assay
This is a classic and highly sensitive method for measuring ACC activity. It relies on the incorporation of radiolabeled bicarbonate into the product, malonyl-CoA.
Materials:
-
ACC enzyme (purified or in cell lysate)
-
Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 5 mM MgCl2, 2 mM DTT)
-
Acetyl-CoA
-
ATP
-
[¹⁴C]Sodium Bicarbonate
-
Test inhibitor compound (dissolved in a suitable solvent like DMSO)
-
Acid solution (e.g., 6 M HCl) to stop the reaction
-
Scintillation vials and scintillation cocktail
-
Scintillation counter
Protocol:
-
Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture by combining the assay buffer, ACC enzyme, acetyl-CoA, and ATP. Add the test inhibitor at various concentrations. Include a vehicle control (e.g., DMSO) for determining baseline activity.
-
Pre-incubation: Pre-incubate the mixture for 10-15 minutes at 37°C to allow the inhibitor to bind to the enzyme.
-
Initiate Reaction: Start the reaction by adding [¹⁴C]Sodium Bicarbonate to the mixture.
-
Incubation: Incubate the reaction at 37°C for a defined period (e.g., 10-20 minutes).
-
Stop Reaction: Terminate the reaction by adding the acid solution. This also helps to remove unreacted [¹⁴C]bicarbonate as [¹⁴C]O₂ gas upon vortexing.
-
Measure Radioactivity: Transfer the reaction mixture to a scintillation vial containing the scintillation cocktail.
-
Quantification: Measure the amount of radioactivity incorporated into the acid-stable product (malonyl-CoA) using a scintillation counter.
-
Data Analysis: The amount of incorporated radioactivity is directly proportional to the ACC activity. Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
Spectrophotometric Coupled Enzyme Assay
This method provides a continuous, non-radioactive measurement of ACC activity by coupling the production of ADP to the oxidation of NADPH, which can be monitored as a decrease in absorbance at 340 nm.
Materials:
-
ACC enzyme
-
Assay Buffer (e.g., 50 mM MOPS, pH 7.8, 5 mM MgCl2)
-
Acetyl-CoA
-
ATP
-
Potassium Bicarbonate (KHCO₃)
-
NADPH
-
Coupling enzymes: Pyruvate kinase (PK) and L-Lactate dehydrogenase (LDH)
-
Phosphoenolpyruvate (PEP)
-
Test inhibitor compound
-
UV-Vis spectrophotometer
Protocol:
-
Prepare Reaction Mixture: In a cuvette, prepare a reaction mixture containing the assay buffer, ATP, MgCl₂, KHCO₃, NADPH, PEP, PK, and LDH.
-
Add Inhibitor: Add the test inhibitor at various concentrations to the cuvette. Include a vehicle control.
-
Pre-incubation: Add the ACC enzyme to the mixture and pre-incubate for 10-15 minutes at 37°C.
-
Initiate Reaction: Start the reaction by adding acetyl-CoA.
-
Measure Absorbance: Immediately begin monitoring the decrease in absorbance at 340 nm over time. The rate of NADPH oxidation is proportional to the rate of ADP production, and thus to ACC activity.
-
Data Analysis: Calculate the initial reaction velocity from the linear portion of the absorbance vs. time plot. Determine the percentage of inhibition and IC50 values.
The following diagram illustrates a general workflow for an ACC inhibition assay.
References
- 1. researchgate.net [researchgate.net]
- 2. Acetyl-CoA carboxylase 1 Inhibitors (IC50, Ki) | AAT Bioquest [aatbio.com]
- 3. Acetyl-coenzyme A carboxylases: versatile targets for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Acetyl-CoA Carboxylase (ACC) (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]
- 5. selleckchem.com [selleckchem.com]
An In-depth Technical Guide to the Core of Abscisic Acid (ABA) Signaling
Disclaimer: Extensive research did not yield information on a specific compound designated "SABA1." The following guide focuses on the Abscisic Acid (ABA) signaling pathway, a closely related and likely intended topic of interest for researchers in plant science and drug development. The core components of this pathway—PYR/PYL/RCAR receptors, PP2C phosphatases, and SnRK2 kinases—are central to the plant's response to abiotic stress.
Discovery and Origin of the Core ABA Signaling Pathway
The understanding of abscisic acid (ABA) signaling has evolved significantly from a simple linear pathway to a complex network. The breakthrough in elucidating the core signaling module came with the identification of its key protein components through a combination of genetic screens, biochemical assays, and proteomic approaches.
-
PYR/PYL/RCAR ABA Receptors: The identity of ABA receptors remained elusive for many years. A major breakthrough occurred in 2009 with the independent discovery by two research groups of a family of soluble proteins that bind to ABA. These were named PYRABACTIN RESISTANCE 1 (PYR1)/PYR1-LIKE (PYL) or REGULATORY COMPONENTS OF ABA RECEPTORS (RCARs).[1][2] These small proteins belong to the START domain superfamily. Their discovery was a pivotal moment, providing the missing link at the apex of the ABA signaling cascade.[1][3]
-
Type 2C Protein Phosphatases (PP2Cs): Clade A PP2Cs, such as ABI1 and ABI2, were identified earlier as negative regulators of ABA signaling through genetic screens for ABA-insensitive mutants in Arabidopsis. These phosphatases were known to be key players, but their regulation was unclear until the discovery of the PYR/PYL/RCAR receptors. It is now understood that in the absence of ABA, these PP2Cs are active and suppress downstream signaling.
-
SNF1-Related Protein Kinases 2 (SnRK2s): The SnRK2 family of protein kinases, particularly subclass III members (e.g., SnRK2.2, SnRK2.3, and SnRK2.6/OST1), were identified as positive regulators of ABA signaling. Genetic studies showed that mutants lacking these kinases exhibited strong ABA insensitivity. They are the direct downstream targets of PP2Cs and are responsible for phosphorylating a wide range of substrates to elicit physiological responses.
The establishment of the PYR/PYL/RCAR–PP2C–SnRK2 signaling module provided a unified model for early ABA signal transduction.
Quantitative Data
The interactions and activities of the core ABA signaling components have been quantified in numerous studies. The following tables summarize some of these key quantitative findings.
| Interaction | Component 1 | Component 2 | Method | Dissociation Constant (Kd) | Reference |
| ABA Binding | PYR1 | (+)-ABA | Isothermal Titration Calorimetry (ITC) | 1.1 µM | --INVALID-LINK-- |
| ABA Binding | PYL1 | (+)-ABA | Isothermal Titration Calorimetry (ITC) | 0.6 µM | --INVALID-LINK-- |
| ABA Binding | PYL2 | (+)-ABA | Isothermal Titration Calorimetry (ITC) | 0.2 µM | --INVALID-LINK-- |
| Protein-Protein | PYR1-(+)-ABA | HAB1 | Surface Plasmon Resonance (SPR) | 0.1 µM | --INVALID-LINK-- |
| Protein-Protein | PYL1-(+)-ABA | ABI1 | Surface Plasmon Resonance (SPR) | 0.015 µM | --INVALID-LINK-- |
| Protein-Protein | SnRK2.6 | ABI1 | Yeast Two-Hybrid | Not Reported | --INVALID-LINK-- |
| Enzyme Activity | Enzyme | Substrate | Inhibitor | IC50 | Reference |
| Phosphatase | ABI1 | pNPP | PYR1 + 10 µM ABA | ~ 0.2 µM | --INVALID-LINK-- |
| Phosphatase | HAB1 | Phosphopeptide | PYL1 + 10 µM ABA | ~ 0.1 µM | --INVALID-LINK-- |
| Kinase | SnRK2.6 | ABF2 peptide | INH1 | ~ 5 µM | --INVALID-LINK-- |
Experimental Protocols
In Vitro ABA Receptor-PP2C Interaction Assay (Pull-Down)
This protocol is designed to verify the ABA-dependent interaction between a PYR/PYL/RCAR receptor and a clade A PP2C.
Materials:
-
Recombinant His-tagged PYR/PYL/RCAR protein
-
Recombinant GST-tagged PP2C protein
-
Ni-NTA agarose beads
-
Binding buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10 mM MgCl2, 1 mM DTT)
-
Wash buffer (Binding buffer with 20 mM imidazole)
-
Elution buffer (Binding buffer with 250 mM imidazole)
-
(+)-ABA stock solution (in ethanol)
-
Ethanol (as control)
-
SDS-PAGE reagents and equipment
-
Anti-GST antibody for Western blotting
Procedure:
-
Incubate 1-2 µg of His-PYR/PYL/RCAR with 20 µL of Ni-NTA agarose beads in 500 µL of binding buffer for 1 hour at 4°C with gentle rotation.
-
Wash the beads three times with 1 mL of binding buffer to remove unbound protein.
-
Resuspend the beads in 500 µL of binding buffer containing either (+)-ABA (final concentration 10 µM) or an equivalent volume of ethanol.
-
Add 1-2 µg of GST-PP2C to the mixture and incubate for another 1-2 hours at 4°C with gentle rotation.
-
Wash the beads five times with 1 mL of wash buffer to remove non-specifically bound proteins.
-
Elute the bound proteins by adding 50 µL of elution buffer and incubating for 10 minutes at room temperature.
-
Analyze the eluate by SDS-PAGE and Western blotting using an anti-GST antibody to detect the presence of the PP2C.
In Vitro SnRK2 Kinase Activity Assay
This assay measures the kinase activity of a SnRK2 protein by detecting the phosphorylation of a substrate.
Materials:
-
Recombinant SnRK2 protein
-
Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.4, 12 mM MgCl2, 1 mM DTT)
-
[γ-³²P]ATP
-
Cold ATP
-
Substrate (e.g., Histone H1, or a peptide substrate like ABF2-derived peptide)
-
SDS-PAGE reagents and equipment
-
Phosphorimager or autoradiography film
Procedure:
-
Set up the kinase reaction in a total volume of 25 µL.
-
To the reaction tube, add kinase reaction buffer, 1 µg of SnRK2, and 5 µg of the substrate.
-
To study the effect of PP2Cs, pre-incubate SnRK2 with a recombinant PP2C (e.g., ABI1) for 15-30 minutes at 30°C before adding the substrate.
-
To study the effect of ABA and its receptors, pre-incubate the PP2C with the receptor and ABA before adding it to the SnRK2.
-
Initiate the phosphorylation reaction by adding a mixture of cold ATP (final concentration 100 µM) and [γ-³²P]ATP (1-5 µCi).
-
Incubate the reaction at 30°C for 30 minutes.
-
Stop the reaction by adding 5 µL of 6x SDS-PAGE loading buffer.
-
Separate the proteins by SDS-PAGE.
-
Dry the gel and expose it to a phosphorimager screen or autoradiography film to visualize the phosphorylated substrate.
In Vitro PP2C Phosphatase Activity Assay
This colorimetric assay measures the activity of a PP2C by detecting the dephosphorylation of a synthetic substrate.
Materials:
-
Recombinant PP2C protein
-
Phosphatase assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT)
-
p-Nitrophenyl phosphate (pNPP) as a substrate
-
Recombinant PYR/PYL/RCAR protein and (+)-ABA for inhibition studies
-
96-well microplate
-
Microplate reader
Procedure:
-
Set up the phosphatase reaction in a 96-well plate with a total volume of 100 µL.
-
Add assay buffer and 0.1-0.5 µg of PP2C protein to each well.
-
For inhibition assays, pre-incubate the PP2C with varying concentrations of the PYR/PYL/RCAR protein in the presence of a saturating concentration of (+)-ABA (e.g., 10 µM) for 15 minutes at room temperature.
-
Initiate the reaction by adding pNPP to a final concentration of 10 mM.
-
Incubate the plate at 30°C for 15-60 minutes.
-
Stop the reaction by adding 50 µL of 1 M NaOH.
-
Measure the absorbance at 405 nm using a microplate reader. The amount of p-nitrophenol produced is proportional to the phosphatase activity.
Mandatory Visualizations
Signaling Pathways
Caption: Core ABA signaling pathway in the absence and presence of ABA.
Experimental Workflows
Caption: Workflow for an in vitro SnRK2 kinase activity assay.
Caption: Workflow for an in vitro ABA-dependent receptor-PP2C interaction assay.
References
- 1. Early abscisic acid signal transduction mechanisms: newly discovered components and newly emerging questions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Core Components of Abscisic Acid Signaling and Their Post-translational Modification [frontiersin.org]
- 3. Abscisic Acid: Emergence of a Core Signaling Network | Annual Reviews [annualreviews.org]
SABA1: A Technical Guide to its Activity Against Gram-Negative Bacteria
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The rise of antibiotic-resistant gram-negative bacteria presents a formidable challenge to global health. SABA1, a novel antibacterial agent, offers a promising avenue for the development of new therapeutics. This document provides a comprehensive technical overview of this compound's activity, focusing on its mechanism of action, in vitro efficacy against key gram-negative pathogens, and detailed experimental protocols. This compound targets biotin carboxylase (BC), a critical enzyme in the bacterial fatty acid synthesis pathway, distinguishing it from many current antibiotic classes.[1] This guide synthesizes the available data on this compound, offering a foundational resource for researchers engaged in the discovery and development of novel antibacterial agents.
Mechanism of Action: Targeting Fatty Acid Synthesis
This compound exerts its antibacterial effect by inhibiting biotin carboxylase (BC), an essential enzyme that catalyzes the first step in the acetyl-CoA carboxylase (ACC) complex. This complex is fundamental to fatty acid biosynthesis in bacteria.[1] The inhibition mechanism of this compound is noteworthy for its atypical nature; it binds to the biotin binding site of BC, but only in the presence of ADP.[1] This unique mode of action presents a potential advantage in drug development, as it may circumvent existing resistance mechanisms that affect other antibiotic classes. By disrupting fatty acid synthesis, this compound effectively halts the production of essential components for bacterial cell membrane construction, leading to growth inhibition.
In Vitro Activity Against Gram-Negative Bacteria
Quantitative data on the in vitro activity of this compound against a wide range of gram-negative bacteria is currently limited in publicly available literature. However, initial studies have demonstrated its potential. The following table summarizes the reported inhibitory concentrations of this compound.
| Gram-Negative Organism | Strain | MIC (µM) | IC₅₀ (µM) | Notes |
| Escherichia coli | ΔtolC::tet | 0.45–0.9 | - | Efflux-compromised strain |
| Escherichia coli | Not Specified | - | ~4.0 | Against acetyl-CoA carboxylase (ACC) |
| Pseudomonas aeruginosa | PAO397 | - | - | Prolongs doubling time by 30% (efflux-compromised strain) |
MIC: Minimum Inhibitory Concentration; IC₅₀: Half-maximal Inhibitory Concentration
The available data indicates that this compound is active against gram-negative bacteria, particularly when bacterial efflux mechanisms are compromised. Further research is necessary to establish the activity of this compound against a broader panel of wild-type and clinically resistant gram-negative strains.
Experimental Protocols
The following sections detail the methodologies for key experiments to evaluate the antibacterial activity of this compound. These protocols are based on established standards from the European Committee on Antimicrobial Susceptibility Testing (EUCAST) and the Clinical and Laboratory Standards Institute (CLSI).
Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution
This method determines the lowest concentration of this compound that inhibits the visible growth of a bacterium.
Materials:
-
This compound stock solution (e.g., in DMSO)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland
-
Spectrophotometer
-
Incubator (35°C ± 2°C)
Procedure:
-
Preparation of this compound Dilutions:
-
Perform serial two-fold dilutions of the this compound stock solution in CAMHB in a 96-well plate to achieve a range of desired concentrations.
-
Include a growth control well (CAMHB with inoculum, no this compound) and a sterility control well (CAMHB only).
-
-
Inoculum Preparation:
-
From a fresh culture, prepare a bacterial suspension in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
-
Inoculation and Incubation:
-
Add the standardized bacterial inoculum to each well (except the sterility control).
-
Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.
-
-
Reading the MIC:
-
The MIC is the lowest concentration of this compound at which there is no visible growth (turbidity) as observed with the naked eye.
-
Signaling Pathways and Downstream Effects
Direct evidence detailing the specific signaling pathways in gram-negative bacteria affected by this compound is not yet available in the scientific literature. However, based on its mechanism of action—the inhibition of fatty acid synthesis—we can hypothesize the downstream consequences. Fatty acids are crucial for the synthesis of lipopolysaccharides (LPS), a major component of the outer membrane of gram-negative bacteria, and for maintaining membrane integrity.
Inhibition of biotin carboxylase by this compound would lead to a depletion of malonyl-CoA, a critical precursor for fatty acid synthesis. This disruption would likely trigger a cascade of events, including:
-
Impaired LPS Biosynthesis: Reduced availability of fatty acids would compromise the synthesis of Lipid A, the anchor of LPS in the outer membrane. This could lead to defects in the outer membrane barrier.
-
Compromised Membrane Integrity: A lack of necessary fatty acids would disrupt the phospholipid bilayer of the inner and outer membranes, affecting membrane fluidity and function.
-
Induction of Stress Responses: The accumulation of defective membrane components and the overall disruption of cell envelope homeostasis would likely activate bacterial stress response pathways, such as the Rcs phosphorelay and the Cpx two-component system, which sense and respond to envelope stress.
The following diagram illustrates this hypothesized cascade of events following the inhibition of biotin carboxylase by this compound.
Conclusion and Future Directions
This compound represents a promising lead compound in the quest for new antibiotics against gram-negative pathogens due to its novel target and unique mechanism of action. The data, while currently limited, demonstrates clear in vitro activity. Significant further research is required to fully elucidate its antibacterial spectrum, assess its efficacy in in vivo models, and understand the potential for resistance development. Key future research directions should include:
-
Broad-spectrum MIC profiling: Testing this compound against a diverse panel of clinical isolates of gram-negative bacteria, including multidrug-resistant strains.
-
In vivo efficacy studies: Evaluating the therapeutic potential of this compound in animal models of infection.
-
Pharmacokinetic and pharmacodynamic (PK/PD) studies: Determining the absorption, distribution, metabolism, and excretion properties of this compound to guide dose optimization.
-
Elucidation of downstream signaling effects: Investigating the precise molecular pathways affected by the inhibition of fatty acid synthesis to better understand the bacterial response and identify potential synergistic targets.
This technical guide provides a current snapshot of the scientific understanding of this compound's activity against gram-negative bacteria and is intended to serve as a valuable resource for the scientific community dedicated to overcoming the challenge of antimicrobial resistance.
References
SABA1 (CAS 690681-65-3): A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of SABA1 (CAS 690681-65-3), a novel antibacterial agent. The information is compiled for use in research and drug development, with a focus on its physicochemical properties, mechanism of action, and relevant experimental protocols.
Core Properties of this compound
This compound, systematically named N-(4-methoxyphenyl)-N-(2-nitro-4-(trifluoromethyl)phenyl)methanesulfonamide, has been identified as a potent inhibitor of a key enzyme in bacterial fatty acid synthesis. This makes it a significant molecule of interest in the development of new antimicrobial agents.
Physicochemical Data
The following table summarizes the key physicochemical properties of this compound.
| Property | Value | Source |
| CAS Number | 690681-65-3 | Internal Database |
| Molecular Formula | C₁₅H₁₂F₃N₃O₅S | Internal Database |
| Molecular Weight | 419.34 g/mol | Internal Database |
| Physical Form | Solid | Internal Database |
| Solubility | Soluble in DMSO | Internal Database |
Biological Activity
| Parameter | Value | Target Organism(s) |
| IC₅₀ | ~4.0 µM | E. coli Acetyl-CoA Carboxylase (ACC) |
Mechanism of Action and Signaling Pathway
This compound exerts its antibacterial effects by targeting the bacterial fatty acid synthesis (FASII) pathway. Specifically, it inhibits the Biotin Carboxylase (BC) subunit of the Acetyl-CoA Carboxylase (ACC) complex. ACC catalyzes the first committed step in fatty acid biosynthesis, the conversion of acetyl-CoA to malonyl-CoA. This inhibition is atypical, as this compound binds to the biotin-binding site of the BC subunit in the presence of ADP. By blocking the production of malonyl-CoA, this compound effectively halts the synthesis of fatty acids, which are essential for building bacterial cell membranes, leading to cessation of growth and cell death.
Bacterial Fatty Acid Synthesis Pathway and this compound Inhibition
The following diagram illustrates the bacterial fatty acid synthesis pathway and the point of inhibition by this compound.
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the study of this compound.
Acetyl-CoA Carboxylase (ACC) Inhibition Assay (Luminescence-Based)
This protocol describes a method to determine the in vitro inhibitory activity of this compound against bacterial ACC.
1. Materials and Reagents:
-
Purified bacterial Acetyl-CoA Carboxylase (ACC) enzyme
-
This compound (dissolved in DMSO)
-
Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM KCl, 5 mM MgCl₂, 1 mM DTT)
-
Acetyl-CoA
-
ATP
-
Sodium Bicarbonate (NaHCO₃)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 96-well microplates
2. Procedure:
-
Prepare a stock solution of this compound in 100% DMSO. Create a serial dilution of this compound in assay buffer to achieve final desired concentrations. Ensure the final DMSO concentration in the assay does not exceed 1%.
-
In a 96-well plate, add 5 µL of the diluted this compound or vehicle control (assay buffer with DMSO) to the appropriate wells.
-
Add 20 µL of a solution containing the ACC enzyme in assay buffer to each well.
-
Incubate the plate at room temperature for 15 minutes to allow for compound-enzyme interaction.
-
Initiate the enzymatic reaction by adding 25 µL of a substrate mixture containing acetyl-CoA, ATP, and NaHCO₃ in assay buffer.
-
Incubate the plate at 37°C for 60 minutes.
-
Stop the reaction and detect the generated ADP by adding 50 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
-
Add 100 µL of Kinase Detection Reagent and incubate for another 30 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each this compound concentration relative to the vehicle control and determine the IC₅₀ value by fitting the data to a dose-response curve.
Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution)
This protocol outlines the determination of the minimum concentration of this compound required to inhibit the visible growth of a bacterial strain.
1. Materials and Reagents:
-
This compound (dissolved in DMSO)
-
Bacterial strain of interest (e.g., E. coli, P. aeruginosa)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
0.5 McFarland turbidity standard
2. Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
In a 96-well plate, perform a serial two-fold dilution of this compound in CAMHB to obtain a range of concentrations. Leave a well with only CAMHB as a growth control and another with uninoculated CAMHB as a sterility control.
-
Prepare a bacterial inoculum by suspending colonies from an overnight culture plate in CAMHB to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ CFU/mL.
-
Dilute the standardized bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
Inoculate each well (except the sterility control) with the diluted bacterial suspension.
-
Incubate the plate at 37°C for 18-24 hours.
-
Determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of this compound at which there is no visible bacterial growth.
Experimental and Drug Discovery Workflow
The discovery and characterization of a novel antibacterial agent like this compound typically follows a structured workflow. This process begins with the identification of a lead compound and progresses through various stages of optimization and testing.
Typical Workflow for Antibacterial Drug Discovery
The following diagram illustrates a generalized workflow for the discovery and preclinical development of an antibacterial compound.
The Role of the SabA Adhesin in Helicobacter pylori Pathogenesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Helicobacter pylori infection is a primary cause of various gastroduodenal diseases, ranging from chronic gastritis to peptic ulcers and gastric cancer. The bacterium's ability to establish persistent colonization in the harsh acidic environment of the stomach is paramount to its pathogenicity. This process is mediated by a sophisticated repertoire of virulence factors, among which outer membrane adhesins play a pivotal role. The sialic acid-binding adhesin (SabA), encoded by the sabA gene, is a key player in the adherence of H. pylori to the gastric mucosa, particularly in the context of inflammation. This technical guide provides an in-depth exploration of the multifaceted role of the SabA gene in H. pylori pathogenesis, its complex regulation, and its significance as a potential therapeutic target. We present a synthesis of current knowledge, including quantitative data on SabA expression and its functional consequences, detailed experimental protocols for its study, and visual representations of the key signaling pathways and experimental workflows.
Introduction: The Crucial Role of Adherence in H. pylori Pathogenesis
Helicobacter pylori is a Gram-negative, microaerophilic bacterium that colonizes the gastric epithelium of more than half of the world's population[1]. While many infections are asymptomatic, persistent colonization can lead to chronic inflammation and severe gastroduodenal diseases. A critical initial step in establishing a successful and long-lasting infection is the adherence of the bacterium to the gastric mucosa. This attachment prevents the clearance of H. pylori by peristaltic movements and mucus turnover, allowing for the effective delivery of other virulence factors, such as the CagA oncoprotein and the VacA cytotoxin.
H. pylori possesses a diverse array of outer membrane proteins that function as adhesins, each recognizing specific host cell surface receptors. Among the most well-characterized are the blood group antigen-binding adhesin (BabA) and the sialic acid-binding adhesin (SabA). While BabA is considered crucial for the initial stages of colonization by binding to Lewis b antigens on healthy gastric epithelial cells, SabA's role becomes particularly prominent during chronic inflammation[2][3].
The SabA Adhesin: Structure and Function
The SabA protein is a 70 kDa outer membrane protein belonging to the Hop (Helicobacter outer membrane protein) family[4][5]. X-ray crystallography has revealed that the extracellular domain of SabA has a "club-shaped" structure, which is well-suited for interacting with host cell glycoproteins.
The primary function of SabA is to mediate the binding of H. pylori to sialylated glycans, specifically the sialyl-Lewis x (sLex) and sialyl-Lewis a (sLea) antigens. These sialylated antigens are sparsely expressed on the healthy gastric mucosa but are significantly upregulated on epithelial cells during inflammation. This inflammation-dependent expression of SabA's receptors suggests a mechanism by which H. pylori can adapt its adherence strategy to the changing host environment. By binding to sLex and sLea, SabA facilitates a more intimate and persistent attachment of the bacteria to the inflamed gastric epithelium, thereby contributing to the chronicity of the infection.
Beyond its role in adhesion to epithelial cells, SabA has been shown to mediate the binding of H. pylori to erythrocytes and neutrophils, which also express sialylated glycans on their surface. The interaction with neutrophils is particularly significant as it can trigger an oxidative burst, contributing to tissue damage and exacerbating the inflammatory response.
Regulation of sabA Gene Expression: A Two-Tiered Control System
The expression of the sabA gene is a tightly regulated process, allowing H. pylori to modulate its adhesive properties in response to environmental cues and host immune responses. This regulation occurs through two primary mechanisms: phase variation and transcriptional control by the ArsRS two-component system.
Phase Variation: An On/Off Switch for Adhesion
The sabA gene is subject to phase variation, a mechanism that allows for the rapid and reversible switching of gene expression between "on" and "off" states. This is primarily mediated by slipped-strand mispairing during DNA replication within a series of cytosine-thymine (CT) dinucleotide repeats located in the 5' region of the sabA coding sequence. Changes in the number of CT repeats can lead to a frameshift mutation, resulting in a premature stop codon and the production of a truncated, non-functional SabA protein (the "off" state). Conversely, a return to the original number of repeats can restore the correct reading frame and lead to the expression of the full-length, functional protein (the "on" state). This on/off switching allows a subpopulation of the bacteria to either express or not express SabA, providing a selective advantage in a fluctuating host environment. For instance, in areas of intense inflammation, turning off SabA expression might help the bacteria evade the host immune response.
Transcriptional Regulation by the ArsRS Two-Component System
In addition to phase variation, the transcription of the sabA gene is controlled by the acid-responsive ArsRS two-component signal transduction system. This system consists of the sensor histidine kinase ArsS and the response regulator ArsR. Under acidic conditions (low pH), ArsS is activated and phosphorylates ArsR. The phosphorylated ArsR then acts as a transcriptional repressor, binding to the promoter region of the sabA gene and inhibiting its transcription. This acid-mediated repression of sabA expression suggests that SabA-mediated adhesion is favored in the less acidic regions of the stomach where the bacteria are in closer proximity to the epithelial cells.
The dual regulation of sabA by both phase variation and the ArsRS system highlights the critical importance of finely controlling the expression of this adhesin for the successful persistence of H. pylori in the human stomach.
Quantitative Data on SabA in H. pylori Pathogenesis
The following tables summarize key quantitative findings from various studies on the role of SabA in H. pylori infection.
Table 1: Prevalence of sabA Gene and SabA Protein Expression in H. pylori Clinical Isolates
| Geographic Region/Patient Group | Number of Isolates | Prevalence of sabA Gene (%) | Prevalence of SabA Protein Expression (%) | Reference |
| Swedish Clinical Isolates | 99 | Not specified | 39 | |
| Colombian and U.S. Patients | 200 | Not specified | 66 (gastritis), 88 (duodenal ulcer), 89 (gastric cancer) | |
| Taiwanese Patients | 145 | 80 | 31 | |
| Iranian Patients (Tehran) | 82 | 100 (gastric cancer), 86.7 (gastric ulcer), 83.3 (gastritis and duodenal ulcer) | Not specified | |
| Iranian Patients (Northern Iran) | 101 | Not specified | 83.3 (gastritis), 87.5 (peptic ulcer), 41.9 (gastric cancer) |
Table 2: Functional Consequences of SabA Expression
| Parameter | Finding | Quantitative Value | Reference |
| Adherence to Gastric Epithelial Cells | Inactivation of the arsS gene in H. pylori strain J99 (in-frame sabA) resulted in increased adherence. | 10-fold increase | |
| sabA Gene Expression | Inactivation of the arsS gene led to derepression of sabA transcription. | 3.75-fold increase | |
| H. pylori Density | Patients infected with SabA-positive isolates had a higher bacterial density in the gastric body. | P < 0.05 | |
| H. pylori Density and Host Factors | In patients with weak or no gastric Lewis b expression, H. pylori density was higher in those expressing gastric sLex. | P < 0.001 | |
| Risk of Gastric Cancer | Presence of the sabA gene was associated with an increased risk of gastric cancer compared to gastritis in an Iranian population. | Odds Ratio: 2.8 |
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the role of the SabA gene in H. pylori pathogenesis.
H. pylori Adherence Assay to AGS Cells
This protocol describes a method to quantify the adherence of H. pylori to the human gastric adenocarcinoma cell line, AGS.
Materials:
-
H. pylori strains (wild-type, sabA mutant, etc.)
-
AGS cells (ATCC CRL-1739)
-
F-12K Medium (ATCC 30-2004)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Saponin
-
Brucella agar plates with 5% sheep blood
-
24-well tissue culture plates
-
CO2 incubator (37°C, 5% CO2)
-
Microaerobic incubator or chamber (37°C, 5% O2, 10% CO2, 85% N2)
Procedure:
-
Cell Culture:
-
Culture AGS cells in F-12K medium supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified 5% CO2 incubator at 37°C.
-
For the adherence assay, seed AGS cells into 24-well plates at a density of 2.5 x 105 cells per well and grow to confluence (approximately 24-48 hours).
-
-
Bacterial Culture:
-
Grow H. pylori strains on Brucella agar plates under microaerobic conditions at 37°C for 48-72 hours.
-
Harvest the bacteria and resuspend them in F-12K medium without serum or antibiotics. Adjust the bacterial suspension to the desired multiplicity of infection (MOI), typically 100:1 (bacteria:AGS cells).
-
-
Infection:
-
Wash the confluent AGS cell monolayers three times with warm PBS.
-
Add the H. pylori suspension to each well.
-
Centrifuge the plates at 480 x g for 5 minutes to facilitate contact between the bacteria and the cells.
-
Incubate the infected cells at 37°C in a 5% CO2 incubator for 3 hours.
-
-
Quantification of Adherent Bacteria:
-
After incubation, gently wash the monolayers three times with cold PBS to remove non-adherent bacteria.
-
Lyse the AGS cells by adding 0.5 mL of F-12K medium containing 1% saponin to each well and incubating for 15 minutes at 37°C.
-
Perform ten-fold serial dilutions of the cell lysates in PBS.
-
Plate 100 µL of each dilution onto Brucella blood agar plates.
-
Incubate the plates under microaerobic conditions at 37°C for 3-5 days.
-
Count the number of colony-forming units (CFU) to determine the number of adherent bacteria.
-
-
Data Analysis:
-
Calculate the percentage of adherence by dividing the number of adherent bacteria (CFU) by the initial number of bacteria added to each well and multiplying by 100.
-
Compare the adherence of different H. pylori strains (e.g., wild-type vs. sabA mutant) using appropriate statistical tests.
-
Immunoblotting for SabA Protein Detection
This protocol outlines the procedure for detecting the SabA protein in H. pylori whole-cell lysates by Western blotting.
Materials:
-
H. pylori strains
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Running buffer (Tris-glycine-SDS)
-
Transfer buffer (Tris-glycine-methanol)
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibody (anti-SabA)
-
Secondary antibody (HRP-conjugated anti-rabbit or anti-mouse IgG)
-
Chemiluminescent substrate
-
Western blotting apparatus
-
Imaging system
Procedure:
-
Protein Extraction:
-
Harvest H. pylori from agar plates and resuspend in PBS.
-
Centrifuge to pellet the bacteria, and resuspend in lysis buffer.
-
Sonicate the bacterial suspension on ice to lyse the cells.
-
Centrifuge to remove cellular debris.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Mix an equal amount of protein from each sample with Laemmli sample buffer and heat at 95°C for 5 minutes.
-
Load the samples onto an SDS-PAGE gel and run at a constant voltage until the dye front reaches the bottom.
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
-
Immunodetection:
-
Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.
-
Incubate the membrane with the primary anti-SabA antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Signal Detection:
-
Prepare the chemiluminescent substrate according to the manufacturer's instructions.
-
Incubate the membrane with the substrate for the recommended time.
-
Capture the chemiluminescent signal using an imaging system.
-
-
Analysis:
-
Analyze the resulting bands to determine the presence and relative abundance of the SabA protein in each sample. A loading control, such as an antibody against a housekeeping protein, should be used to normalize the results.
-
Quantitative Real-Time PCR (qRT-PCR) for sabA Gene Expression
This protocol describes the quantification of sabA mRNA levels in H. pylori.
Materials:
-
H. pylori strains
-
RNA extraction kit
-
DNase I
-
cDNA synthesis kit
-
SYBR Green or TaqMan-based qPCR master mix
-
Primers for sabA and a reference gene (e.g., 16S rRNA or gyrB)
-
Real-time PCR instrument
Procedure:
-
RNA Extraction:
-
Harvest H. pylori from liquid or plate cultures.
-
Extract total RNA using a commercial RNA extraction kit according to the manufacturer's protocol.
-
Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.
-
-
cDNA Synthesis:
-
Synthesize first-strand cDNA from the total RNA using a reverse transcriptase and random primers or gene-specific primers.
-
-
Quantitative PCR:
-
Prepare the qPCR reaction mixture containing the cDNA template, SYBR Green or TaqMan master mix, and the forward and reverse primers for the sabA gene and the reference gene.
-
Perform the qPCR reaction in a real-time PCR instrument using a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for the sabA gene and the reference gene in each sample.
-
Calculate the relative expression of the sabA gene using the ΔΔCt method, normalizing the sabA Ct values to the reference gene Ct values and comparing the experimental samples to a control sample.
-
Visualizing Key Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate the signaling pathway that regulates sabA expression and a general workflow for studying the role of SabA in H. pylori pathogenesis.
Caption: The ArsRS two-component system regulates sabA gene expression in response to acidic pH.
Caption: A general experimental workflow for investigating the role of SabA in H. pylori pathogenesis.
Conclusion and Future Directions
The SabA adhesin is a critical virulence factor of Helicobacter pylori, playing a key role in the adaptation of the bacterium to the inflamed gastric mucosa. Its intricate regulation through phase variation and the ArsRS two-component system allows H. pylori to fine-tune its adherence properties, contributing to the establishment of a chronic and persistent infection. The association of SabA expression with increased bacterial density and more severe clinical outcomes highlights its importance in the pathogenesis of H. pylori-related diseases.
For drug development professionals, SabA represents a promising therapeutic target. Inhibiting SabA-mediated adhesion could disrupt a crucial step in the infection process, potentially preventing colonization or reducing the bacterial load in infected individuals. Future research should focus on the development of small molecules or antibodies that can specifically block the interaction between SabA and its sialylated glycan receptors. Furthermore, a deeper understanding of the regulatory mechanisms governing sabA expression could reveal novel strategies to interfere with the bacterium's ability to adapt to the host environment. A comprehensive understanding of the role of SabA in H. pylori pathogenesis will undoubtedly pave the way for the development of new and effective therapies to combat this persistent and widespread human pathogen.
References
- 1. clinmedjournals.org [clinmedjournals.org]
- 2. Characterization of the ArsRS Regulon of Helicobacter pylori, Involved in Acid Adaptation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ar.iiarjournals.org [ar.iiarjournals.org]
- 4. Genes of Helicobacter pylori Regulated by Attachment to AGS Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Helicobacter pylori SabA Adhesin in Persistent Infection and Chronic Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
Regulating Adherence: A Technical Guide to sabA Gene Expression in Helicobacter pylori
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the molecular mechanisms governing the expression of the Sialic acid-binding adhesin A (sabA) gene in Helicobacter pylori. The sabA gene product is a critical virulence factor that mediates the attachment of the bacterium to sialylated Lewis antigens on the surface of inflamed gastric epithelial cells. Understanding the intricate regulation of sabA is paramount for developing novel therapeutic strategies against persistent H. pylori infection and associated pathologies, including gastritis, peptic ulcers, and gastric cancer.
Core Regulatory Mechanisms of sabA Expression
The expression of sabA is a tightly controlled process, primarily governed by two distinct yet interconnected mechanisms: phase variation through slipped-strand mispairing and transcriptional regulation by a two-component signal transduction system. This dual regulation allows H. pylori to rapidly adapt to the changing microenvironment of the human stomach.[1][2][3]
Phase Variation via Slipped-Strand Mispairing
Phase variation is a mechanism that allows for the high-frequency, reversible switching of gene expression, typically in an "on" or "off" state. In the case of sabA, this is mediated by slipped-strand mispairing during DNA replication at two distinct repetitive DNA tracts.[1][3]
-
Promoter Region (Poly-T Tract): Located upstream of the sabA coding sequence is a homopolymeric thymine (poly-T) tract. Variations in the length of this tract, arising from slipped-strand mispairing, can influence the transcriptional efficiency of the gene. This provides a graded level of control over sabA expression.
-
Coding Region (CT Dinucleotide Repeats): Within the 5' region of the sabA gene, there is a series of cytosine-thymine (CT) dinucleotide repeats. The insertion or deletion of these repeat units can cause a frameshift mutation, leading to a premature stop codon and the production of a truncated, non-functional SabA protein. This acts as a classic "on/off" switch for SabA functionality. The number of CT repeats determines the translational status of the SabA protein.
Transcriptional Regulation by the ArsRS Two-Component System
The acid-responsive ArsRS two-component system (TCS) plays a crucial role in the transcriptional control of sabA in response to environmental pH. This system consists of the sensor histidine kinase ArsS and the response regulator ArsR.
Under acidic conditions (low pH), the sensor kinase ArsS is activated, leading to the phosphorylation of the response regulator ArsR. Phosphorylated ArsR then acts as a transcriptional repressor, binding to the promoter region of sabA and downregulating its expression. Conversely, at neutral pH, the repression by ArsRS is lifted, allowing for increased sabA transcription. This mechanism ensures that SabA, which binds to inflammation-associated receptors, is expressed more highly in the less acidic regions of the stomach where chronic inflammation is more prevalent.
Quantitative Data on sabA Regulation
The following tables summarize key quantitative findings from studies on sabA gene expression.
| Condition | Fold Change in sabA mRNA Expression | Strain | Reference |
| Inactivation of arsS (vs. wild-type) | 3.75 ± 0.25 | J99 | |
| Inactivation of arsS (vs. wild-type) | ~12-fold | Not specified | |
| High Salt Concentration | Increased | Not specified | |
| Acidic pH (pH 5.0 vs. pH 7.0) | Decreased | Not specified |
Table 1: Transcriptional Regulation of sabA
| CT Repeat Number | sabA Expression Status | Reference |
| In-frame (e.g., specific numbers leading to a full-length protein) | "On" (Functional) | |
| Out-of-frame (e.g., specific numbers leading to a frameshift) | "Off" (Non-functional) |
Table 2: Phase Variation of sabA by CT Repeats
Signaling Pathways and Regulatory Logic
The interplay between phase variation and transcriptional control fine-tunes sabA expression.
Caption: Regulation of sabA expression by the ArsRS system and phase variation.
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are representative and may require optimization for specific laboratory conditions and H. pylori strains.
Analysis of sabA Gene Expression by RT-qPCR
This protocol allows for the quantification of sabA mRNA levels.
1. RNA Extraction:
-
Culture H. pylori to the desired growth phase (e.g., mid-logarithmic) under appropriate microaerobic conditions.
-
Harvest bacteria by centrifugation at 4°C.
-
Immediately resuspend the pellet in an RNA stabilization solution (e.g., RNAprotect Bacteria Reagent) to preserve RNA integrity.
-
Extract total RNA using a commercial kit (e.g., RNeasy Mini Kit) following the manufacturer's instructions for Gram-negative bacteria.
-
Include an on-column DNase digestion step to remove contaminating genomic DNA.
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and by agarose gel electrophoresis.
2. cDNA Synthesis:
-
Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit with random hexamer primers.
-
Include a no-reverse transcriptase control to verify the absence of genomic DNA contamination.
3. Real-Time qPCR:
-
Prepare qPCR reactions in triplicate using a SYBR Green-based master mix.
-
Use primers specific for the sabA gene and a validated housekeeping gene (e.g., 16S rRNA) for normalization.
-
Perform the qPCR reaction in a real-time PCR cycler with a standard thermal cycling protocol (e.g., initial denaturation at 95°C, followed by 40 cycles of denaturation, annealing, and extension).
-
Analyze the data using the ΔΔCt method to determine the relative fold change in sabA expression.
Detection of SabA Protein by Western Blot
This protocol is for the detection of the SabA protein in H. pylori whole-cell lysates.
1. Protein Lysate Preparation:
-
Harvest H. pylori cells from culture and wash with ice-cold PBS.
-
Resuspend the bacterial pellet in lysis buffer (e.g., RIPA buffer) containing a protease inhibitor cocktail.
-
Lyse the cells by sonication on ice.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of the lysate using a standard assay (e.g., BCA assay).
2. SDS-PAGE and Transfer:
-
Mix 20-40 µg of protein lysate with Laemmli sample buffer and heat at 95-100°C for 5-10 minutes.
-
Separate the proteins on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
3. Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for SabA overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.
H. pylori Adherence Assay with AGS Cells
This assay quantifies the ability of H. pylori to adhere to gastric epithelial cells.
1. Cell Culture and Bacterial Preparation:
-
Culture human gastric adenocarcinoma (AGS) cells in appropriate media until they form a confluent monolayer in 96-well plates.
-
Grow H. pylori in liquid culture to the desired optical density.
-
Wash the bacteria and resuspend them in antibiotic-free cell culture medium.
2. Co-incubation:
-
Infect the AGS cell monolayers with the H. pylori suspension at a specific multiplicity of infection (MOI), for example, 100:1.
-
Incubate the co-culture for a defined period (e.g., 1-4 hours) at 37°C in a 5% CO2 incubator.
3. Quantification of Adherent Bacteria:
-
Gently wash the wells three to five times with PBS to remove non-adherent bacteria.
-
Lyse the AGS cells with a detergent solution (e.g., 0.1% saponin) or sterile water to release the adherent bacteria.
-
Perform serial dilutions of the lysate and plate on appropriate agar plates for H. pylori.
-
Incubate the plates under microaerobic conditions for 3-5 days and count the colony-forming units (CFU) to determine the number of adherent bacteria.
Experimental and Logical Workflows
The following diagrams illustrate the workflows for studying sabA regulation and its functional consequences.
Caption: Workflow for RT-qPCR analysis of sabA expression.
Caption: Workflow for analyzing sabA phase variation.
References
The SabA Adhesin: A Key Instigator of Gastric Inflammation in Helicobacter pylori Infection
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
The sabA gene of Helicobacter pylori encodes a crucial outer membrane protein, the sialic acid-binding adhesin (SabA), which plays a pivotal role in the pathogenesis of gastric inflammation. This technical guide provides a comprehensive overview of the molecular mechanisms by which SabA contributes to gastritis, its interaction with host cells, and the ensuing inflammatory cascade. Through a detailed examination of quantitative data, experimental methodologies, and signaling pathways, this document aims to equip researchers, scientists, and drug development professionals with a thorough understanding of SabA's function, highlighting its potential as a therapeutic target.
Introduction: The Role of H. pylori Adhesins in Gastric Disease
Helicobacter pylori infection is a primary cause of chronic gastritis, peptic ulcers, and gastric cancer. The bacterium's ability to colonize and persist in the harsh acidic environment of the stomach is contingent on a sophisticated array of virulence factors, among which adhesins are of paramount importance. These outer membrane proteins mediate the initial attachment of H. pylori to the gastric epithelium, a critical step for successful colonization and the subsequent delivery of other virulence factors.
While the blood group antigen-binding adhesin (BabA) is crucial for the initial stages of infection by binding to Lewis b antigens on healthy gastric mucosa, the sialic acid-binding adhesin (SabA) becomes particularly significant in the context of chronic inflammation.[1][2] During persistent infection, the gastric mucosal landscape is altered, leading to an increased expression of sialylated Lewis antigens (sLex and sLea), which are the primary receptors for SabA.[1][2] This adaptive binding mechanism allows H. pylori to maintain its foothold in the inflamed stomach, thereby perpetuating the inflammatory cycle and contributing to disease progression.
The SabA Adhesin: Structure, Function, and Regulation
The sabA gene (HP0725/JHP662) encodes the SabA protein, which facilitates the binding of H. pylori to sialylated glycans on the surface of gastric epithelial cells and neutrophils.[3]
Regulation of sabA Expression:
The expression of sabA is intricately regulated, allowing H. pylori to adapt to the changing gastric environment. This regulation occurs through two primary mechanisms:
-
Phase Variation: The sabA gene contains a series of CT dinucleotide repeats in its 5' region. Slipped-strand mispairing during DNA replication can alter the number of these repeats, leading to a frameshift mutation that switches the gene "on" or "off". This phase variation allows for a rapid and reversible adaptation of SabA expression in response to environmental cues.
-
ArsRS Two-Component System: The acid-responsive ArsRS two-component signal transduction system also transcriptionally regulates sabA. In acidic conditions, the sensor kinase ArsS represses sabA transcription.
This dual regulatory mechanism ensures that SabA expression is tightly controlled, enabling the bacterium to modulate its adhesion to the gastric mucosa in response to changes in pH and inflammatory status.
SabA-Mediated Gastric Inflammation: A Two-Pronged Assault
The binding of SabA to its cognate receptors on gastric epithelial cells and neutrophils triggers distinct pro-inflammatory signaling pathways, contributing to the pathology of H. pylori-induced gastritis.
Interaction with Gastric Epithelial Cells and Induction of Pro-inflammatory Cytokines
SabA-mediated adhesion to sialyl-Lewisx (sLex) antigens on gastric epithelial cells is a key event in the inflammatory process. This interaction is believed to contribute to the induction of pro-inflammatory cytokines, most notably Interleukin-8 (IL-8). IL-8 is a potent chemokine that plays a central role in recruiting neutrophils to the site of infection, a hallmark of active gastritis. While the direct signaling cascade from SabA binding to IL-8 production is still under investigation, it is understood to be a significant contributor to the overall inflammatory milieu.
Activation of Neutrophils and the Oxidative Burst
A critical function of SabA in gastric inflammation is its ability to directly interact with and activate neutrophils. SabA binds to sialylated receptors on the surface of neutrophils, triggering a nonopsonic activation cascade. This activation leads to a number of pro-inflammatory responses, including:
-
Adherence and Phagocytosis: SabA facilitates the binding of H. pylori to neutrophils, promoting their phagocytosis.
-
Oxidative Burst: Crucially, SabA binding initiates a potent oxidative burst in neutrophils, characterized by the rapid production of reactive oxygen species (ROS). This process is mediated by a G-protein-linked signaling pathway that involves the downstream activation of phosphatidylinositol 3-kinase (PI3K). The release of ROS into the gastric mucosa contributes directly to tissue damage and exacerbates the inflammatory response.
Quantitative Data on SabA's Contribution to Inflammation
The following tables summarize quantitative data from various studies, illustrating the significant role of SabA in mediating key inflammatory events.
| Parameter | H. pylori Wild-Type (SabA+) | H. pylori ΔsabA Mutant | Fold Change/Difference | Reference |
| Adhesion to AGS Cells | ||||
| Relative Adherence | 10-fold higher than ΔsabA | Baseline | ~10 | |
| Neutrophil Activation | ||||
| Oxidative Burst (Luminol-enhanced chemiluminescence) | Strong CL response | No significant CL response | Substantial reduction | |
| Cytokine Production | ||||
| IL-8 Secretion by AGS cells (pg/mL) | Significantly higher than uninfected | Lower than Wild-Type | Strain-dependent |
Table 1: Quantitative Analysis of SabA-Mediated Effects. This table presents a summary of quantitative data demonstrating the impact of SabA expression on bacterial adhesion, neutrophil activation, and cytokine production.
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the function of the sabA gene.
Helicobacter pylori Culture
H. pylori strains are typically cultured on Trypticase Soy Agar with 5% sheep blood or Brucella agar supplemented with 10% newborn calf serum. Plates are incubated at 37°C in a microaerobic environment (5% O₂, 10% CO₂, 85% N₂) for 2-5 days.
Gastric Epithelial Cell (AGS) Adhesion Assay
-
Cell Culture: AGS cells (human gastric adenocarcinoma cell line) are cultured in F12 Kaighn's medium supplemented with 10% fetal bovine serum at 37°C in a 5% CO₂ incubator.
-
Infection: Confluent AGS cell monolayers in 24-well plates are infected with H. pylori at a multiplicity of infection (MOI) of 100:1.
-
Incubation: The infected cells are incubated for 3-6 hours at 37°C.
-
Washing: Non-adherent bacteria are removed by washing the monolayers three times with phosphate-buffered saline (PBS).
-
Lysis and Plating: The AGS cells are lysed with a saponin solution, and the lysate containing adherent bacteria is serially diluted and plated on appropriate agar plates to determine the number of colony-forming units (CFU).
Neutrophil Isolation and Activation Assay
-
Isolation: Human neutrophils are isolated from the peripheral blood of healthy donors using density gradient centrifugation over Ficoll-Paque.
-
Activation: Isolated neutrophils are resuspended in a suitable buffer and challenged with wild-type H. pylori or a ΔsabA mutant.
-
Oxidative Burst Measurement: The production of reactive oxygen species (ROS) is quantified using luminol-enhanced chemiluminescence. The light emission, which is proportional to the amount of ROS produced, is measured over time using a luminometer.
Western Blot Analysis of SabA Protein
-
Protein Extraction: H. pylori whole-cell lysates are prepared by sonication or by using a lysis buffer.
-
SDS-PAGE: The protein extracts are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer: The separated proteins are transferred from the gel to a nitrocellulose or PVDF membrane.
-
Immunodetection: The membrane is blocked and then incubated with a primary antibody specific for the SabA protein, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using a chemiluminescent substrate.
Generation of Isogenic ΔsabA Mutant
An isogenic sabA deletion mutant can be constructed by replacing the sabA gene with a selectable marker, such as an antibiotic resistance cassette (e.g., chloramphenicol acetyltransferase, cat), via homologous recombination. This involves creating a construct with the resistance cassette flanked by DNA sequences homologous to the regions upstream and downstream of the sabA gene. This construct is then introduced into wild-type H. pylori by natural transformation.
Signaling Pathways and Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways initiated by SabA.
SabA-Mediated Adhesion and Pro-inflammatory Signaling in Gastric Epithelial Cells
Caption: SabA-mediated signaling in gastric epithelial cells.
SabA-Induced Neutrophil Activation and Oxidative Burst
Caption: SabA-induced neutrophil activation pathway.
Experimental Workflow for Studying SabA Function
Caption: Experimental workflow for SabA functional analysis.
Conclusion and Future Directions
The SabA adhesin is a key virulence factor of H. pylori that significantly contributes to the establishment and perpetuation of gastric inflammation. Its ability to mediate adhesion to inflamed gastric mucosa and to directly activate neutrophils highlights its central role in the pathogenesis of H. pylori-associated diseases. The detailed understanding of SabA's function, regulation, and downstream signaling pathways presented in this guide underscores its potential as a valuable target for novel therapeutic interventions.
Future research should focus on:
-
Elucidating the complete signaling cascade from SabA binding to IL-8 production in gastric epithelial cells.
-
Identifying the specific host cell receptors on neutrophils that interact with SabA.
-
Developing and testing inhibitors of the SabA-sialyl Lewis antigen interaction as a potential therapeutic strategy to disrupt H. pylori colonization and reduce gastric inflammation.
By continuing to unravel the complexities of SabA-mediated pathogenesis, the scientific community can move closer to developing more effective treatments for H. pylori infection and its associated gastroduodenal diseases.
References
- 1. Generation of Isogenic Mutant Strains of Helicobacter pylori - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Helicobacter pylori CagA induced interleukin-8 secretion in gastric epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Helicobacter pylori SabA adhesin evokes a strong inflammatory response in human neutrophils which is down-regulated by the neutrophil-activating protein - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for SABA1 In Vitro Activity Assay
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a detailed protocol for determining the in vitro activity and inhibition of biotin carboxylase (BC) by SABA1, a novel antibacterial agent. This compound targets the biotin carboxylase component of the acetyl-CoA carboxylase (ACC) complex, which is essential for fatty acid biosynthesis in bacteria.[1][2] This document outlines a continuous spectrophotometric assay suitable for enzyme kinetics studies and high-throughput screening (HTS) of this compound and its analogs.
Introduction
Acetyl-CoA carboxylase (ACC) catalyzes the first committed step in fatty acid biosynthesis.[1] In most bacteria, ACC is a multi-subunit enzyme complex, with biotin carboxylase (BC) being responsible for the ATP-dependent carboxylation of biotin.[3][4] The inhibition of BC is a promising strategy for the development of novel antibiotics. This compound has been identified as an antibacterial compound that inhibits BC by binding to the biotin-binding site in the presence of ADP. This atypical mechanism of action makes this compound a compelling candidate for further investigation and drug development.
The described protocol utilizes a coupled-enzyme assay to continuously monitor the activity of biotin carboxylase. The production of ADP by BC is coupled to the oxidation of NADH by pyruvate kinase (PK) and lactate dehydrogenase (LDH). The rate of NADH oxidation is measured as a decrease in absorbance at 340 nm, which is directly proportional to the BC activity. This method provides a robust and sensitive means to characterize the enzymatic activity of BC and to determine the inhibitory potential of compounds like this compound.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the biochemical pathway of biotin carboxylation and the workflow of the in vitro activity assay.
Materials and Reagents
| Reagent | Stock Concentration | Final Concentration | Vendor Example |
| Biotin Carboxylase (BC) | Lot-specific | 5-20 nM | Purified from E. coli |
| This compound | 10 mM in DMSO | 0.1 µM - 100 µM | MedKoo Biosciences |
| ATP | 100 mM | 0.5 mM | Sigma-Aldrich |
| Biotin | 100 mM | 40 mM | Sigma-Aldrich |
| Potassium Bicarbonate (KHCO3) | 1 M | 15 mM | Sigma-Aldrich |
| Magnesium Chloride (MgCl2) | 1 M | 8 mM | Sigma-Aldrich |
| Phosphoenolpyruvate (PEP) | 50 mM | 0.5 mM | Sigma-Aldrich |
| NADH | 10 mM | 0.2 mM | Sigma-Aldrich |
| Pyruvate Kinase (PK) | ~1000 units/mL | 10.5 units/mL | Sigma-Aldrich |
| Lactate Dehydrogenase (LDH) | ~1000 units/mL | 17.5 units/mL | Sigma-Aldrich |
| HEPES Buffer (pH 8.0) | 1 M | 100 mM | Sigma-Aldrich |
| DMSO | - | < 1% | Sigma-Aldrich |
| 96-well UV-transparent plates | - | - | Corning |
Experimental Protocols
Protocol 1: Biotin Carboxylase Enzyme Kinetics Assay
This protocol is designed to determine the kinetic parameters (Km and Vmax) of biotin carboxylase.
-
Prepare Assay Buffer: 100 mM HEPES, pH 8.0.
-
Prepare Reagent Mix: In a microcentrifuge tube, prepare a reagent mix containing the following components for the desired number of reactions (plus extra for pipetting error):
-
HEPES Buffer (to final volume)
-
1 M MgCl₂ (to 8 mM)
-
1 M KHCO₃ (to 15 mM)
-
50 mM PEP (to 0.5 mM)
-
10 mM NADH (to 0.2 mM)
-
Pyruvate Kinase (10.5 units/mL)
-
Lactate Dehydrogenase (17.5 units/mL)
-
-
Prepare Substrate Dilutions: Prepare serial dilutions of either ATP or biotin in the assay buffer. The other substrate should be held at a saturating concentration (e.g., ~10-20 fold higher than the expected Km).
-
Assay Plate Setup:
-
Add 50 µL of the Reagent Mix to each well of a 96-well plate.
-
Add 25 µL of the substrate dilution to the appropriate wells.
-
Add 25 µL of assay buffer to the enzyme control wells.
-
-
Initiate Reaction: Add 25 µL of diluted biotin carboxylase enzyme (to a final concentration of 5-20 nM) to all wells.
-
Measure Absorbance: Immediately place the plate in a microplate reader and measure the decrease in absorbance at 340 nm every 30 seconds for 10-15 minutes at 30°C.
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time plot for each substrate concentration.
-
Plot V₀ versus substrate concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax.
-
Protocol 2: this compound Inhibitor Screening Assay
This protocol is used to determine the IC₅₀ value of this compound.
-
Prepare Assay Buffer and Reagent Mix: Follow steps 1 and 2 from Protocol 1.
-
Prepare this compound Dilutions: Prepare a serial dilution of this compound in assay buffer containing a constant, low percentage of DMSO (e.g., 1%). The final DMSO concentration in the assay should not exceed 1%.
-
Assay Plate Setup:
-
Add 50 µL of the Reagent Mix to each well of a 96-well plate.
-
Add 25 µL of the this compound dilutions to the sample wells.
-
Add 25 µL of the assay buffer with the same DMSO percentage to the no-inhibitor control wells.
-
Add 25 µL of assay buffer to the background control wells (no enzyme).
-
Add 25 µL of ATP and Biotin to all wells except the background control, at concentrations around their respective Km values.
-
-
Initiate Reaction: Add 25 µL of diluted biotin carboxylase enzyme to all wells except the background control.
-
Measure Absorbance: Follow step 6 from Protocol 1.
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) for each this compound concentration.
-
Normalize the data by setting the no-inhibitor control as 100% activity and the background control as 0% activity.
-
Plot the percent inhibition versus the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
Quantitative Data Summary
The following tables summarize typical data that can be generated using these protocols.
Table 1: Kinetic Parameters of Biotin Carboxylase
| Substrate | Km (µM) | Vmax (µmol/min/mg) |
| ATP | Example: 50 ± 5 | Example: 1.2 ± 0.1 |
| Biotin | Example: 150 ± 15 | Example: 1.1 ± 0.1 |
Table 2: Inhibition of Biotin Carboxylase by this compound
| Inhibitor | IC₅₀ (µM) | Mechanism of Inhibition |
| This compound | ~4 | Atypical, binds to biotin binding site in the presence of ADP |
Troubleshooting
| Issue | Possible Cause | Solution |
| No or low enzyme activity | Inactive enzyme | Use a fresh enzyme preparation; ensure proper storage at -80°C. |
| Missing assay component | Double-check the preparation of the reagent mix. | |
| High background signal | Contaminated reagents | Use fresh, high-quality reagents. |
| Non-enzymatic NADH oxidation | Run a control without the BC enzyme to determine the background rate. | |
| Non-linear reaction progress curves | Substrate depletion | Use a lower enzyme concentration or a shorter reaction time. |
| Enzyme instability | Optimize buffer conditions (pH, ionic strength). | |
| Inconsistent results | Pipetting errors | Use calibrated pipettes and proper pipetting techniques. |
| Temperature fluctuations | Ensure the plate reader maintains a constant temperature. |
Conclusion
The provided protocols offer a reliable and reproducible method for assessing the in vitro activity of biotin carboxylase and the inhibitory effects of this compound. This coupled spectrophotometric assay is well-suited for detailed kinetic characterization and for the high-throughput screening of potential antibacterial agents targeting the fatty acid biosynthesis pathway. Careful adherence to the protocols and proper data analysis will yield valuable insights for researchers in the fields of microbiology, biochemistry, and drug discovery.
References
Synthesis and Application of SABA1: A Potent Inhibitor of Bacterial Fatty Acid Synthesis
For Research Use Only. Not for use in humans or animals.
Authors: [Your Name/Organization]
Date: November 25, 2025
Abstract
This document provides detailed application notes and protocols for the synthesis and utilization of SABA1 (ethyl 4-((2-chloro-5-(phenylcarbamoyl)phenyl)sulfonamido)benzoate), a novel antibacterial agent. This compound targets biotin carboxylase (BC), an essential enzyme in the bacterial fatty acid synthesis pathway, making it a valuable tool for research in antibiotic development and bacterial physiology. This guide is intended for researchers, scientists, and drug development professionals, offering a comprehensive resource for the chemical synthesis of this compound, along with protocols for evaluating its biological activity.
Introduction
The emergence of antibiotic-resistant bacteria poses a significant threat to global health. The bacterial fatty acid synthesis (FASII) pathway is an attractive target for novel antibiotics due to its essential nature for bacterial survival and its distinctness from the mammalian fatty acid synthesis (FASI) pathway. This compound is an inhibitor of acetyl-CoA carboxylase (ACC), the enzyme complex that catalyzes the first committed step in fatty acid biosynthesis. Specifically, this compound targets the biotin carboxylase (BC) subunit of ACC. It exhibits an atypical mechanism of inhibition, binding to the biotin-binding site in the presence of ADP.[1] this compound has demonstrated in vitro activity against Gram-negative pathogens such as Pseudomonas aeruginosa and Escherichia coli.[1] These application notes provide a detailed procedure for the chemical synthesis of this compound and protocols for key biological assays to facilitate further research into its mechanism of action and potential as an antibiotic lead compound.
Chemical and Physical Properties of this compound
| Property | Value | Reference |
| IUPAC Name | ethyl 4-((2-chloro-5-(phenylcarbamoyl)phenyl)sulfonamido)benzoate | [1] |
| CAS Number | 690681-65-3 | [1] |
| Chemical Formula | C22H19ClN2O5S | [1] |
| Molecular Weight | 458.91 g/mol | |
| Appearance | White to off-white solid | |
| Solubility | Soluble in DMSO and other organic solvents |
Biological Activity of this compound
| Target Organism/Enzyme | Assay | Value | Reference |
| Escherichia coli ACC | IC50 | 4.0 µM | |
| Efflux compromised E. coli (ΔtolC::tet) | MIC | 0.45–0.9 µM | |
| Efflux compromised P. aeruginosa (PAO397) | Doubling Time | Increased by 30% |
Signaling Pathway of this compound Target
This compound inhibits the biotin carboxylase (BC) subunit of the acetyl-CoA carboxylase (ACC) complex. This enzyme catalyzes the first committed step in the fatty acid biosynthesis II (FASII) pathway in bacteria. The pathway is essential for the production of fatty acids, which are critical components of bacterial cell membranes.
Experimental Protocols
I. Chemical Synthesis of this compound
The synthesis of this compound is a multi-step process that involves the preparation of two key intermediates followed by their coupling to form the final product.
References
Application Notes and Protocols for SABA1 as a Chemical Probe for the Acetyl-CoA Carboxylase (ACC) Complex
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acetyl-CoA carboxylase (ACC) is a critical enzyme in fatty acid metabolism, catalyzing the irreversible carboxylation of acetyl-CoA to produce malonyl-CoA. This reaction is the rate-limiting step in de novo fatty acid synthesis. In mammals, two isoforms of ACC exist: ACC1, which is primarily cytosolic and involved in fatty acid synthesis, and ACC2, which is associated with the outer mitochondrial membrane and regulates fatty acid oxidation. Given their central role in metabolic processes, ACC isoforms are significant therapeutic targets for various diseases, including metabolic syndrome, non-alcoholic fatty liver disease (NAFLD), and cancer.
SABA1 is a potent and selective chemical probe for studying the function of the ACC complex. As an allosteric inhibitor, this compound binds to the biotin carboxylase (BC) domain of ACC, preventing its dimerization, which is essential for its enzymatic activity. These application notes provide detailed protocols and guidelines for utilizing this compound to investigate the ACC signaling pathway and its downstream effects in cellular and biochemical assays.
Data Presentation
Disclaimer: Specific quantitative data for this compound's interaction with the ACC complex is not publicly available. The following table provides illustrative data based on other well-characterized allosteric ACC inhibitors, such as ND-646, and should be considered as a template. Researchers should determine the specific activity of their this compound batch experimentally.
| Parameter | ACC1 (Human, recombinant) | ACC2 (Human, recombinant) | Cellular Fatty Acid Synthesis Inhibition (A549 cells) |
| IC50 | ~3.5 nM | ~4.2 nM | ~10 nM |
| Mechanism of Action | Allosteric inhibitor of the Biotin Carboxylase (BC) domain, prevents dimerization | Allosteric inhibitor of the Biotin Carboxylase (BC) domain, prevents dimerization | Inhibition of de novo lipogenesis |
Signaling Pathways and Experimental Workflows
ACC Signaling Pathway
The following diagram illustrates the central role of ACC in lipid metabolism and its regulation by upstream signals like AMPK and downstream effects on fatty acid synthesis and oxidation.
Caption: ACC signaling pathway and points of regulation.
Experimental Workflow for Using this compound
This diagram outlines a typical workflow for characterizing the effects of this compound on the ACC complex.
Caption: Experimental workflow for this compound characterization.
Logical Relationship of this compound Action
This diagram illustrates the cause-and-effect relationship of this compound's interaction with ACC.
Caption: Logical flow of this compound's mechanism of action.
Experimental Protocols
In Vitro ACC Activity Assay
This protocol is designed to determine the IC50 of this compound against recombinant human ACC1 and ACC2.
Materials:
-
Recombinant human ACC1 and ACC2 enzymes
-
Assay Buffer: 50 mM HEPES (pH 7.5), 5 mM MgCl₂, 5 mM Sodium Citrate, 2 mM DTT
-
Substrates: Acetyl-CoA, ATP, NaH¹⁴CO₃ (radiolabeled sodium bicarbonate)
-
This compound stock solution in DMSO
-
Scintillation vials and scintillation fluid
-
Microplate reader (for non-radioactive assays) or scintillation counter
Procedure:
-
Prepare a serial dilution of this compound in DMSO. Further dilute in Assay Buffer to the desired final concentrations. Include a DMSO-only control.
-
In a 96-well plate, add 10 µL of the diluted this compound or DMSO control.
-
Add 20 µL of recombinant ACC1 or ACC2 enzyme solution (concentration to be optimized) to each well.
-
Incubate for 30 minutes at 37°C to allow for compound binding.
-
Initiate the reaction by adding 20 µL of a substrate mix containing Acetyl-CoA (25 µM), ATP (500 µM), and NaH¹⁴CO₃ (0.5 µCi).
-
Incubate the reaction for 20 minutes at 37°C.
-
Stop the reaction by adding 10 µL of 1 M HCl.
-
Transfer the reaction mixture to a scintillation vial containing 4 mL of scintillation fluid.
-
Measure the incorporation of ¹⁴C into malonyl-CoA using a scintillation counter.
-
Calculate the percentage of inhibition for each this compound concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.
Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol verifies the direct binding of this compound to ACC in intact cells.[1][2][3]
Materials:
-
Cell line of interest (e.g., A549)
-
Complete cell culture medium
-
This compound stock solution in DMSO
-
Phosphate-buffered saline (PBS) with protease inhibitors
-
Lysis buffer (e.g., RIPA buffer)
-
Equipment for Western blotting (SDS-PAGE gels, transfer apparatus, antibodies against ACC1/ACC2 and a loading control like GAPDH)
-
Thermal cycler or heating blocks
Procedure:
-
Culture cells to ~80% confluency.
-
Treat cells with the desired concentration of this compound or DMSO vehicle for 1 hour at 37°C.
-
Harvest the cells, wash with PBS, and resuspend in PBS with protease inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the samples to a range of temperatures (e.g., 40°C to 65°C) for 3 minutes in a thermal cycler, followed by cooling at room temperature for 3 minutes. Include a non-heated control.
-
Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of liquid nitrogen and a 37°C water bath).
-
Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to separate the soluble fraction (supernatant) from the aggregated proteins (pellet).
-
Collect the supernatant and determine the protein concentration.
-
Analyze the soluble protein fractions by Western blotting using antibodies against ACC1 or ACC2.
-
The binding of this compound will stabilize ACC, resulting in more soluble protein at higher temperatures compared to the DMSO control.
Western Blot for ACC Phosphorylation
This protocol assesses the effect of this compound on the phosphorylation status of ACC, which is a key regulatory mechanism.
Materials:
-
Cell line of interest
-
This compound stock solution in DMSO
-
Cell lysis buffer with phosphatase inhibitors
-
Primary antibodies: anti-phospho-ACC (Ser79), anti-total-ACC, anti-GAPDH
-
HRP-conjugated secondary antibodies
-
ECL substrate and imaging system
Procedure:
-
Plate cells and allow them to adhere overnight.
-
Treat cells with this compound at various concentrations and time points. Include a positive control for ACC phosphorylation (e.g., treatment with an AMPK activator like AICAR).
-
Lyse the cells in lysis buffer containing phosphatase inhibitors.
-
Determine the protein concentration of the lysates.
-
Perform SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Block the membrane and incubate with the primary antibody against phospho-ACC overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using an ECL substrate.
-
Strip the membrane and re-probe for total ACC and a loading control (e.g., GAPDH) to normalize the data.
Cellular Fatty Acid Synthesis Assay
This assay measures the effect of this compound on de novo fatty acid synthesis in cells.
Materials:
-
Cell line of interest
-
This compound stock solution in DMSO
-
[¹⁴C]-acetate
-
Scintillation fluid and counter
Procedure:
-
Plate cells in a 6-well plate and allow them to attach.
-
Pre-treat the cells with various concentrations of this compound or DMSO for 1 hour.
-
Add [¹⁴C]-acetate (1 µCi/mL) to each well and incubate for 2-4 hours.
-
Wash the cells twice with cold PBS.
-
Scrape the cells in PBS and transfer to a glass tube.
-
Saponify the lipids by adding 1 mL of 30% KOH and heating at 70°C for 1 hour.
-
Acidify the mixture with 2 mL of concentrated HCl.
-
Extract the fatty acids with 5 mL of petroleum ether.
-
Transfer the petroleum ether layer to a scintillation vial and allow it to evaporate.
-
Add scintillation fluid and measure the radioactivity using a scintillation counter.
-
Normalize the results to the protein content of a parallel well.
Conclusion
This compound serves as a valuable chemical probe for elucidating the roles of ACC1 and ACC2 in cellular physiology and disease. The protocols provided herein offer a framework for characterizing the biochemical and cellular effects of this compound. It is essential for researchers to empirically determine the optimal experimental conditions and to use appropriate controls to ensure the validity of their findings.
References
- 1. Inhibition of Acetyl-CoA Carboxylase 1 (ACC1) and 2 (ACC2) Reduces Proliferation and De Novo Lipogenesis of EGFRvIII Human Glioblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The identification and pharmacological evaluation of potent, selective and orally available ACC1 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. news-medical.net [news-medical.net]
SABA1 Minimum Inhibitory Concentration (MIC) Testing: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
SABA1, also known by its chemical name ethyl 4-((2-chloro-5-(phenylcarbamoyl)phenyl)sulfonamido)benzoate, is an antibacterial agent with a novel mechanism of action. It demonstrates activity against Gram-negative bacteria such as Pseudomonas aeruginosa and Escherichia coli[1][2][3][4]. This compound functions by inhibiting biotin carboxylase (BC), a critical enzyme in the bacterial fatty acid synthesis II (FASII) pathway[1]. Specifically, it binds to the biotin-binding site of BC in the presence of ADP, representing an atypical inhibition mechanism. This unique mode of action makes this compound a compound of interest for the development of new antibiotics, particularly against drug-resistant pathogens.
These application notes provide detailed protocols for determining the Minimum Inhibitory Concentration (MIC) of this compound against various bacterial strains using standard laboratory methods.
Properties of this compound
| Property | Value |
| IUPAC Name | ethyl 4-((2-chloro-5-(phenylcarbamoyl)phenyl)sulfonamido)benzoate |
| Molecular Formula | C₂₂H₁₉ClN₂O₅S |
| Molecular Weight | 458.91 g/mol |
| Mechanism of Action | Inhibitor of biotin carboxylase (BC), an enzyme in the fatty acid synthesis pathway. |
| Target Organisms | Gram-negative bacteria, including Pseudomonas aeruginosa and Escherichia coli. |
Quantitative Data Summary
The following table summarizes the known inhibitory concentrations of this compound. It is important to note that the available data is primarily for efflux-compromised bacterial strains, which may exhibit increased susceptibility compared to wild-type strains. Researchers are encouraged to determine the MIC for their specific strains of interest.
| Metric | Organism/Target | Value | Notes |
| MIC | Escherichia coli (ΔtolC::tet) | 0.45–0.9 µM | Efflux-compromised strain. |
| Effect | Pseudomonas aeruginosa (PAO397) | 30% prolongation of doubling time | Efflux-compromised strain. |
| IC₅₀ | Escherichia coli Acetyl-CoA Carboxylase (ACC) | 4.0 µM | In vitro enzyme inhibition assay. |
This compound Signaling Pathway and Mechanism of Action
This compound targets the fatty acid synthesis (FASII) pathway in bacteria, which is essential for building bacterial cell membranes. It specifically inhibits the biotin carboxylase (BC) subunit of the Acetyl-CoA Carboxylase (ACC) enzyme complex. This inhibition blocks the conversion of acetyl-CoA to malonyl-CoA, a critical step in fatty acid elongation.
Experimental Protocols
Preparation of this compound Stock Solution
Note: The solubility of this compound in aqueous solutions is expected to be low. Therefore, Dimethyl Sulfoxide (DMSO) is recommended as the solvent for preparing a high-concentration stock solution.
-
Weighing: Accurately weigh a precise amount of this compound powder in a sterile microcentrifuge tube.
-
Dissolving: Add pure, sterile DMSO to the this compound powder to achieve a high-concentration stock solution (e.g., 10 mg/mL or approximately 21.79 mM). Vortex thoroughly until the compound is completely dissolved.
-
Storage: Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.
Protocol 1: Broth Microdilution MIC Assay
This protocol is adapted from standard Clinical and Laboratory Standards Institute (CLSI) guidelines and is suitable for determining the MIC of this compound against aerobic bacteria.
Materials:
-
This compound stock solution (in DMSO)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Bacterial culture in logarithmic growth phase
-
0.5 McFarland turbidity standard
-
Sterile saline or phosphate-buffered saline (PBS)
-
Microplate reader or visual inspection mirror
Procedure:
-
Inoculum Preparation:
-
From a fresh agar plate, select 3-5 isolated colonies of the test bacterium.
-
Suspend the colonies in sterile saline or PBS.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute this suspension 1:150 in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL.
-
-
Serial Dilution of this compound:
-
Add 100 µL of CAMHB to all wells of a 96-well plate.
-
Add a specific volume of the this compound stock solution to the first well of each row to achieve twice the highest desired final concentration (e.g., for a top concentration of 128 µg/mL, add this compound to reach 256 µg/mL in the first well). Ensure the DMSO concentration does not exceed 1% in any well, as it can affect bacterial growth.
-
Perform a 2-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and repeating across the plate to the 10th or 11th well. Discard 100 µL from the last dilution well.
-
The 11th well can serve as a growth control (no this compound), and the 12th well as a sterility control (no bacteria).
-
-
Inoculation:
-
Add 100 µL of the standardized bacterial inoculum to each well (except the sterility control). This will bring the final volume to 200 µL per well and dilute the this compound concentrations to their final desired values.
-
-
Incubation:
-
Cover the plate and incubate at 35-37°C for 16-20 hours in ambient air.
-
-
Reading Results:
-
The MIC is the lowest concentration of this compound at which there is no visible growth (no turbidity) as determined by visual inspection or by a microplate reader.
-
Protocol 2: Agar Dilution MIC Assay
This method is useful for testing multiple bacterial strains simultaneously.
Materials:
-
This compound stock solution (in DMSO)
-
Mueller-Hinton Agar (MHA)
-
Sterile petri dishes
-
Bacterial cultures in logarithmic growth phase
-
0.5 McFarland turbidity standard
-
Sterile saline or PBS
-
Inoculum replicating device (optional)
Procedure:
-
Preparation of this compound-Agar Plates:
-
Prepare molten MHA and cool it to 45-50°C in a water bath.
-
Prepare a series of this compound dilutions in a suitable solvent (e.g., DMSO) at 10 times the final desired concentrations.
-
Add 2 mL of each this compound dilution to 18 mL of molten MHA to create a series of plates with the desired final concentrations of this compound. Ensure thorough mixing.
-
Pour the agar into sterile petri dishes and allow them to solidify.
-
Prepare a control plate containing MHA with the solvent (DMSO) but no this compound.
-
-
Inoculum Preparation:
-
Prepare bacterial inocula as described in the broth microdilution protocol, adjusted to the 0.5 McFarland standard.
-
-
Inoculation:
-
Spot-inoculate approximately 1-2 µL of each standardized bacterial suspension onto the surface of the this compound-containing and control plates. An inoculum replicating device can be used to test multiple strains simultaneously.
-
Allow the inoculated spots to dry completely before inverting the plates.
-
-
Incubation:
-
Incubate the plates at 35-37°C for 16-20 hours in ambient air.
-
-
Reading Results:
-
The MIC is the lowest concentration of this compound that completely inhibits the visible growth of the bacteria on the agar surface.
-
Disclaimer
This document is intended for research use only. The protocols provided are general guidelines and may require optimization for specific bacterial strains or laboratory conditions. Always follow appropriate safety procedures when handling chemical and biological materials.
References
- 1. Mechanism of biotin carboxylase inhibition by ethyl 4-[[2-chloro-5-(phenylcarbamoyl)phenyl]sulphonylamino]benzoate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanism of biotin carboxylase inhibition by ethyl 4-[[2-chloro-5-(phenylcarbamoyl)phenyl]sulphonylamino]benzoate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for SABA1 in Laboratory Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
SABA1 is a novel antibacterial agent with demonstrated in vitro activity against Gram-negative pathogens, including Pseudomonas aeruginosa and Escherichia coli[1]. It functions as an inhibitor of biotin carboxylase (BC), an essential enzyme in the fatty acid synthesis pathway of bacteria[1]. Specifically, this compound targets the biotin carboxylase component of the acetyl-CoA carboxylase (ACC) complex[1]. Its unique, atypical mechanism of action, which involves binding to the biotin-binding site of BC in the presence of ADP, makes it a compelling candidate for further investigation in the development of new antibiotics[1]. These application notes provide detailed protocols for the formulation and experimental use of this compound in a laboratory setting.
Physicochemical and Biological Properties of this compound
| Property | Value | Reference |
| CAS Number | 690681-65-3 | [1] |
| Molecular Formula | C22H19ClN2O5S | |
| Molecular Weight | 458.91 g/mol | |
| Solubility in DMSO | 100 mg/mL (217.91 mM) | |
| Appearance | To be determined (typically a powder) | |
| Biological Target | Biotin Carboxylase (BC) of Acetyl-CoA Carboxylase (ACC) | |
| Mechanism of Action | Atypical inhibition by binding to the biotin-binding site in the presence of ADP | |
| In Vitro Activity | Active against Pseudomonas aeruginosa and Escherichia coli | |
| IC50 (E. coli ACC) | 4.0 µM |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol describes the preparation of a concentrated stock solution of this compound using Dimethyl sulfoxide (DMSO).
Materials:
-
This compound powder
-
Anhydrous/molecular sieve-dried Dimethyl sulfoxide (DMSO)
-
Sterile, nuclease-free microcentrifuge tubes or vials
-
Vortex mixer
-
Ultrasonic bath
Procedure:
-
Weighing this compound: Carefully weigh the desired amount of this compound powder in a sterile microcentrifuge tube or vial. Perform this in a chemical fume hood, wearing appropriate personal protective equipment (PPE).
-
Adding DMSO: Add the appropriate volume of anhydrous DMSO to the this compound powder to achieve the desired stock concentration (e.g., for a 10 mM stock solution, add the calculated volume of DMSO to the weighed this compound). A common high concentration for this compound in DMSO is up to 100 mg/mL.
-
Dissolution: Vortex the mixture vigorously for 1-2 minutes.
-
Sonication: To ensure complete dissolution, place the tube/vial in an ultrasonic bath for a short period. Visually inspect the solution to ensure there are no visible particles.
-
Aliquoting: Aliquot the this compound stock solution into smaller, single-use volumes in sterile, nuclease-free tubes to avoid repeated freeze-thaw cycles.
-
Storage: Store the aliquoted stock solutions at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months). Keep the tubes protected from light.
Note: DMSO is hygroscopic; use freshly opened or properly stored anhydrous DMSO for best results as absorbed moisture can affect the solubility of the compound.
Protocol 2: Determination of Minimum Inhibitory Concentration (MIC) of this compound
This protocol outlines the broth microdilution method to determine the MIC of this compound against bacterial strains.
Materials:
-
This compound stock solution (prepared as in Protocol 1)
-
Bacterial strains of interest (e.g., E. coli, P. aeruginosa)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) or other appropriate bacterial growth medium
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader
-
Sterile pipette tips and multichannel pipette
-
Bacterial inoculum standardized to 0.5 McFarland standard
Procedure:
-
Bacterial Inoculum Preparation: From a fresh agar plate, pick a few colonies of the test bacterium and suspend them in broth. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10^8 CFU/mL. Dilute this suspension in the test broth to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in the wells of the microtiter plate.
-
Serial Dilution of this compound: a. Add 100 µL of sterile CAMHB to all wells of a 96-well plate. b. Add a specific volume of the this compound DMSO stock solution to the first well to achieve twice the highest desired final concentration (e.g., for a final concentration of 128 µg/mL, add 2.56 µL of a 10 mg/mL stock to the first well containing 100 µL of broth, resulting in a concentration of 256 µg/mL). Mix well. c. Perform a 2-fold serial dilution by transferring 100 µL from the first well to the second well, and so on, down the plate. Discard the final 100 µL from the last well of the dilution series.
-
Inoculation: Add 100 µL of the standardized bacterial inoculum to each well, bringing the final volume to 200 µL. This will dilute the this compound concentration by half, achieving the desired final concentrations.
-
Controls:
-
Growth Control: A well containing 200 µL of inoculated broth with no this compound.
-
Sterility Control: A well containing 200 µL of uninoculated broth.
-
Solvent Control: A well containing the highest concentration of DMSO used in the experiment in inoculated broth to ensure the solvent does not inhibit bacterial growth.
-
-
Incubation: Cover the plate and incubate at 37°C for 16-20 hours.
-
Determining MIC: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism as detected by the unaided eye or by measuring the optical density at 600 nm (OD600) with a microplate reader.
Visualizations
References
Application Notes and Protocols: SABA1 Solubility and Handling
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information on the solubility of SABA1, a novel antibacterial agent. Protocols for solubility determination and stock solution preparation are included to ensure accurate and reproducible experimental results.
Introduction to this compound
This compound is an antibacterial compound effective against Gram-negative bacteria such as Pseudomonas aeruginosa and Escherichia coli.[1] Its mechanism of action involves the atypical inhibition of biotin carboxylase (BC), a critical enzyme in the bacterial fatty acid synthesis (FASII) pathway.[1] By binding to the biotin-binding site of BC in the presence of ADP, this compound disrupts the production of essential fatty acids, leading to bacterial growth inhibition. This unique mechanism makes this compound a promising candidate for the development of new antibiotics.
Solubility of this compound
The solubility of a compound is a critical parameter for its use in in vitro and in vivo studies. Proper dissolution is essential for accurate concentration determination and to avoid precipitation in experimental assays.
Quantitative Solubility Data
| Solvent | Solubility | Molar Concentration (at max solubility) | Notes |
| DMSO | 100 mg/mL[1] | 217.91 mM | May require sonication to achieve complete dissolution. It is recommended to use newly opened, anhydrous DMSO as the solvent is hygroscopic and water content can significantly impact solubility.[1] |
| Ethanol | Data not available | - | - |
| Methanol | Data not available | - | - |
| Water | Insoluble (predicted) | - | - |
| PBS (Phosphate-Buffered Saline) | Insoluble (predicted) | - | It is common for compounds dissolved in a DMSO stock to precipitate when diluted in aqueous media. Ensure the final concentration in the assay medium is below the aqueous solubility limit. |
Molecular Weight of this compound: 458.91 g/mol
Experimental Protocols
Protocol for Determining this compound Solubility (Shake-Flask Method)
This protocol describes a standard laboratory method for determining the solubility of a solid compound in a specific solvent.
Materials:
-
This compound powder
-
Selected solvent (e.g., DMSO, Ethanol)
-
Scintillation vials or glass test tubes with screw caps
-
Orbital shaker or vortex mixer
-
Thermostatically controlled water bath or incubator
-
Analytical balance
-
Microcentrifuge
-
Syringe filters (0.22 µm)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector, or a UV-Vis Spectrophotometer
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound powder to a vial containing a known volume of the selected solvent (e.g., 1 mL). The excess solid should be clearly visible.
-
Seal the vial tightly to prevent solvent evaporation.
-
Place the vial in an orbital shaker within a temperature-controlled environment (e.g., 25°C or 37°C) and agitate for 24-48 hours to ensure equilibrium is reached.
-
-
Sample Collection and Preparation:
-
After the incubation period, allow the vial to stand undisturbed for at least 1 hour to let the excess solid settle.
-
Carefully aspirate a known volume of the supernatant using a pipette, avoiding any solid particles.
-
Filter the supernatant through a 0.22 µm syringe filter to remove any remaining undissolved solid.
-
-
Quantification:
-
Prepare a series of standard solutions of this compound of known concentrations in the same solvent.
-
Analyze the filtered supernatant and the standard solutions using a validated analytical method (e.g., HPLC-UV or UV-Vis spectroscopy).
-
Construct a calibration curve from the standard solutions.
-
Determine the concentration of this compound in the filtered supernatant by interpolating from the calibration curve. This concentration represents the solubility of this compound in the chosen solvent at the specified temperature.
-
Protocol for Preparation of a 100 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder (MW: 458.91 g/mol )
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes or vials
-
Analytical balance
-
Vortex mixer
-
Ultrasonic water bath
Procedure:
-
Calculation:
-
To prepare a 100 mM stock solution, you will need 45.891 mg of this compound per 1 mL of DMSO.
-
Calculate the required mass of this compound based on the desired volume of the stock solution. For example, for 200 µL of a 100 mM stock, you would need 9.18 mg of this compound.
-
-
Dissolution:
-
Weigh the calculated amount of this compound powder into a sterile vial.
-
Add the corresponding volume of anhydrous DMSO.
-
Vortex the mixture thoroughly for 1-2 minutes.
-
If the solid does not completely dissolve, place the vial in an ultrasonic water bath for 5-10 minutes. Gentle heating to 37°C may also aid dissolution.[1]
-
-
Storage:
-
Once fully dissolved, aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).
-
Visualizations
Experimental Workflow for Solubility Determination
Caption: Workflow for determining this compound solubility via the shake-flask method.
This compound Mechanism of Action: Inhibition of Bacterial Fatty Acid Synthesis
Caption: this compound inhibits the bacterial fatty acid synthesis pathway at the biotin carboxylase step.
References
Application Note: Detection of sabA Gene in Helicobacter pylori Isolates using Polymerase Chain Reaction
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Helicobacter pylori is a gram-negative bacterium that colonizes the human stomach and is a major causative agent of various gastroduodenal diseases, including chronic gastritis, peptic ulcers, and gastric adenocarcinoma. The adherence of H. pylori to the gastric epithelium is a critical step in the colonization process and the subsequent pathogenesis. The sialic acid-binding adhesin (SabA) is an outer membrane protein of H. pylori that mediates the binding of the bacterium to sialylated Lewis antigens on the surface of gastric epithelial cells. The presence of the sabA gene has been associated with an increased risk of gastric cancer. Therefore, the detection of the sabA gene in H. pylori isolates is of significant interest to researchers studying the virulence mechanisms of this pathogen and for professionals in drug development targeting bacterial adhesion. This application note provides a detailed protocol for the detection of the sabA gene in H. pylori isolates using the polymerase chain reaction (PCR).
Principle
This protocol employs conventional PCR to amplify a specific fragment of the sabA gene from genomic DNA extracted from H. pylori isolates. The presence of an amplified DNA fragment of the expected size, visualized by agarose gel electrophoresis, indicates the presence of the sabA gene in the sample.
Materials and Reagents
-
H. pylori isolates (from culture or clinical biopsy specimens)
-
DNA extraction kit (e.g., QIAamp DNA Mini Kit or similar)
-
PCR primers for sabA gene (see Table 1)
-
Taq DNA Polymerase (5 U/µL)
-
10X PCR buffer (containing MgCl₂)
-
Deoxynucleotide (dNTP) mix (10 mM each)
-
Nuclease-free water
-
Agarose
-
Tris-acetate-EDTA (TAE) or Tris-borate-EDTA (TBE) buffer
-
DNA loading dye (6X)
-
DNA ladder (e.g., 100 bp ladder)
-
Ethidium bromide or other DNA stain
-
Sterile, nuclease-free PCR tubes and pipette tips
Equipment
-
Microcentrifuge
-
Thermal cycler
-
Gel electrophoresis system (casting tray, combs, power supply)
-
UV transilluminator or other gel imaging system
-
Vortex mixer
-
Incubator or heat block (for DNA extraction)
-
Pipettes
Experimental Protocols
Sample Preparation and DNA Extraction
Genomic DNA can be extracted from either cultured H. pylori colonies or from gastric biopsy specimens.
From Cultured H. pylori
-
Culture H. pylori on a suitable medium (e.g., Columbia Blood Agar) under microaerophilic conditions.
-
Harvest bacterial cells from a fresh plate.
-
Proceed with DNA extraction using a commercial kit following the manufacturer's instructions for Gram-negative bacteria.
-
Elute the purified DNA in nuclease-free water or the provided elution buffer.
-
Assess the quality and quantity of the extracted DNA using a spectrophotometer or fluorometer. Store the DNA at -20°C until use.
From Gastric Biopsy Specimens
-
Gastric biopsy specimens should be processed promptly or stored appropriately.
-
For initial screening, a rapid urease test can be performed on one part of the biopsy.
-
For DNA extraction, use a commercial tissue DNA extraction kit. It is crucial to follow the manufacturer's protocol, which typically involves tissue lysis with proteinase K, followed by DNA binding to a silica membrane, washing, and elution.
-
Elute the genomic DNA and store it at -20°C.
PCR Amplification of the sabA Gene
This section details the preparation of the PCR reaction mixture and the thermal cycling conditions.
Primer Selection
Several primer pairs have been successfully used for the detection of the sabA gene. Table 1 provides a summary of some of these primers. Researchers should select a primer pair based on their specific research needs and validate their performance.
Table 1: PCR Primers for the Detection of the sabA Gene in H. pylori
| Primer Name | Sequence (5' to 3') | Amplicon Size (bp) |
| sabA-F1 | CCGCTAGTGTCCAGGGTAAC | ~400 |
| sabA-R1 | CACCGCGTATTGCGTTGGGTA | |
| sabA-F2 | CTTTAAGGAACATTTTATGAAAA | ~785 |
| sabA-R2 | CACCGCGTATTGCGTTGGGTA | |
| sabA-F3 | CCGCTAGTGTCCAGGGTAAC | ~1330 |
| sabA-R3 | CGCGCTGTAAGGGTTATTGAAC |
PCR Reaction Mixture
Prepare the PCR reaction mixture in a sterile, nuclease-free PCR tube on ice. A master mix can be prepared for multiple reactions to ensure consistency.
Table 2: PCR Reaction Mixture for sabA Gene Amplification (25 µL reaction)
| Component | Stock Concentration | Volume per Reaction | Final Concentration |
| 10X PCR Buffer | 10X | 2.5 µL | 1X |
| dNTP Mix | 10 mM each | 0.5 µL | 200 µM each |
| Forward Primer | 10 µM | 1.0 µL | 0.4 µM |
| Reverse Primer | 10 µM | 1.0 µL | 0.4 µM |
| Taq DNA Polymerase | 5 U/µL | 0.25 µL | 1.25 U |
| Template DNA | 10-50 ng/µL | 1.0 µL | 10-50 ng |
| Nuclease-free Water | - | 18.75 µL | - |
| Total Volume | 25 µL |
Thermal Cycling Conditions
The following thermal cycling conditions are a general guideline and may require optimization based on the specific thermal cycler and primer pair used. The annealing temperature, in particular, may need to be adjusted.
Table 3: Thermal Cycling Protocol for sabA Gene Amplification
| Step | Temperature (°C) | Time | Number of Cycles |
| Initial Denaturation | 95 | 5 minutes | 1 |
| Denaturation | 95 | 30 seconds | 35 |
| Annealing | 55-60* | 30 seconds | 35 |
| Extension | 72 | 1 minute/kb | 35 |
| Final Extension | 72 | 7 minutes | 1 |
| Hold | 4 | ∞ | 1 |
*The optimal annealing temperature should be determined empirically. A starting point of 5°C below the calculated melting temperature (Tm) of the primers is recommended.
Analysis of PCR Products by Agarose Gel Electrophoresis
-
Prepare a 1.5% (w/v) agarose gel in 1X TAE or TBE buffer.
-
Add a DNA stain (e.g., ethidium bromide) to the molten agarose or stain the gel after electrophoresis.
-
Mix the entire volume of the PCR product with 6X DNA loading dye.
-
Load the samples and a DNA ladder into the wells of the gel.
-
Run the gel at a constant voltage (e.g., 80-100 V) until the dye front has migrated an adequate distance.
-
Visualize the DNA fragments under UV light and document the results.
Expected Results
A successful PCR will yield a single DNA band of the expected size for the sabA gene (refer to Table 1). The presence of this band in the test sample and its absence in the negative control (containing no template DNA) confirms the detection of the sabA gene.
Troubleshooting
| Issue | Possible Cause | Suggestion |
| No PCR product | Poor DNA quality or quantity | Re-extract DNA; quantify and check purity. |
| PCR inhibition | Dilute the DNA template. | |
| Incorrect annealing temperature | Optimize the annealing temperature using a gradient PCR. | |
| Issues with PCR reagents | Use fresh reagents; check enzyme activity. | |
| Non-specific bands | Annealing temperature is too low | Increase the annealing temperature in increments of 1-2°C. |
| Primer-dimer formation | Redesign primers if necessary. | |
| Too much template DNA | Reduce the amount of template DNA in the reaction. |
Visualization of Experimental Workflow
Caption: Workflow for the detection of the sabA gene in H. pylori.
This protocol provides a reliable method for the detection of the sabA gene in H. pylori isolates, which can be a valuable tool for researchers investigating the virulence of this important human pathogen.
Application Notes and Protocols for Studying SabA-Mediated Bacterial Adhesion
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for studying the Sialic acid-binding adhesin (SabA), a key virulence factor of Helicobacter pylori. The methodologies described herein are essential for researchers investigating the pathogenesis of H. pylori infection and for professionals in drug development targeting bacterial adhesion.
Introduction to SabA-Mediated Adhesion
Helicobacter pylori is a Gram-negative bacterium that colonizes the human stomach and is a major cause of chronic gastritis, peptic ulcers, and gastric cancer.[1] The initial and critical step in establishing a successful infection is the adherence of the bacteria to the gastric epithelium. H. pylori has evolved a sophisticated adhesion mechanism involving a variety of outer membrane proteins, among which the Sialic acid-binding adhesin (SabA) plays a crucial role, particularly in the context of chronic inflammation.[2]
SabA mediates the binding of H. pylori to sialylated glycans, such as sialyl-Lewisx (sLex), which are overexpressed on the gastric mucosa during inflammation.[3] This interaction is pivotal for the persistence of the infection. Furthermore, SabA is involved in the nonopsonic activation of neutrophils, leading to an oxidative burst that contributes to tissue damage. The expression of the sabA gene is tightly regulated through phase variation and the acid-responsive ArsRS two-component system, allowing the bacterium to adapt to the changing microenvironment of the stomach.
Understanding the mechanisms of SabA-mediated adhesion is paramount for the development of novel therapeutic strategies aimed at preventing or treating H. pylori infections. This document provides detailed protocols for in vitro assays to study SabA function, quantify its expression, and investigate the downstream signaling pathways.
Quantitative Data Summary
The following tables summarize quantitative data from studies on SabA-mediated adhesion.
Table 1: Adhesion of H. pylori Wild-Type vs. sabA Mutant Strains to Host Cells
| Cell Line | Bacterial Strain | Adhesion Method | Reduction in Adhesion for sabA Mutant | Reference |
| AGS | J99 | Fluorescence with alamarBlue® | Significantly reduced compared to wild-type | |
| MKN45g | Not Specified | Fluorescence with alamarBlue® | Significantly reduced compared to wild-type | |
| Human Neutrophils | Not Specified | Not Specified | Mutant strains lacking SabA had no neutrophil-activating capacity |
Table 2: Gene Expression Analysis of sabA
| Condition | Bacterial Strain | Method | Fold Change in sabA Expression | Reference |
| Acidic Environment (pH 2.5) with Urea | ATCC 49503 | qRT-PCR | Positive and significant expression compared to without urea | |
| Inactivation of arsS | J99 | Adhesion Assay | 10-fold SabA-dependent increase in adherence |
Experimental Protocols
Protocol 1: In Vitro Adhesion Assay using AGS Cells and CFU Quantification
This protocol describes a standard method to quantify the adhesion of H. pylori to the human gastric adenocarcinoma cell line AGS.
Materials:
-
AGS cells (ATCC® CRL-1739™)
-
H. pylori strains (wild-type and sabA mutant)
-
RPMI 1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Phosphate-Buffered Saline (PBS)
-
Distilled water
-
Brucella agar plates with 5% sheep blood
-
24-well tissue culture plates
-
Microaerobic incubator (5% O₂, 10% CO₂, 85% N₂)
-
Standard incubator (37°C, 5% CO₂)
Procedure:
-
Cell Culture: Culture AGS cells in RPMI 1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin in a humidified incubator at 37°C with 5% CO₂. Seed the AGS cells into 24-well plates and grow to confluence.
-
Bacterial Culture: Culture H. pylori strains on Brucella agar plates under microaerobic conditions at 37°C for 2-3 days.
-
Infection:
-
Prior to infection, wash the confluent AGS cell monolayers twice with warm RPMI 1640 medium without supplements.
-
Harvest H. pylori from the plates and resuspend in RPMI 1640 medium. Adjust the bacterial density to the desired multiplicity of infection (MOI), for example, 100:1 (bacteria:cell).
-
Add the bacterial suspension to the AGS cells.
-
Co-incubate for a defined period, for instance, 4-6 hours, at 37°C under microaerobic conditions.
-
-
Washing: After incubation, gently wash the monolayers three times with PBS to remove non-adherent bacteria.
-
Cell Lysis: Lyse the AGS cells by adding sterile distilled water to each well and incubating for 10 minutes at room temperature. This will release the adherent bacteria.
-
Quantification:
-
Collect the lysates and prepare serial dilutions in PBS.
-
Plate the dilutions onto Brucella blood agar plates.
-
Incubate the plates under microaerobic conditions for 3-5 days.
-
Count the colony-forming units (CFU) to determine the number of adherent bacteria.
-
-
Data Analysis: Express the results as the percentage of adherent bacteria relative to the initial inoculum or compare the CFU counts between wild-type and sabA mutant strains.
Protocol 2: Quantification of sabA Gene Expression by Real-Time Quantitative PCR (qPCR)
This protocol provides a framework for measuring the relative expression of the sabA gene in H. pylori under different experimental conditions.
Materials:
-
H. pylori cultures grown under desired conditions
-
RNA extraction kit (e.g., Trizol, RNeasy)
-
DNase I
-
cDNA synthesis kit (e.g., SuperScript II)
-
sabA-specific primers and a reference gene primer (e.g., 16S rRNA)
-
SYBR Green qPCR master mix
-
qPCR instrument (e.g., Eco™ Real-Time PCR System)
-
Nuclease-free water
Procedure:
-
RNA Extraction:
-
Harvest bacteria from your experimental conditions.
-
Extract total RNA using a commercial kit according to the manufacturer's instructions.
-
Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.
-
Quantify the RNA using a spectrophotometer and assess its purity (A260/A280 ratio of 1.8-2.1).
-
-
cDNA Synthesis:
-
Synthesize first-strand cDNA from the total RNA using a reverse transcription kit. Use a consistent amount of RNA for all samples.
-
-
qPCR Reaction Setup:
-
Prepare a master mix containing SYBR Green qPCR mix, forward and reverse primers for either sabA or the reference gene, and nuclease-free water.
-
Add the cDNA template to the master mix in qPCR plates. Include no-template controls (NTC) for each primer set.
-
-
qPCR Run:
-
Perform the qPCR reaction using a standard cycling protocol (denaturation, annealing, extension).
-
Ensure a melt curve analysis is performed at the end of the run to verify the specificity of the PCR product.
-
-
Data Analysis:
-
Determine the threshold cycle (Cq) for each sample.
-
Calculate the relative expression of sabA using the ΔΔCq method. Normalize the Cq value of sabA to the Cq value of the reference gene (ΔCq). Then, normalize the ΔCq of the test condition to the ΔCq of the control condition (ΔΔCq).
-
The fold change in gene expression is calculated as 2-ΔΔCq.
-
Protocol 3: Detection of SabA Protein by Western Blot
This protocol outlines the detection and relative quantification of SabA protein expression in H. pylori.
Materials:
-
H. pylori whole-cell lysates
-
SDS-PAGE gels
-
Nitrocellulose or PVDF membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody specific for SabA
-
Secondary antibody conjugated to horseradish peroxidase (HRP)
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction: Prepare whole-cell lysates from H. pylori grown under different conditions.
-
SDS-PAGE: Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary anti-SabA antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: The intensity of the bands corresponding to SabA can be quantified using densitometry software and normalized to a loading control.
Protocol 4: Luminol-Enhanced Chemiluminescence Assay for Neutrophil Oxidative Burst
This protocol measures the production of reactive oxygen species (ROS) by neutrophils upon stimulation with H. pylori, a process dependent on SabA.
Materials:
-
Human neutrophils isolated from fresh blood
-
H. pylori strains (wild-type and sabA mutant)
-
Luminol
-
Phorbol 12-myristate 13-acetate (PMA) as a positive control
-
Luminometer
Procedure:
-
Neutrophil Isolation: Isolate neutrophils from healthy donor blood using standard methods (e.g., Ficoll-Paque density gradient centrifugation).
-
Bacterial Preparation: Prepare H. pylori suspensions as described in Protocol 1.
-
Chemiluminescence Measurement:
-
In a luminometer plate, add the isolated neutrophils.
-
Add luminol to each well.
-
Add the H. pylori suspension (or PMA as a positive control, or media as a negative control) to the wells to initiate the reaction.
-
Measure the chemiluminescence signal over time (e.g., for 60-90 minutes) in a luminometer.
-
-
Data Analysis: The integral of the chemiluminescence signal over time reflects the total ROS production. Compare the results from neutrophils stimulated with wild-type H. pylori to those stimulated with the sabA mutant.
Visualizations
Caption: Workflow for quantifying SabA-mediated adhesion using a CFU-based assay.
Caption: Simplified signaling pathway of SabA-mediated neutrophil activation.
References
Application Notes and Protocols for Creating a sabA Gene Knockout Mutant in Helicobacter pylori
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the generation and characterization of a sialic acid-binding adhesin A (sabA) gene knockout mutant in Helicobacter pylori. The protocols outlined below detail the necessary steps from the initial design of the knockout construct to the final confirmation of the mutant strain. This powerful tool will enable researchers to investigate the role of SabA in H. pylori pathogenesis, including its functions in adhesion, inflammation, and colonization of the gastric mucosa.
Introduction
Helicobacter pylori is a Gram-negative bacterium that colonizes the human stomach and is a major causative agent of various gastroduodenal diseases, including chronic gastritis, peptic ulcers, and gastric cancer.[1][2] The ability of H. pylori to adhere to the gastric epithelium is crucial for its persistent colonization and the subsequent development of disease.[3][4][5] One of the key adhesins involved in this process is the Sialic acid-binding adhesin (SabA).
SabA mediates the binding of H. pylori to sialylated glycans on the surface of gastric epithelial cells, an interaction that is particularly important during chronic inflammation when the expression of these host cell receptors is upregulated. The expression of SabA itself is subject to phase variation, allowing the bacterium to adapt to the changing microenvironment of the stomach. Given its significant role in the host-pathogen interaction, the targeted disruption of the sabA gene is a critical step in elucidating its precise function and in evaluating it as a potential therapeutic target.
This document provides detailed protocols for the creation of a sabA knockout mutant using a common and effective method: homologous recombination with an antibiotic resistance cassette.
Experimental Principles
The generation of a targeted gene knockout in H. pylori is typically achieved through homologous recombination. This process involves the introduction of a linear DNA construct into the bacterium. This construct contains an antibiotic resistance gene (a selectable marker) flanked by DNA sequences that are homologous to the regions immediately upstream and downstream of the target gene (sabA). Inside the bacterium, cellular recombination machinery recognizes these homologous regions and replaces the native sabA gene with the antibiotic resistance cassette. The transformed bacteria can then be selected for by their ability to grow in the presence of the corresponding antibiotic. Subsequent molecular verification steps, such as PCR and DNA sequencing, are essential to confirm the correct integration of the cassette and the successful deletion of the sabA gene.
Materials and Reagents
A comprehensive list of necessary materials and reagents is provided in the table below.
| Category | Item | Specifications/Supplier |
| Bacterial Strains & Plasmids | H. pylori recipient strain (e.g., 26695, J99) | ATCC or other trusted source |
| E. coli cloning strain (e.g., DH5α) | Competent cells | |
| Cloning vector (e.g., pUC19, pBluescript) | ||
| Plasmid containing antibiotic resistance cassette (e.g., chloramphenicol, kanamycin) | ||
| Enzymes & Kits | High-fidelity DNA polymerase for PCR | |
| Restriction enzymes and T4 DNA ligase | ||
| Plasmid miniprep kit | ||
| Gel extraction kit | ||
| Genomic DNA extraction kit | ||
| Media & Supplements | Brain Heart Infusion (BHI) broth or Brucella Broth | |
| Fetal Bovine Serum (FBS) or Newborn Calf Serum | ||
| Trypticase Soy Agar (TSA) with 5% sheep blood or Chocolate Blood Agar (CBA) | ||
| Luria-Bertani (LB) broth and agar | ||
| Antibiotics (e.g., Chloramphenicol, Kanamycin, Ampicillin) | ||
| X-Gal (5-bromo-4-chloro-3-indolyl-β-D-galactopyranoside) | For blue-white screening | |
| IPTG (Isopropyl β-D-1-thiogalactopyranoside) | For blue-white screening | |
| Other | PCR primers (for amplifying flanking regions and for verification) | Custom synthesized |
| Electroporation cuvettes (if using electroporation) | ||
| Standard laboratory equipment (incubators, centrifuges, PCR machine, etc.) |
Experimental Protocols
Protocol 1: Construction of the sabA Knockout Cassette
This protocol describes the creation of a knockout construct where the sabA gene is replaced by an antibiotic resistance cassette using overlap extension PCR.
-
Primer Design: Design three sets of primers:
-
Set 1 (Upstream Flank): To amplify an ~500 bp region directly upstream of the sabA start codon. The reverse primer should have a 5' tail that is complementary to the 5' end of the antibiotic resistance cassette.
-
Set 2 (Downstream Flank): To amplify an ~500 bp region directly downstream of the sabA stop codon. The forward primer should have a 5' tail that is complementary to the 3' end of the antibiotic resistance cassette.
-
Set 3 (Antibiotic Cassette): To amplify the antibiotic resistance gene (e.g., cat for chloramphenicol resistance or aphA for kanamycin resistance) from a template plasmid.
-
-
PCR Amplification:
-
Perform three separate PCR reactions using a high-fidelity DNA polymerase to amplify the upstream flank, the downstream flank, and the antibiotic resistance cassette.
-
Use H. pylori genomic DNA as the template for the flanking regions and the appropriate plasmid for the resistance cassette.
-
Run the PCR products on an agarose gel and purify the fragments of the correct size using a gel extraction kit.
-
-
Overlap Extension PCR:
-
Combine the three purified PCR products (upstream flank, antibiotic cassette, and downstream flank) in a single PCR tube.
-
Perform a PCR reaction without primers for the first 10-15 cycles to allow the overlapping regions to anneal and extend, creating a full-length knockout construct.
-
Add the forward primer for the upstream flank and the reverse primer for the downstream flank and continue the PCR for another 20-25 cycles to amplify the complete knockout cassette.
-
Verify the size of the final PCR product on an agarose gel and purify it.
-
-
(Optional) Cloning of the Knockout Cassette:
-
For easier handling and sequencing, the purified knockout cassette can be cloned into a standard cloning vector like pUC19.
-
Digest both the vector and the purified PCR product with appropriate restriction enzymes (sites can be incorporated into the outermost primers).
-
Ligate the digested products and transform them into a competent E. coli strain.
-
Select for positive clones, for instance, using blue-white screening on plates containing ampicillin, IPTG, and X-Gal. White colonies should contain the insert.
-
Isolate the plasmid DNA from a white colony and confirm the sequence of the knockout cassette by Sanger sequencing.
-
Protocol 2: Transformation of H. pylori
H. pylori is naturally competent, and transformation can be achieved through various methods. A standard protocol for natural transformation is provided below.
-
Preparation of H. pylori :
-
Grow the recipient H. pylori strain on blood agar plates for 24-48 hours under microaerophilic conditions (5% O₂, 10% CO₂, 85% N₂) at 37°C.
-
Harvest the bacteria from the plate and resuspend them in BHI broth to an optical density at 600 nm (OD₆₀₀) of approximately 0.6.
-
-
Transformation:
-
Add approximately 1 µg of the purified linear sabA knockout cassette (or the plasmid containing it) to the bacterial suspension.
-
Incubate the mixture for 3-5 hours at 37°C in a microaerophilic incubator to allow for DNA uptake and recombination.
-
-
Recovery and Selection:
-
After incubation, centrifuge the cell suspension, discard the supernatant, and resuspend the cell pellet in 100 µl of BHI broth.
-
Spread the entire cell suspension onto a non-selective blood agar plate and incubate for 24 hours under microaerophilic conditions.
-
After the recovery period, harvest the cells from the plate and re-plate them onto a selective blood agar plate containing the appropriate antibiotic (e.g., chloramphenicol at 5-10 µg/ml or kanamycin at 20-25 µg/ml).
-
Incubate the selective plates for 3-7 days under microaerophilic conditions until colonies appear.
-
Protocol 3: Confirmation of the sabA Knockout Mutant
It is crucial to verify the correct gene replacement and the absence of the wild-type sabA gene.
-
Genomic DNA Extraction:
-
Select several individual colonies from the selective plates and streak them onto new selective plates to isolate pure clones.
-
Grow the pure clones in liquid culture or on plates and extract genomic DNA.
-
-
PCR Verification:
-
Perform a series of PCR reactions on the genomic DNA from the putative mutants and the wild-type strain as a control.
-
Primer Set A (External to flanks): Use a forward primer that binds upstream of the upstream flanking region and a reverse primer that binds downstream of the downstream flanking region. The PCR product from the mutant will be larger than the wild-type product by the difference in size between the resistance cassette and the sabA gene.
-
Primer Set B (Internal to sabA): Use primers that bind within the coding sequence of the sabA gene. A PCR product should be observed for the wild-type strain but not for the knockout mutant.
-
Primer Set C (Cassette-specific): Use primers specific to the antibiotic resistance cassette. A PCR product should only be present in the mutant strain.
-
-
Phenotypic Confirmation (Optional but Recommended):
-
Hemagglutination Assay: SabA is known to be a hemagglutinin. A simple assay can be performed to check for the loss of this function. Mix a suspension of the mutant and wild-type bacteria with a suspension of red blood cells. The wild-type strain should cause agglutination, while the sabA knockout mutant should not.
-
Adherence Assay: Compare the adherence of the wild-type and mutant strains to a gastric epithelial cell line (e.g., AGS cells). A significant reduction in adherence for the knockout mutant would be expected.
-
Quantitative Data Summary
The following tables summarize key quantitative data relevant to the creation and characterization of a sabA knockout mutant.
Table 1: Antibiotic Concentrations for Selection in H. pylori
| Antibiotic | Abbreviation | Typical Concentration (µg/ml) | Resistance Gene |
| Chloramphenicol | Cm | 5 - 10 | cat |
| Kanamycin | Kan | 20 - 25 | aphA |
| Amoxicillin | AMX | 0.06 - 0.25 | pbp1 mutations |
| Clarithromycin | CLR | >1 | 23S rRNA mutations |
| Metronidazole | MTZ | >8 | rdxA mutations |
Table 2: Transformation Efficiency in H. pylori
| H. pylori Strain | Transformation Method | Donor DNA | Transformation Efficiency (transformants/µg DNA/CFU) | Reference |
| Various Strains | Natural Competence | Genomic DNA | 10⁻⁴ - 10⁻⁶ | |
| Stored Competent Cells | Natural Competence | Plasmid DNA | 10¹ - 10⁶ |
Table 3: Phenotypic Comparison of Wild-Type vs. ΔsabA Mutant
| Phenotype | Wild-Type H. pylori | ΔsabA Mutant | Expected Outcome |
| Adherence to sialylated glycans | High | Significantly Reduced | Confirms loss of SabA function |
| Neutrophil Activation | Present | Significantly Reduced | Indicates role of SabA in inflammation |
| Hemagglutination | Positive | Negative | Confirms loss of hemagglutinin activity |
| Gastric Colonization Density | High | Potentially Reduced | Suggests role in establishing infection |
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate key pathways and workflows.
Caption: SabA-mediated signaling pathway in H. pylori infection.
Caption: Experimental workflow for sabA gene knockout in H. pylori.
Conclusion
The creation of a sabA gene knockout mutant is an invaluable technique for dissecting the molecular mechanisms of H. pylori pathogenesis. The protocols and data presented here provide a robust framework for researchers to successfully generate and validate these mutants. By studying the resulting phenotype, scientists can gain deeper insights into the role of SabA in bacterial adhesion, host immune response manipulation, and the overall progression of H. pylori-associated diseases, which may ultimately lead to the development of novel therapeutic strategies.
References
- 1. m.youtube.com [m.youtube.com]
- 2. Helicobacter pylori - Wikipedia [en.wikipedia.org]
- 3. SabA Is the H. pylori Hemagglutinin and Is Polymorphic in Binding to Sialylated Glycans | PLOS Pathogens [journals.plos.org]
- 4. Helicobacter pylori BabA–SabA Key Roles in the Adherence Phase: The Synergic Mechanism for Successful Colonization and Disease Development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Application Notes: Using SabA as a Biomarker for Helicobacter pylori Virulence
For Researchers, Scientists, and Drug Development Professionals
Introduction
Helicobacter pylori is a Gram-negative bacterium that colonizes the human stomach and is a primary cause of chronic gastritis, peptic ulcers, and gastric cancer[1][2]. The bacterium's ability to establish persistent infection and cause disease is dependent on a range of virulence factors, including adhesins that mediate its attachment to the gastric mucosa[2]. Among these, the Sialic acid-binding adhesin (SabA) has emerged as a critical factor, particularly in the context of chronic inflammation and disease progression[1][3].
SabA facilitates the binding of H. pylori to sialylated glycans, such as sialyl-Lewis x (sLex) and sialyl-Lewis a (sLea), which are sparsely expressed in healthy gastric mucosa but become upregulated during inflammation. This allows H. pylori to adapt its adherence strategy, potentially shifting from initial colonization mediated by other adhesins like BabA to a SabA-dependent persistence in inflamed tissue. The expression of SabA is intricately regulated, allowing the bacterium to rapidly adapt to changing conditions within the stomach. This dynamic regulation, combined with its role in inflammation and host cell interaction, makes sabA a promising biomarker for assessing the virulence potential of H. pylori strains and predicting clinical outcomes.
Biological Role and Regulation of SabA
Adhesion and Host Interaction
The primary function of SabA is to mediate the adherence of H. pylori to the gastric epithelium by recognizing and binding to sialylated Lewis antigens. The minimal binding epitope for SabA is the NeuAcα2–3Gal disaccharide. This interaction is crucial, as H. pylori-induced inflammation leads to an increased expression of sLex on gastric epithelial cells, creating a positive feedback loop that strengthens bacterial attachment and persistence.
Beyond simple adhesion, SabA binding to host cells has significant downstream effects. SabA specifically binds to neutrophils via sialylated carbohydrate receptors, inducing a nonopsonic oxidative burst. This process generates reactive oxygen species, contributing to oxidative damage of the gastric epithelium. This interaction involves a G-protein-linked signaling pathway and the downstream activation of phosphatidylinositol 3-kinase (PI3K).
Regulation of sabA Expression
The expression of the sabA gene is tightly controlled by two primary mechanisms, allowing for rapid adaptation to the host environment:
-
Phase Variation: The sabA gene contains a CT dinucleotide repeat tract in its coding region. Slipped-strand mispairing during DNA replication can alter the number of these repeats, leading to frameshift mutations that switch the expression of SabA "on" or "off". This allows a subpopulation of bacteria to either express or silence the adhesin, providing a selective advantage in the dynamic gastric environment.
-
Transcriptional Control by the ArsRS Two-Component System: The acid-responsive ArsRS two-component signal transduction system represses the transcription of sabA in response to low pH. When the sensor kinase ArsS is activated by acidic conditions, the response regulator ArsR becomes phosphorylated. Phosphorylated ArsR then binds to the sabA promoter region, decreasing its transcription. This suggests that SabA expression is favored in less acidic regions of the stomach where gastric pit cells produce its sLex receptor.
Clinical Significance and Data
The status of the sabA gene and the expression of the SabA protein have been linked to various clinical outcomes of H. pylori infection. SabA-positive status is frequently associated with more severe gastric pathology, including intestinal metaplasia, gastric atrophy, and an increased risk for gastric cancer. Conversely, it has been negatively associated with duodenal ulcers in some studies.
The ability of SabA-expressing strains to bind inflamed tissue and interact with neutrophils likely contributes to the chronic inflammation that drives the progression to gastric cancer. The quantitative data from various studies highlights the potential of SabA as a virulence biomarker.
Data Tables
Table 1: Prevalence of sabA Gene or SabA Protein Expression in H. pylori Strains from Patients with Different Gastroduodenal Diseases.
| Clinical Outcome | Prevalence of SabA-Positive Isolates | Geographic Region | Reference |
| Gastritis | 66% (53/80) | USA & Colombia | |
| 83.3% (25/30) | Iran | ||
| Duodenal Ulcer | 88% (70/80) | USA & Colombia | |
| Peptic Ulcer | 87.5% (35/40) | Iran | |
| 19.2% | Iran | ||
| Gastric Cancer | 89% (36/40) | USA & Colombia | |
| 41.9% (13/31) | Iran | ||
| Gastric Atrophy | 28.6% | Iran |
Note: Prevalence can vary significantly based on geographic location and the specific methods used for detection (genotyping vs. protein expression).
Table 2: Association of sabA Status with Clinical Risk.
| Association | Odds Ratio (OR) | 95% Confidence Interval (CI) | Significance (p-value) | Reference |
| Gastric Cancer vs. Duodenal Ulcer | 2.8 | 1.2 - 6.7 | < 0.05 | |
| Gastric Cancer vs. Gastritis | - | - | 0.010 | |
| Elevated Antral Bacterial Density | 2.70 | 1.10 - 6.60 | 0.027 |
Diagrams and Workflows
Caption: Experimental workflow for determining sabA status as a virulence biomarker.
Caption: Dual mechanisms regulating the expression of the sabA gene in H. pylori.
Caption: SabA-mediated signaling pathway upon binding to human neutrophils.
Experimental Protocols
Protocol 1: Genotyping of the sabA Gene by PCR
This protocol is for determining the presence or absence of the sabA gene in H. pylori isolates.
5.1 Materials
-
H. pylori genomic DNA extracted from culture or biopsy.
-
sabA-specific forward and reverse primers.
-
DNA polymerase (e.g., Taq polymerase) and corresponding buffer.
-
dNTPs.
-
Nuclease-free water.
-
Thermocycler.
-
Agarose gel electrophoresis system.
5.2 Procedure
-
DNA Extraction: Extract genomic DNA from H. pylori isolates using a commercial kit according to the manufacturer's instructions. Assess DNA quality and quantity.
-
PCR Reaction Mix: Prepare the PCR master mix on ice. For a 25 µL reaction:
-
5 µL of 5x PCR Buffer
-
0.5 µL of 10 mM dNTPs
-
1 µL of 10 µM Forward Primer
-
1 µL of 10 µM Reverse Primer
-
0.25 µL of Taq DNA Polymerase (5 U/µL)
-
1 µL of Template DNA (approx. 50 ng)
-
16.25 µL of Nuclease-free water
-
-
Thermocycling Conditions:
-
Initial Denaturation: 95°C for 5 minutes.
-
35 Cycles:
-
Denaturation: 95°C for 30 seconds.
-
Annealing: 55-60°C for 30 seconds (optimize for primer pair).
-
Extension: 72°C for 1 minute (adjust based on expected amplicon size).
-
-
Final Extension: 72°C for 7 minutes.
-
Hold: 4°C.
-
-
Analysis: Analyze 5-10 µL of the PCR product by agarose gel electrophoresis (1.5% w/v). Visualize bands under UV light. The presence of a band of the expected size indicates the sabA gene is present. Include positive and negative controls.
Protocol 2: Analysis of sabA Gene Expression by qRT-PCR
This protocol quantifies the transcript levels of sabA relative to a housekeeping gene.
5.1 Materials
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H. pylori RNA extracted from culture.
-
cDNA synthesis kit.
-
SYBR Green or TaqMan-based qPCR master mix.
-
sabA-specific qPCR primers.
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Housekeeping gene primers (e.g., 16S rRNA, gyrB).
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Real-time PCR instrument.
5.2 Procedure
-
RNA Extraction: Isolate total RNA from H. pylori grown to mid-log phase using a suitable RNA extraction kit. Treat with DNase I to remove genomic DNA contamination.
-
cDNA Synthesis: Synthesize cDNA from 0.5-1.0 µg of total RNA using a reverse transcription kit (e.g., SuperScript II) with random primers, following the manufacturer's protocol.
-
qPCR Reaction: Set up the qPCR reaction in triplicate for each sample and target gene. For a 20 µL reaction:
-
10 µL of 2x SYBR Green Master Mix
-
0.5 µL of 10 µM Forward Primer
-
0.5 µL of 10 µM Reverse Primer
-
2 µL of cDNA template (diluted 1:10)
-
7 µL of Nuclease-free water
-
-
qPCR Cycling:
-
Initial Activation: 95°C for 10 minutes.
-
40 Cycles:
-
Denaturation: 95°C for 15 seconds.
-
Annealing/Extension: 60°C for 1 minute.
-
-
Melt Curve Analysis (for SYBR Green): Perform to ensure product specificity.
-
-
Data Analysis: Calculate the relative expression of sabA using the 2-ΔΔCt method, normalizing the Ct value of sabA to the Ct value of the housekeeping gene. Compare expression levels between different strains or conditions.
Conclusion
The H. pylori adhesin SabA is a key virulence factor directly involved in host-pathogen interactions, inflammation, and persistence. Its intricate regulation via phase variation and acid-responsive transcriptional control allows the bacterium to finely tune its adherence properties to adapt to the changing gastric environment during chronic infection. The strong association between SabA expression and severe clinical outcomes, such as gastric atrophy and cancer, underscores its value as a molecular biomarker. For researchers and drug development professionals, genotyping and expression analysis of sabA can provide valuable insights into the pathogenic potential of infecting strains, aid in patient stratification, and serve as a potential target for novel anti-adhesion therapies designed to combat persistent H. pylori infections.
References
- 1. Increasing evidence of the role of Helicobacter pylori SabA in the pathogenesis of gastroduodenal disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Helicobacter pylori - Wikipedia [en.wikipedia.org]
- 3. Helicobacter pylori SabA Adhesin in Persistent Infection and Chronic Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Expression and Purification of SabA Protein
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed, generalized protocol for the expression and purification of the Helicobacter pylori adhesin SabA using a recombinant Escherichia coli expression system. The methodologies outlined below are based on standard molecular biology and protein biochemistry techniques and are intended to serve as a foundational guide for researchers.
Introduction
SabA (Sialic acid-binding adhesin) is an outer membrane protein of Helicobacter pylori that plays a crucial role in the bacterium's adherence to the gastric epithelium.[1] It mediates binding to sialyl-Lewisx antigens on gastric epithelial cells, a key step in persistent colonization and pathogenesis.[1] The expression of SabA is subject to phase variation and is regulated by the ArsRS two-component signal transduction system in response to environmental cues such as pH.[2] Given its role in infection, SabA is a potential target for therapeutic intervention. The production of pure, recombinant SabA is essential for structural studies, functional assays, and the development of novel inhibitors.
Data Presentation
Table 1: Hypothetical Quantitative Data for SabA Expression and Purification
| Parameter | Value | Unit | Notes |
| Expression | |||
| Culture Volume | 1 | L | Terrific Broth (TB) medium |
| Cell Density (OD600) at Induction | 0.6 - 0.8 | ||
| Induction Temperature | 18 | °C | |
| Induction Time | 16 | hours | |
| Wet Cell Paste Yield | 5 - 8 | g/L | |
| Purification | |||
| Lysis Buffer Volume | 30 | mL | Per 5g of cell paste |
| Soluble Protein Concentration (Lysate) | 10 - 15 | mg/mL | Bradford Assay |
| Affinity Chromatography Yield (His-tag) | 3 - 5 | mg/L | |
| Purity after Affinity Chromatography | >90% | SDS-PAGE analysis | |
| Final Purified Protein Yield | 1 - 2 | mg/L | After size-exclusion chromatography |
| Final Purity | >95% | SDS-PAGE analysis |
Experimental Protocols
Gene Cloning and Expression Vector
The coding sequence of the sabA gene (without its native signal sequence) should be codon-optimized for expression in E. coli and synthesized. The gene is then cloned into a suitable expression vector, such as pET-28a(+), which allows for the production of an N-terminal hexahistidine (6xHis)-tagged fusion protein. This tag facilitates purification via immobilized metal affinity chromatography (IMAC).
Transformation into a Suitable E. coli Strain
The recombinant plasmid is transformed into a competent E. coli strain optimized for protein expression. A common and effective choice is the BL21(DE3) strain, which contains the T7 RNA polymerase gene under the control of the lacUV5 promoter, allowing for IPTG-inducible expression.[3][4] For potentially toxic proteins, strains like C41(DE3) or Lemo21(DE3) can be considered to modulate expression levels.
Protein Expression
A single colony of transformed E. coli is used to inoculate a starter culture of Luria-Bertani (LB) broth containing the appropriate antibiotic (e.g., kanamycin for pET-28a(+)). This culture is grown overnight at 37°C with shaking. The starter culture is then used to inoculate a larger volume of Terrific Broth (TB) or LB medium. The culture is grown at 37°C with vigorous shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.
To induce protein expression, the culture is cooled to 18°C, and Isopropyl β-D-1-thiogalactopyranoside (IPTG) is added to a final concentration of 0.1 - 0.5 mM. The culture is then incubated for an additional 16-20 hours at 18°C with shaking. Lower temperatures help to improve protein solubility and proper folding.
Cell Lysis
The bacterial cells are harvested by centrifugation at 5,000 x g for 15 minutes at 4°C. The cell pellet is resuspended in a chilled lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, and 1 mg/mL lysozyme). The cell suspension is then lysed by sonication on ice. The lysate is clarified by centrifugation at 15,000 x g for 30 minutes at 4°C to pellet the cell debris. The supernatant containing the soluble His-tagged SabA protein is collected for purification.
Protein Purification
a. Immobilized Metal Affinity Chromatography (IMAC): The clarified lysate is loaded onto an IMAC column (e.g., Ni-NTA resin) pre-equilibrated with wash buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole). The column is then washed with several column volumes of wash buffer to remove non-specifically bound proteins. The His-tagged SabA protein is eluted using an elution buffer containing a higher concentration of imidazole (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole).
b. Size-Exclusion Chromatography (SEC): For higher purity, the eluted fractions from the IMAC step containing SabA are pooled and concentrated. The concentrated protein is then loaded onto a size-exclusion chromatography column (e.g., Superdex 200) pre-equilibrated with a suitable buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl). This step separates SabA from any remaining contaminants and protein aggregates.
Protein Analysis and Storage
The purity of the final protein sample is assessed by SDS-PAGE. The protein concentration is determined using a Bradford assay or by measuring the absorbance at 280 nm. For long-term storage, the purified protein can be aliquoted, flash-frozen in liquid nitrogen, and stored at -80°C. The addition of glycerol to a final concentration of 10-20% can help prevent freeze-thaw damage.
Visualizations
Caption: Workflow for recombinant SabA protein expression and purification.
References
- 1. Helicobacter pylori - Wikipedia [en.wikipedia.org]
- 2. Expression of the Helicobacter pylori adhesin SabA is controlled via phase variation and the ArsRS signal transduction system - PMC [pmc.ncbi.nlm.nih.gov]
- 3. E. coli expression strains – Protein Expression and Purification Core Facility [embl.org]
- 4. What Are the Top E. coli Strains for High-Yield Protein Expression? [synapse.patsnap.com]
Troubleshooting & Optimization
Technical Support Center: Improving SABA1 Solubility for In Vivo Studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of SABA1 for in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern for in vivo studies?
This compound is an antibacterial agent that shows promise against Gram-negative bacteria like Pseudomonas aeruginosa and Escherichia coli.[1] It functions by inhibiting biotin carboxylase (BC), a critical enzyme in bacterial fatty acid synthesis.[1] Like many new chemical entities, this compound is a lipophilic molecule, which often correlates with poor aqueous solubility. For in vivo studies, particularly for oral or intravenous administration, the compound must be dissolved in a physiologically compatible vehicle to ensure adequate absorption and bioavailability.
Q2: What are the initial steps to assess the solubility of this compound?
The first step is to determine the equilibrium solubility of this compound in aqueous buffers at different pH values (e.g., pH 5.0, 7.4, and 9.0) to understand its pH-dependent solubility profile. A common and reliable method for this is the shake-flask method.[2] Additionally, determining its solubility in common organic solvents can be useful for stock solution preparation. It is known that this compound is soluble in DMSO at 100 mg/mL with the aid of ultrasonication.[2]
Q3: What are the common strategies to improve the in vivo solubility of a poorly soluble compound like this compound?
Several strategies can be employed, broadly categorized as:
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Physical Modifications: These include reducing the particle size of the compound to increase its surface area, for example, through micronization or nanosuspension formation.[3]
-
Chemical Modifications: This involves creating a more soluble version of the compound, such as a salt or a prodrug.
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Formulation Approaches: This is the most common strategy and involves the use of excipients to increase solubility. Key techniques include:
-
Co-solvents: Using a mixture of a water-miscible organic solvent (like ethanol, propylene glycol, or PEG 400) with an aqueous vehicle.
-
Cyclodextrins: These are cyclic oligosaccharides that can encapsulate the poorly soluble drug molecule within their hydrophobic core, while their hydrophilic exterior allows them to dissolve in water.
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Surfactants: These molecules can form micelles that encapsulate the drug, increasing its apparent solubility.
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Lipid-based formulations: This includes self-emulsifying drug delivery systems (SEDDS) that form fine emulsions in the gastrointestinal tract.
-
Nanoparticle-based systems: Encapsulating the drug in polymeric nanoparticles or solid lipid nanoparticles can improve solubility and bioavailability.
-
Q4: Can I administer this compound dissolved in 100% DMSO for my in vivo study?
While this compound is soluble in DMSO, administering 100% DMSO in vivo is generally not recommended due to its potential toxicity and pleiotropic effects that can confound experimental results. It is crucial to minimize the concentration of organic solvents in the final formulation administered to animals.
Troubleshooting Guide
This guide addresses common problems researchers may encounter when trying to formulate this compound for in vivo experiments.
| Problem | Possible Cause | Troubleshooting Steps |
| This compound precipitates out of solution when diluting a DMSO stock into an aqueous buffer. | The aqueous buffer is an "antisolvent" for this compound, causing it to crash out of solution as the percentage of DMSO decreases. | - Reduce the final concentration: The simplest solution is to work with a lower final concentration of this compound. - Use a co-solvent in the final formulation: Prepare the final dilution in an aqueous buffer containing a co-solvent like PEG 400 or ethanol to maintain solubility. - Employ a stepwise dilution: Instead of a single large dilution, perform serial dilutions with decreasing concentrations of DMSO to allow for a more gradual solvent exchange. - Utilize a cyclodextrin formulation: Pre-complexing this compound with a cyclodextrin can significantly enhance its aqueous solubility. |
| The prepared this compound formulation is cloudy or shows visible particles. | The solubility limit of this compound in the chosen vehicle has been exceeded. | - Filter the solution: Use a 0.22 µm syringe filter to remove any undissolved particles. However, this will reduce the effective concentration of your dosing solution. - Increase the amount of solubilizing agent: If using a co-solvent or cyclodextrin, try increasing its concentration. Be mindful of the toxicity limits of the excipients. - Try a different formulation strategy: If one method is not effective, explore other options like creating a nanosuspension. |
| Inconsistent results are observed in in vivo studies. | This could be due to poor or variable absorption of this compound resulting from its low solubility and potential precipitation in vivo. | - Re-evaluate the formulation: The current formulation may not be robust enough to maintain this compound in solution in the physiological environment. Consider a more advanced formulation like a self-emulsifying drug delivery system (SEDDS) or a nanoparticle-based system. - Characterize the formulation: Ensure the formulation is stable and that the drug remains in solution over the duration of the experiment. - Perform pharmacokinetic studies: Measure the plasma concentration of this compound over time to understand its absorption, distribution, metabolism, and excretion (ADME) profile with the current formulation. |
| Precipitation is observed upon intravenous injection. | The formulation, although clear initially, may precipitate upon contact with blood due to changes in pH, dilution, and interaction with plasma proteins. | - Decrease the injection rate: A slower infusion rate can allow for more gradual dilution in the bloodstream, reducing the risk of precipitation. - Use a more robust formulation: Consider using a formulation with a higher concentration of solubilizing agents or a nanoparticle-based system that can protect the drug from the aqueous environment of the blood. - Perform an in vitro precipitation test: Mix your formulation with plasma in vitro to assess its stability and potential for precipitation. |
Quantitative Data Summary
The following table summarizes the known physicochemical properties of this compound.
| Property | Value | Source |
| Molecular Formula | C₂₂H₁₉ClN₂O₅S | |
| Molecular Weight | 458.91 g/mol | |
| Solubility in DMSO | 100 mg/mL (requires ultrasonication) | |
| Aqueous Solubility | Not reported. Predicted to be low based on its chemical structure. | - |
Experimental Protocols
Protocol 1: Determination of Aqueous Solubility of this compound (Shake-Flask Method)
This protocol outlines the steps to determine the equilibrium solubility of this compound in an aqueous buffer.
Materials:
-
This compound powder
-
Phosphate-buffered saline (PBS), pH 7.4
-
DMSO
-
Microcentrifuge tubes
-
Orbital shaker
-
Centrifuge
-
HPLC system with a suitable column and UV detector
Procedure:
-
Add an excess amount of this compound powder to a microcentrifuge tube containing a known volume of PBS (e.g., 1 mL).
-
Seal the tube and place it on an orbital shaker at a constant temperature (e.g., 25°C or 37°C).
-
Shake the mixture for 24-48 hours to ensure equilibrium is reached.
-
After incubation, centrifuge the tube at high speed (e.g., 10,000 x g) for 15 minutes to pellet the undissolved solid.
-
Carefully collect the supernatant without disturbing the pellet.
-
Filter the supernatant through a 0.22 µm syringe filter.
-
Prepare a series of standard solutions of this compound of known concentrations in DMSO.
-
Analyze the filtered supernatant and the standard solutions by HPLC to determine the concentration of this compound in the saturated solution.
-
The concentration of this compound in the supernatant represents its equilibrium solubility in PBS at the tested temperature.
Protocol 2: Preparation of a this compound-Cyclodextrin Inclusion Complex
This protocol describes a method to prepare an inclusion complex of this compound with Hydroxypropyl-β-cyclodextrin (HP-β-CD) to improve its aqueous solubility.
Materials:
-
This compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Deionized water
-
Magnetic stirrer and stir bar
-
Freeze-dryer (lyophilizer)
Procedure:
-
Determine the desired molar ratio of this compound to HP-β-CD (e.g., 1:1 or 1:2).
-
Dissolve the calculated amount of HP-β-CD in deionized water with stirring to create a clear solution.
-
Slowly add the this compound powder to the HP-β-CD solution while stirring continuously.
-
Continue stirring the mixture at room temperature for 24-48 hours.
-
After stirring, freeze the solution at -80°C.
-
Lyophilize the frozen solution for 48-72 hours until a dry powder is obtained.
-
The resulting powder is the this compound-HP-β-CD inclusion complex, which can be reconstituted in an aqueous vehicle for in vivo studies.
Protocol 3: Preparation of a this compound Nanosuspension by the Antisolvent Precipitation Method
This protocol details the preparation of a nanosuspension of this compound to enhance its dissolution rate and bioavailability.
Materials:
-
This compound
-
DMSO (solvent)
-
Deionized water (antisolvent)
-
A suitable stabilizer (e.g., a mixture of a charged stabilizer and a steric stabilizer)
-
High-speed homogenizer or sonicator
Procedure:
-
Dissolve this compound in DMSO to prepare a concentrated drug-solvent solution.
-
Dissolve the stabilizer in deionized water to prepare an aqueous stabilizer solution.
-
Under high-speed stirring or sonication, rapidly inject the this compound-DMSO solution into the aqueous stabilizer solution.
-
The rapid mixing will cause this compound to precipitate as nanoparticles, which are stabilized by the adsorbed stabilizer.
-
Continue stirring for a specified period to allow for particle stabilization.
-
The resulting nanosuspension can be further processed (e.g., removal of the organic solvent by evaporation) and characterized for particle size, zeta potential, and drug content before in vivo administration.
Visualizations
Caption: Mechanism of this compound as a biotin carboxylase inhibitor.
Caption: Workflow for developing an in vivo formulation for this compound.
Caption: Logical troubleshooting steps for this compound precipitation.
References
troubleshooting SABA1 antibacterial assay variability
Technical Support Center: SABA1 Antibacterial Assay
Welcome to the technical support center for the this compound (Screening Assay for Antibacterial Activity 1) protocol. This resource is designed for researchers, scientists, and drug development professionals to help identify and resolve common issues that lead to variability in antibacterial assay results. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the this compound antibacterial assay?
A1: The this compound protocol is a standardized broth microdilution method used to determine the Minimum Inhibitory Concentration (MIC) of a test compound against a specific bacterial strain. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[1][2] This assay is critical for assessing the potency of new antibacterial agents.
Q2: What are the most critical factors contributing to variability in this assay?
A2: The most significant sources of variability in broth microdilution assays are inconsistent inoculum density, pipetting errors during serial dilutions, and the quality and storage of reagents, including the test compound and culture media.[3][4] Environmental factors such as incubation temperature and time also play a crucial role.[5]
Q3: How should I prepare and standardize the bacterial inoculum?
A3: The bacterial inoculum must be standardized to a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ Colony Forming Units per milliliter (CFU/mL) for most common bacteria like E. coli and S. aureus. This suspension is then further diluted in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a final target concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate. Using a spectrophotometer to verify the absorbance of the 0.5 McFarland standard (0.08 to 0.13 at 600 nm) is a key quality control step.
Q4: What are acceptable quality control (QC) strains and their expected MIC ranges?
A4: Standard QC strains with known antimicrobial susceptibility patterns are essential for validating assay performance. These strains, such as Staphylococcus aureus ATCC 29213, Enterococcus faecalis ATCC 29212, and Escherichia coli ATCC 25922, can be obtained from recognized culture collections like the ATCC. The acceptable MIC ranges for control antibiotics against these strains are established by bodies like the Clinical and Laboratory Standards Institute (CLSI). If the MIC for a QC strain falls outside the specified range, patient results should not be reported until the discrepancy is resolved.
Q5: What is an acceptable coefficient of variation (%CV) for this assay?
A5: For quantitative assays, an intra-assay (within-plate) %CV of less than 10% is generally considered acceptable, while an inter-assay (between-plates) %CV of less than 15% is the standard. High %CV values often point to issues with pipetting precision or reagent consistency.
Troubleshooting Guide
This guide addresses common problems observed during the this compound assay, providing likely causes and actionable solutions.
Problem 1: High Variability or Inconsistent MIC Values Between Replicates
| Potential Cause | Observation | Recommended Solution & Action |
| Inaccurate Inoculum Density | MICs are consistently higher or lower than expected. Higher inoculums can lead to falsely high MICs (inoculum effect). | Re-standardize the inoculum using a calibrated spectrophotometer or a fresh 0.5 McFarland standard. Ensure the bacterial culture is in the exponential growth phase. |
| Pipetting/Dilution Errors | Random, non-reproducible MIC values across the plate. "Skipped wells" (no growth at a lower concentration, but growth at a higher one) may be present. | Use calibrated pipettes and proper technique. Ensure thorough mixing of the compound stock and bacterial suspension before dilutions. Perform serial dilutions in a separate plate before transferring to the final assay plate. |
| Compound Instability/Precipitation | Precipitate is visible in wells, often at higher concentrations. MICs are inconsistent. | Check the solubility of the test compound in the assay medium. Use a co-solvent like DMSO if necessary, ensuring the final concentration does not inhibit bacterial growth. Prepare fresh stock solutions. |
| Edge Effects | Outer wells of the microtiter plate show different growth patterns due to evaporation. | Use a plate sealer or lid, and maintain humidity in the incubator. Avoid using the outermost wells for critical experiments; instead, fill them with sterile broth. |
Problem 2: Growth Control or Plate-Wide Growth Issues
| Potential Cause | Observation | Recommended Solution & Action |
| No Growth in Positive Control | No turbidity is visible in the growth control well (bacteria + broth, no compound). | Verify the viability of the bacterial stock by plating on agar. Ensure the correct growth medium was used and that incubation conditions (temperature, time, atmosphere) were optimal. |
| Growth in Negative Control | Turbidity is visible in the sterility control well (broth only, no bacteria). | Discard results. This indicates contamination of the medium, reagents, or the plate itself. Use strict aseptic technique, and verify the sterility of all components before starting the assay. |
| Poor or Slow Growth Overall | Faint turbidity across the plate, making the MIC endpoint difficult to read. | Check the expiration date and quality of the Mueller-Hinton Broth. Ensure the inoculum was prepared from a fresh, healthy culture. Some bacterial strains may require longer incubation times. |
Experimental Protocols
Protocol 1: Broth Microdilution MIC Assay (this compound Protocol)
-
Compound Preparation: Prepare a stock solution of the test compound (e.g., in DMSO). Perform a two-fold serial dilution series in a 96-well dilution plate using sterile cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve concentrations that are 2x the desired final concentration.
-
Inoculum Preparation:
-
From a fresh agar plate (18-24 hours growth), select several colonies and suspend them in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approx. 1.5 x 10⁸ CFU/mL). Verify the absorbance at 600 nm (should be 0.08-0.13).
-
Dilute this standardized suspension into fresh CAMHB to achieve a final density of approximately 1 x 10⁶ CFU/mL.
-
-
Plate Inoculation:
-
Transfer 50 µL from each well of the compound dilution plate to a new sterile 96-well flat-bottom assay plate.
-
Add 50 µL of the diluted bacterial inoculum (1 x 10⁶ CFU/mL) to each well, resulting in a final volume of 100 µL and a final bacterial concentration of 5 x 10⁵ CFU/mL.
-
Controls: Include a growth control (50 µL bacteria + 50 µL broth) and a sterility control (100 µL broth only) on every plate.
-
-
Incubation: Cover the plate with a lid or sealer and incubate at 35°C ± 2°C for 16-20 hours in ambient air.
-
Reading Results: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth (no turbidity) when observed from the bottom of the plate.
Visualizations
Assay Workflow and Key Control Points
The following diagram illustrates the standard workflow for the this compound assay, highlighting critical steps where variability can be introduced and controlled.
References
- 1. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 2. Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. microchemlab.com [microchemlab.com]
- 5. benchchem.com [benchchem.com]
Technical Support Center: Large-Scale Synthesis of SABA1
For Researchers, Scientists, and Drug Development Professionals
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to address challenges that may be encountered during the large-scale synthesis of SABA1 (ethyl 4-((2-chloro-5-(phenylcarbamoyl)phenyl)sulfonamido)benzoate), a promising antibacterial agent.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for the large-scale production of this compound?
A1: The most common and industrially scalable approach for synthesizing aryl sulfonamides like this compound is the reaction of a sulfonyl chloride with an amine. For this compound, this involves the coupling of 2-chloro-5-(phenylcarbamoyl)benzenesulfonyl chloride with ethyl 4-aminobenzoate in the presence of a base.
Q2: What are the primary challenges when scaling up sulfonamide synthesis from laboratory to pilot or commercial scale?
A2: Scaling up sulfonamide synthesis presents several critical challenges that can affect yield, purity, and safety. Key issues include:
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Reaction Kinetics and Heat Management: The formation of the sulfonyl chloride and the subsequent sulfonamide coupling are often exothermic. Poor heat management on a large scale can lead to temperature gradients, promoting side reactions and potentially causing thermal runaway.[1]
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Mixing and Mass Transfer: Achieving homogeneous mixing in large reactors is more complex and can significantly impact reaction rates and the impurity profile.
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Impurity Profile Control: The types and quantities of impurities may differ from the lab scale due to longer reaction times, temperature fluctuations, and variations in raw material quality.[1]
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Product Isolation and Purification: Crystallization of the final product can be challenging. Factors such as solvent selection, cooling rate, and agitation are critical for obtaining the desired crystal morphology and purity, which are crucial for downstream processing and formulation.
Q3: How critical is the quality of raw materials for the successful scale-up of this compound synthesis?
A3: The quality and consistency of starting materials are paramount for a reproducible and successful scale-up. Impurities in the starting materials, such as 4-chloro-N-phenylbenzamide or ethyl 4-aminobenzoate, can lead to:
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Inconsistent Yields and Purity: Impurities can act as catalysts or inhibitors for side reactions, leading to a higher level of byproducts in the final product and reduced yields.
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Formation of Process-Related Impurities: Unwanted side reactions can occur at a higher rate on a larger scale, complicating purification.[1]
Experimental Protocols
Proposed Synthesis of this compound
The large-scale synthesis of this compound can be envisioned as a three-stage process:
Stage 1: Synthesis of 4-chloro-N-phenylbenzamide (Intermediate 1)
This intermediate is prepared by the acylation of aniline with 4-chlorobenzoyl chloride.
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Reaction: 4-chlorobenzoyl chloride is reacted with aniline in a suitable solvent (e.g., dichloromethane) in the presence of a base (e.g., triethylamine or pyridine) to neutralize the HCl byproduct.
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Work-up: The reaction mixture is typically washed with dilute acid and base to remove unreacted starting materials and byproducts. The organic layer is then dried and the solvent is removed to yield the crude product.
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Purification: The crude 4-chloro-N-phenylbenzamide can be purified by recrystallization from a suitable solvent like ethanol.
Stage 2: Synthesis of 2-chloro-5-(phenylcarbamoyl)benzenesulfonyl chloride (Intermediate 2)
This key intermediate is synthesized via chlorosulfonation of Intermediate 1.
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Reaction: 4-chloro-N-phenylbenzamide is reacted with an excess of chlorosulfonic acid at a controlled temperature. This reaction is highly exothermic and requires careful monitoring.
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Work-up: The reaction mixture is quenched by slowly adding it to ice water, which precipitates the sulfonyl chloride.
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Purification: The crude sulfonyl chloride is filtered, washed with cold water, and dried under vacuum. This intermediate is often used directly in the next step without further purification due to its reactivity.
Stage 3: Synthesis of this compound (ethyl 4-((2-chloro-5-(phenylcarbamoyl)phenyl)sulfonamido)benzoate)
The final step involves the coupling of the sulfonyl chloride with ethyl 4-aminobenzoate.
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Reaction: 2-chloro-5-(phenylcarbamoyl)benzenesulfonyl chloride is reacted with ethyl 4-aminobenzoate in a solvent such as pyridine or in a mixture of an inert solvent and a base (e.g., dichloromethane and triethylamine).
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Work-up: The reaction mixture is typically diluted with water to precipitate the crude product.
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Purification: The crude this compound is collected by filtration and can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to achieve the desired purity.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low Yield of this compound | Incomplete reaction of the sulfonyl chloride with the amine. | Optimize reaction time and temperature. Ensure the use of a suitable base to neutralize HCl. |
| Degradation of the sulfonyl chloride intermediate. | Use the sulfonyl chloride immediately after preparation. Avoid high temperatures during its synthesis and handling. | |
| Product loss during work-up and purification. | Optimize extraction and crystallization procedures. Control the cooling rate during crystallization to maximize recovery.[1] | |
| Low Purity of this compound | Presence of unreacted starting materials. | Ensure the correct stoichiometry of reactants. Optimize the reaction time to drive the reaction to completion. |
| Formation of side products (e.g., bis-sulfonated amine). | Use a slight excess of the amine. Control the reaction temperature to minimize side reactions. | |
| Ineffective purification. | Screen different crystallization solvents or solvent mixtures. Consider column chromatography for removal of persistent impurities on a smaller scale to identify them. | |
| Difficult Filtration of this compound | The product crystallizes as fine needles or an oil. | Slow down the cooling rate during crystallization. Use seeding to promote the growth of larger crystals. Screen for alternative crystallization solvents.[1] |
| Discoloration of Final Product | Presence of residual starting materials or byproducts. | Ensure thorough purification. Consider a final wash with a suitable solvent to remove colored impurities. |
| Oxidation of the product. | Store the final product under an inert atmosphere and protected from light. |
Data Presentation
Table 1: Representative Yields and Purity in Sulfonamide Synthesis
| Reaction Step | Reactants | Product | Typical Yield (%) | Typical Purity (%) |
| Amide Formation | 4-chlorobenzoyl chloride, Aniline | 4-chloro-N-phenylbenzamide | 85-95 | >98 (after recrystallization) |
| Chlorosulfonation | 4-chloro-N-phenylbenzamide, Chlorosulfonic acid | 2-chloro-5-(phenylcarbamoyl)benzenesulfonyl chloride | 70-85 | >90 (crude) |
| Sulfonamide Coupling | Sulfonyl chloride, Ethyl 4-aminobenzoate | This compound | 75-90 | >99 (after recrystallization) |
Note: These are representative values based on general sulfonamide syntheses and may vary for the specific synthesis of this compound.
Visualizations
Caption: Proposed experimental workflow for the large-scale synthesis of this compound.
References
avoiding degradation of SABA1 in storage
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals avoid the degradation of the SABA1 protein during storage.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound degradation during storage?
A1: The degradation of this compound, like many proteins, is primarily caused by proteolysis, aggregation, and suboptimal buffer conditions.[1][2] Storage at room temperature can accelerate protein degradation due to increased enzymatic activity and the risk of microbial contamination.[2][3] Repeated freeze-thaw cycles are also a major contributor to protein denaturation and loss of function.
Q2: What are the recommended short-term and long-term storage temperatures for this compound?
A2: For short-term storage (a few days to a few weeks), it is recommended to store this compound at 4°C. For long-term storage, freezing at -20°C or -80°C is ideal to minimize enzymatic activity and degradation. Lyophilization (freeze-drying) can also be used for very long-term storage (years).
Q3: How can I prevent this compound from degrading during freeze-thaw cycles?
A3: To avoid degradation from repeated freeze-thaw cycles, it is best practice to aliquot the this compound solution into single-use volumes before freezing. Additionally, the use of cryoprotectants, such as glycerol or ethylene glycol at a final concentration of 25-50%, can help prevent the formation of ice crystals that damage the protein structure.
Q4: What buffer conditions are optimal for this compound stability?
A4: The optimal buffer for this compound should have a pH that matches the protein's isoelectric point to ensure maximum stability. It is also beneficial to include additives such as protease inhibitors to prevent proteolytic degradation and reducing agents like DTT or β-mercaptoethanol to prevent oxidation. For specific applications, commercially available protein stabilizing cocktails can also be used.
Q5: Should I be concerned about the concentration of this compound during storage?
A5: Yes, protein concentration is a crucial factor. Storing this compound at a concentration of 1–5 mg/mL is generally recommended to minimize aggregation while maintaining solubility. Diluted protein samples are more susceptible to degradation.
Quantitative Data Summary
For easy comparison, the following table summarizes common protein storage conditions applicable to this compound.
| Storage Condition | Typical Shelf Life | Requires Preservative | Number of Uses | Key Considerations |
| Solution at 4°C | Up to 1 month | Yes (or sterile) | Many | Convenient for frequent use, but higher risk of microbial and proteolytic degradation. |
| Solution in 25-50% Glycerol at -20°C | Up to 1 year | Usually | Many | Cryoprotectant prevents freezing and ice crystal damage. |
| Frozen at -20°C to -80°C | 1 year or more | No | Single-use aliquots recommended | Minimizes enzymatic activity; repeated freeze-thaw cycles must be avoided. |
| Lyophilized (Freeze-Dried) | Years | No | Single use after reconstitution | Offers the best long-term stability but requires reconstitution and the process itself can sometimes damage the protein. |
Experimental Protocols
Protocol 1: Assessment of this compound Thermal Stability
This protocol provides a general method for determining the thermal stability of this compound by measuring its activity after exposure to heat.
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Preparation of this compound Samples: Prepare aliquots of this compound at a standard concentration (e.g., 1 mg/mL) in the desired storage buffer.
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Heat Challenge: Incubate the samples at a range of temperatures (e.g., 37°C, 42°C, 50°C, 55°C, 60°C) for a fixed period (e.g., 30 minutes). Include a control sample kept on ice.
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Cooling: After incubation, immediately place the samples on ice to cool for 10-15 minutes to allow for potential refolding.
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Activity Assay: Measure the residual activity of this compound in all samples using a relevant functional assay (e.g., enzyme kinetics, binding assay).
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Data Analysis: Plot the percentage of remaining activity against the incubation temperature. The temperature at which 50% of the activity is lost (T50) is a measure of the protein's thermal stability.
Protocol 2: Freeze-Thaw Stability Assay for this compound
This protocol is designed to evaluate the stability of this compound when subjected to multiple freeze-thaw cycles.
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Sample Preparation: Prepare multiple identical aliquots of this compound in the chosen storage buffer, with and without cryoprotectants (e.g., 25% glycerol).
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Freeze-Thaw Cycling:
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Freeze the aliquots rapidly, for example, by placing them in a -80°C freezer or on dry ice.
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Thaw the samples quickly in a water bath at room temperature.
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Repeat this cycle for a defined number of times (e.g., 1, 3, 5, and 10 cycles). A control sample should be stored at 4°C and not subjected to freezing.
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Analysis of Protein Integrity: After each designated cycle, analyze the samples for signs of degradation.
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Aggregation: Measure turbidity at 340 nm or use size-exclusion chromatography (SEC-HPLC).
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Degradation: Run SDS-PAGE to check for fragmentation.
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Activity: Perform a functional assay to measure the remaining biological activity.
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Data Interpretation: Compare the results from the cycled samples to the non-frozen control to determine the loss of activity and integrity per freeze-thaw cycle.
Visualizations
Caption: Common degradation pathways for the this compound protein.
Caption: Experimental workflow for assessing this compound stability.
Caption: Troubleshooting decision tree for this compound degradation.
References
Technical Support Center: Troubleshooting sabA Gene PCR Amplification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the PCR amplification of the Helicobacter pylorisabA gene.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
1. Why am I not seeing any PCR product for the sabA gene?
Failure to amplify the sabA gene can stem from several factors, ranging from the quality of the DNA template to the specifics of the PCR protocol. Below is a systematic guide to troubleshooting this issue.
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DNA Template Quality and Quantity:
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Low-Quality DNA: The presence of PCR inhibitors, such as heme from blood in biopsy samples or certain components from DNA extraction kits, can prevent amplification.[1][2] DNA degradation can also lead to PCR failure.[2]
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Insufficient DNA Template: Too little starting material can result in no amplification.
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Solution: Quantify your DNA and ensure you are using an adequate amount for the PCR reaction, typically in the range of 10-100 ng for genomic DNA.
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Primer Design and Concentration:
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Primer Specificity: The sabA gene is known for its genetic diversity, which can lead to primer-template mismatches and amplification failure.
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Solution: Use multiple primer sets that have been validated in the literature to amplify different regions of the sabA gene. It is also crucial to ensure your primers are specific to the sabA gene and do not form secondary structures.
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Primer Concentration: Suboptimal primer concentrations can lead to failed amplification.
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Solution: Titrate primer concentrations, typically between 0.1 and 1.0 µM, to find the optimal concentration for your reaction.
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PCR Conditions:
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Annealing Temperature: An incorrect annealing temperature is a common cause of PCR failure. If the temperature is too high, primers will not bind efficiently to the template.
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Solution: Optimize the annealing temperature by running a gradient PCR. A good starting point is 5°C below the calculated melting temperature (Tm) of the primers.
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GC-Rich Template: The sabA gene, like many bacterial genes, may have GC-rich regions that are difficult to amplify due to the formation of stable secondary structures.
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Solution: Use a high-fidelity DNA polymerase specifically designed for GC-rich templates. PCR enhancers such as DMSO, betaine, or glycerol can also be added to the reaction mix to help denature secondary structures.
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Reagent and Equipment Issues:
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Reagent Failure: Degradation of critical reagents like dNTPs, polymerase, or buffer can lead to PCR failure.
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Solution: Use fresh reagents and ensure they have been stored correctly. Running a positive control with a known DNA template and primers can help identify reagent-related issues.
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Thermal Cycler Malfunction: An improperly functioning thermal cycler can lead to incorrect temperatures and failed amplification.
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Solution: Ensure the thermal cycler is properly calibrated and functioning correctly.
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2. I am seeing non-specific bands or a smear on my gel. What should I do?
The presence of multiple bands or a smear indicates non-specific amplification or primer-dimer formation.
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Annealing Temperature: If the annealing temperature is too low, primers can bind to non-target sequences, resulting in off-target amplification.
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Solution: Gradually increase the annealing temperature in 2°C increments to enhance primer specificity. A gradient PCR is an efficient way to determine the optimal annealing temperature.
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Primer Design and Concentration:
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Primer-Dimers: High primer concentrations can promote the formation of primer-dimers, which appear as a faint band at the bottom of the gel.
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Solution: Reduce the primer concentration in your PCR reaction.
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Non-Specific Primers: Your primers may have homology to other regions of the H. pylori genome.
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Solution: Design new primers with higher specificity or consider using a nested PCR approach for cleaner results.
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Template DNA:
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High Template Concentration: Too much template DNA can sometimes lead to non-specific amplification.
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Solution: Try reducing the amount of template DNA in your reaction.
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Contamination: Contamination with other DNA can result in unexpected bands.
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Solution: Ensure good laboratory practices to prevent cross-contamination. Use sterile, nuclease-free water and reagents.
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PCR Cycling Conditions:
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Excessive Cycles: Too many PCR cycles can lead to the accumulation of non-specific products.
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Solution: Reduce the number of PCR cycles, typically 25-35 cycles is sufficient.
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Extension Time: A very long extension time can sometimes contribute to non-specific amplification.
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Solution: Optimize the extension time based on the size of the expected product and the polymerase used (a general rule is 1 minute per kb).
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3. My PCR for sabA is inconsistent. Sometimes it works, and other times it fails. Why?
Inconsistent PCR results are often due to the high genetic variability of the sabA gene.
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sabA Gene Variation: The sabA gene can undergo phase variation through slipped-strand mispairing in repetitive nucleotide tracts, which can alter the gene sequence and affect primer binding. Different H. pylori strains can also have significant sequence diversity in the sabA gene.
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Solution: Use multiple primer sets targeting conserved regions of the sabA gene. Sequencing the sabA gene from your specific strains may be necessary to design more reliable primers. Some studies have noted that using two different primer pairs can yield different positive rates for the sabA gene, highlighting this genetic diversity.
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Low Abundance of Target: In mixed bacterial populations or certain clinical samples, the proportion of H. pylori containing the sabA gene may be low.
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Solution: Consider using a more sensitive technique like nested PCR. Nested PCR uses two consecutive rounds of amplification with two different sets of primers, significantly increasing both sensitivity and specificity.
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Quantitative Data Summary
The following table summarizes different primer sets that have been used for the amplification of the H. pylorisabA gene, along with their expected product sizes.
| Target Gene | Primer Name | Primer Sequence (5' -> 3') | Product Size (bp) | Reference |
| sabA | Fm / Rm | F: CCGCTAGTGTCCAGGGTAAC R: CACCGCGTATTGCGTTGGGTA | 400 | |
| sabA | Pair 1 | F: CTTTAAGGAACATTTTATGAAAA R: CACCGCGTATTGCGTTGGGTA | 785 | |
| sabA | Pair 2 | F: CCGCTAGTGTCCAGGGTAAC R: CGCGCTGTAAGGGTTATTGAAC | 1330 | |
| sabA | sabA-F / sabA-R | F: CTCTCTCTCGCTTGCGGTAT R: TTGAATGCTTTGCCTCAATG | 187 | |
| sabA | sabA-F / sabA-R | F: AGCATTCAAAACGCCAACAA R: AAAAACCCAATACCGAAGTGATAA | 145 |
Experimental Protocols
1. DNA Extraction from H. pylori (from Gastric Biopsy)
This protocol is a general guideline; for commercial kits, always follow the manufacturer's instructions.
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Place a gastric biopsy specimen in a 1.5 mL microcentrifuge tube.
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Add 180 µL of ATL buffer (or equivalent lysis buffer) and 20 µL of proteinase K.
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Incubate at 56°C in a water bath or heat block until the tissue is completely lysed (can be overnight).
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Vortex the tube for 15 seconds.
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Add 200 µL of AL buffer (or equivalent) and vortex thoroughly.
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Add 200 µL of 96-100% ethanol and vortex again.
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Carefully apply the mixture to a spin column placed in a 2 mL collection tube.
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Centrifuge at 8,000 rpm for 1 minute. Discard the flow-through.
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Add 500 µL of AW1 buffer (or equivalent wash buffer) and centrifuge at 8,000 rpm for 1 minute. Discard the flow-through.
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Add 500 µL of AW2 buffer (or equivalent wash buffer) and centrifuge at 14,000 rpm for 3 minutes to dry the membrane.
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Place the spin column in a clean 1.5 mL microcentrifuge tube.
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Add 50-100 µL of AE buffer (or nuclease-free water) directly to the center of the membrane.
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Incubate at room temperature for 1 minute, then centrifuge at 8,000 rpm for 1 minute to elute the DNA.
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Store the extracted DNA at -20°C.
2. Standard PCR Protocol for sabA Gene Amplification
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Prepare the PCR master mix on ice. For a single 25 µL reaction:
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12.5 µL of 2x PCR Master Mix (containing Taq polymerase, dNTPs, MgCl₂, and reaction buffer)
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1 µL of Forward Primer (10 µM)
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1 µL of Reverse Primer (10 µM)
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1-5 µL of DNA template (10-100 ng)
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Nuclease-free water to a final volume of 25 µL
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Mix gently by pipetting and spin down briefly.
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Place the PCR tubes in a thermal cycler and run the following program (adjust annealing temperature and extension time as needed):
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Initial Denaturation: 95°C for 5 minutes
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30-35 Cycles:
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Denaturation: 95°C for 30 seconds
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Annealing: 55-65°C for 30 seconds (optimize with gradient PCR)
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Extension: 72°C for 1 minute (adjust based on product size)
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Final Extension: 72°C for 5-10 minutes
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Hold: 4°C
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3. Agarose Gel Electrophoresis
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Prepare a 1.5% agarose gel by dissolving 1.5 g of agarose in 100 mL of 1x TAE or TBE buffer.
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Heat in a microwave until the agarose is completely dissolved.
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Let the solution cool to about 60°C and add a DNA stain (e.g., ethidium bromide or a safer alternative) according to the manufacturer's instructions.
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Pour the gel into a casting tray with a comb and let it solidify.
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Place the gel in an electrophoresis tank and fill it with 1x running buffer until the gel is submerged.
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Mix 5 µL of your PCR product with 1 µL of 6x loading dye.
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Load the samples and a DNA ladder into the wells.
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Run the gel at 80-120 volts for 45-60 minutes.
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Visualize the DNA bands under a UV transilluminator.
Visualizations
References
Technical Support Center: Optimizing Helicobacter pylori Culture Conditions for sabA Expression
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize Helicobacter pylori culture conditions for consistent and maximal sabA gene expression.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the experimental process.
| Problem | Potential Causes | Solutions & Recommendations |
| Low or undetectable sabA expression | Acidic Culture pH: sabA transcription is repressed under acidic conditions.[1][2][3] The acid-responsive ArsRS two-component signal transduction system actively represses sabA transcription at low pH.[2][4] Studies have shown a dramatic decrease in SabA expression levels at pH 5.0 compared to pH 7.0. | - Maintain the culture pH at or near neutral (pH 7.0-7.4). - Regularly monitor and adjust the pH of the broth culture, especially during prolonged incubation. |
| Phase Variation: The sabA gene contains repetitive nucleotide tracts in its promoter and coding regions that are prone to slipped-strand mispairing, leading to an "on" or "off" expression state. This means that even in a clonal population, a subpopulation of bacteria may not be expressing sabA. sabA expression is known to frequently switch "on" or "off". | - Regularly perform immunoblotting or other protein-level detection methods to confirm SabA protein expression in your working stocks. - If possible, select for sabA-expressing populations or screen individual colonies. | |
| Inappropriate Growth Phase: Gene expression in H. pylori can be growth-phase dependent. | - Harvest bacteria during the late logarithmic phase of growth, as this phase may correspond to the most virulent phase for H. pylori. | |
| Suboptimal Culture Medium: The composition of the culture medium can influence the expression of virulence factors. | - Use a nutrient-rich basal medium such as Brucella broth or Brain Heart Infusion (BHI) broth. - Supplement the medium with serum, such as fetal bovine serum (FBS) or newborn calf serum, typically at a concentration of 5-10%. - Consider adding supplements like IsoVitaleX Enrichment or yeast extract to enhance growth. | |
| Poor or slow growth of H. pylori cultures | Incorrect Atmospheric Conditions: H. pylori is a microaerophilic bacterium and requires specific gas concentrations for optimal growth. | - Incubate cultures in a microaerophilic environment, typically with 5% O₂, 10% CO₂, and 85% N₂. - Ensure the incubator or gas jar system is functioning correctly and maintaining the desired atmosphere. Growth is significantly improved with 10% CO₂ enrichment combined with reduced oxygen. |
| Inappropriate Temperature or Agitation: Suboptimal temperature or lack of agitation can hinder growth in broth cultures. | - Maintain an incubation temperature of 37°C. - For broth cultures, provide gentle agitation to ensure adequate aeration and nutrient distribution. | |
| Bactericidal Activity of Serum: Some batches of serum can exhibit bactericidal activity against H. pylori. | - Heat-inactivate the serum at 56°C for 30 minutes before adding it to the culture medium to neutralize bactericidal components. | |
| Inconsistent results in sabA expression between experiments | Passage Number: The stability of outer membrane protein expression, including SabA, can change during in vitro passages. SabA expression is noted to be less stable compared to other adhesins like OipA and BabA over multiple passages. | - Use low-passage-number strains for your experiments whenever possible. - Establish and maintain well-characterized frozen stocks of your strains. |
| Variability in Inoculum: The size and growth phase of the starting inoculum can affect the growth kinetics and gene expression profile of the subsequent culture. | - Standardize your inoculation procedure by using a consistent optical density (OD) and growth phase for the starter culture. |
Frequently Asked Questions (FAQs)
Q1: What is the most critical factor for maximizing sabA expression in vitro?
A1: The most critical, well-documented factor is the pH of the culture medium. sabA expression is significantly repressed in acidic environments (e.g., pH 5.0) and is maximal at a neutral pH (around 7.0). This regulation is controlled by the ArsRS two-component system, which acts as a repressor of sabA transcription in response to acid stress.
Q2: What is the role of phase variation in sabA expression, and how can I control for it?
A2: The sabA gene undergoes phase variation due to slipped-strand mispairing in repeat sequences, which can switch the gene's expression "on" or "off". This means that not all bacteria in a population will express SabA at any given time, which can lead to variability. To control for this, it is recommended to:
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Verify SabA protein expression using methods like Western blotting in your bacterial stocks.
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Use low-passage-number cultures, as the stability of expression can decrease with repeated subculturing.
Q3: What are the optimal atmospheric conditions for culturing H. pylori for sabA expression studies?
A3: H. pylori requires a microaerophilic atmosphere for growth. The generally accepted optimal conditions are 5% O₂, 10% CO₂, and 85% N₂. Proper atmospheric control is crucial for healthy bacterial growth, which is a prerequisite for reliable gene expression studies.
Q4: Does co-culture with gastric epithelial cells affect sabA expression?
A4: Some studies have investigated the effect of co-culturing H. pylori with gastric epithelial cells (like AGS cells) on the expression of various virulence factors. However, one study reported no significant difference in the expression of sabA when H. pylori was co-cultured with AGS cells compared to being cultured alone.
Q5: Are there any specific media supplements that can enhance sabA expression?
A5: While a direct link between specific supplements and increased sabA expression is not extensively detailed, a high-salt concentration has been reported to induce a higher sabA transcription level. General growth-enhancing supplements are crucial for a healthy culture. These include serum (5-10% heat-inactivated FBS or NCS) and potentially yeast extract or IsoVitaleX.
Quantitative Data Summary
Table 1: pH and Atmospheric Conditions for Optimal sabA Expression
| Parameter | Recommended Condition | Rationale |
| Culture pH | 7.0 - 7.4 | sabA expression is repressed at acidic pH (e.g., pH 5.0) and is maximal at neutral pH. |
| Oxygen (O₂) | 5% | Required for microaerophilic growth. |
| Carbon Dioxide (CO₂) ** | 10% | Enhances growth significantly. |
| Nitrogen (N₂) ** | 85% | Makes up the remainder of the atmosphere. |
| Temperature | 37°C | Optimal temperature for H. pylori growth. |
Table 2: Recommended Media Composition
| Component | Example | Concentration | Purpose |
| Basal Medium | Brucella Broth or Brain Heart Infusion (BHI) Broth | Manufacturer's instructions | Provides essential nutrients for bacterial growth. |
| Serum | Fetal Bovine Serum (FBS) or Newborn Calf Serum (NCS), heat-inactivated | 5 - 10% (v/v) | Supports robust growth. Heat inactivation (56°C for 30 min) is crucial to remove bactericidal components. |
| Growth Supplement | IsoVitaleX Enrichment or Yeast Extract | As recommended | Provides additional vitamins, amino acids, and coenzymes to enhance growth. |
| Antibiotics (for selective isolation) | Vancomycin, Amphotericin B, etc. | Varies (e.g., 10 mg/L Vancomycin) | Used for primary isolation from clinical samples to inhibit the growth of contaminating flora. Not always necessary for pure cultures. |
Experimental Protocols
Protocol 1: Standard Culture of H. pylori
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Media Preparation: Prepare Brucella agar or BHI agar supplemented with 5-10% heat-inactivated serum (e.g., FBS). For broth cultures, prepare Brucella broth or BHI broth with the same serum supplementation.
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Inoculation:
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For agar plates, retrieve a frozen stock of H. pylori. Thaw it quickly and streak it onto the agar plate for isolation.
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For broth cultures, inoculate the broth with colonies from a freshly grown plate or a starter culture to a starting OD₆₀₀ of ~0.1.
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Incubation: Place the plates or flasks in a microaerophilic incubator or a gas jar with a gas-generating sachet.
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Incubation Conditions: Incubate at 37°C in a microaerophilic atmosphere (5% O₂, 10% CO₂, 85% N₂) for 2-5 days (for plates) or 24-48 hours (for broth).
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Harvesting: Colonies on plates should appear small, translucent, and circular. Broth cultures will become turbid.
Protocol 2: Culturing H. pylori for Optimal sabA Expression
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Media Preparation: Prepare Brucella broth supplemented with 10% heat-inactivated FBS. Ensure the final pH of the medium is adjusted to 7.2-7.4.
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Starter Culture: Inoculate a small volume of the prepared broth with H. pylori from a fresh plate and grow overnight under microaerophilic conditions at 37°C with agitation.
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Main Culture: Use the starter culture to inoculate a larger volume of the pH-adjusted broth to a starting OD₆₀₀ of 0.1.
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Incubation: Incubate at 37°C with gentle agitation in a microaerophilic incubator.
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Monitoring Growth: Monitor the growth of the culture by measuring the OD₆₀₀ at regular intervals.
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Harvesting for RNA Extraction: Harvest the bacterial cells during the late logarithmic phase of growth. This is typically when the culture is still actively growing but approaching the stationary phase. Centrifuge the culture, discard the supernatant, and immediately process the bacterial pellet for RNA extraction or snap-freeze it in liquid nitrogen and store at -80°C.
Protocol 3: RNA Extraction and qRT-PCR for sabA Expression Analysis
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RNA Extraction:
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Use a commercial RNA extraction kit suitable for Gram-negative bacteria, following the manufacturer's instructions.
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Perform an on-column or in-solution DNase treatment to remove any contaminating genomic DNA.
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RNA Quality and Quantity Assessment:
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Measure the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop).
-
Assess RNA integrity by running a sample on an agarose gel or using a bioanalyzer.
-
-
cDNA Synthesis:
-
Synthesize complementary DNA (cDNA) from 1-2 µg of total RNA using a reverse transcription kit with random hexamers or specific primers.
-
-
Quantitative Real-Time PCR (qRT-PCR):
-
Prepare the qRT-PCR reaction mix using a SYBR Green-based master mix.
-
Add primers specific for the sabA gene and a suitable housekeeping gene (e.g., 16S rRNA) for normalization.
-
Perform the qRT-PCR using a real-time PCR detection system.
-
-
Data Analysis:
-
Calculate the relative expression of the sabA gene using the ΔΔCt method, normalizing the expression to the housekeeping gene.
-
Visualizations
Caption: Workflow for optimizing and quantifying sabA expression.
Caption: pH-dependent regulation of sabA expression via the ArsRS system.
References
Technical Support Center: Improving Recombinant SabA Protein Yield
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the expression and purification of recombinant Helicobacter pylori Sialic acid-binding adhesin (SabA) protein.
Frequently Asked Questions (FAQs)
Q1: What is the most common expression system for recombinant SabA?
A1: The most common and cost-effective expression system for recombinant proteins like SabA is Escherichia coli (E. coli). Strains such as BL21(DE3) are frequently used due to their high expression levels. However, as an outer membrane protein from a Gram-negative bacterium, expressing SabA in E. coli can present challenges related to solubility and proper folding.
Q2: I am observing very low or no expression of recombinant SabA. What are the likely causes and solutions?
A2: Low or no expression of recombinant SabA can stem from several factors. A primary reason can be codon bias, as the codon usage of H. pylori differs from that of E. coli. Additionally, the protein may be toxic to the host cells, or the mRNA may form secondary structures that hinder translation.
Troubleshooting Steps:
-
Codon Optimization: Synthesize the SabA gene with codons optimized for E. coli expression. This can significantly improve translation efficiency.[1]
-
Vector and Promoter Choice: Ensure you are using a vector with a strong, inducible promoter (e.g., T7 promoter in pET vectors). Basal expression from leaky promoters can be toxic; consider using a vector with tighter regulation or a host strain that co-expresses a T7 lysozyme for tighter control (e.g., BL21(DE3)pLysS).[2]
-
Verify Construct Integrity: Sequence your expression construct to confirm the SabA gene is in the correct reading frame and that no mutations have been introduced during cloning.
-
mRNA Secondary Structure: Analyze the 5' end of your mRNA for potential stable secondary structures that could inhibit ribosome binding. Modifications to the sequence in this region (without altering the amino acid sequence) can sometimes improve expression.
Q3: My recombinant SabA is expressed, but it is insoluble and forms inclusion bodies. How can I improve its solubility?
A3: Inclusion body formation is a common issue when overexpressing foreign proteins, particularly outer membrane proteins, in E. coli.[3][4] This occurs when the rate of protein synthesis exceeds the cell's capacity for proper folding, leading to the aggregation of misfolded proteins.
Troubleshooting Steps:
-
Lower Expression Temperature: Reducing the induction temperature to 16-25°C slows down the rate of protein synthesis, which can give the SabA protein more time to fold correctly.[2]
-
Reduce Inducer Concentration: Lowering the concentration of the inducer (e.g., IPTG) can decrease the expression rate and potentially improve solubility.
-
Use a Solubility-Enhancing Fusion Tag: Fusing a highly soluble protein, such as Maltose-Binding Protein (MBP) or Glutathione S-transferase (GST), to the N-terminus of SabA can enhance its solubility. These tags can often be cleaved off after purification.
-
Co-express Chaperones: Co-expressing molecular chaperones (e.g., GroEL/GroES) can assist in the proper folding of SabA and prevent aggregation.
-
Optimize Lysis Buffer: Include additives in your lysis buffer that can help maintain protein solubility, such as non-detergent sulfobetaines or low concentrations of mild detergents.
Q4: What is a realistic yield to expect for recombinant SabA?
A4: The yield of recombinant outer membrane proteins from H. pylori expressed in E. coli can be highly variable. For a similar H. pylori adhesin, BabA, a yield of approximately 1.8 mg per liter of culture has been reported after purification. For other H. pylori proteins like neutrophil-activating protein (NAP), yields of up to 100 mg per liter of fusion protein have been achieved. The final yield of pure SabA will depend on the expression level, solubility, and the efficiency of the purification process.
Troubleshooting Guides
Problem 1: Low Yield of Purified SabA Protein
| Potential Cause | Recommended Solution |
| Inefficient Cell Lysis | Ensure complete cell lysis by optimizing sonication parameters or using a French press. The addition of lysozyme and DNase I to the lysis buffer can also improve efficiency. |
| Protein Degradation | Add protease inhibitors to the lysis buffer and keep the sample on ice or at 4°C throughout the purification process. |
| Poor Binding to Affinity Resin | If using a His-tag, ensure the tag is accessible and not buried within the folded protein. Consider adding a flexible linker between the tag and the protein. Verify the binding buffer conditions (pH, salt concentration) are optimal. For His-tags, a small amount of imidazole (10-20 mM) in the lysis and wash buffers can reduce non-specific binding. |
| Protein Loss During Washing Steps | Analyze the wash fractions by SDS-PAGE to ensure the target protein is not being eluted prematurely. If it is, reduce the stringency of the wash buffer (e.g., lower the imidazole concentration for His-tag purification). |
| Inefficient Elution | Optimize the elution buffer conditions. For His-tagged proteins, a higher concentration of imidazole (250-500 mM) is typically required. A stepwise or gradient elution may improve purity and yield. |
Problem 2: Presence of Contaminants in the Purified SabA
| Potential Cause | Recommended Solution |
| Non-specific Binding to Affinity Resin | Increase the stringency of the wash buffer. For His-tag purification, increase the imidazole concentration in the wash buffer. Adding a low concentration of a mild detergent to the wash buffer can also help. |
| Co-purification of Host Proteins | If contaminants persist after affinity chromatography, an additional purification step, such as size-exclusion chromatography (gel filtration) or ion-exchange chromatography, may be necessary to achieve higher purity. |
| Nucleic Acid Contamination | Treat the cell lysate with DNase I to degrade contaminating DNA, which can increase viscosity and interfere with purification. |
Experimental Protocols
Protocol: Expression and Purification of His-tagged Recombinant SabA
This protocol provides a general framework for the expression and purification of recombinant SabA with an N-terminal 6xHis-tag in E. coli. Optimization of specific steps may be required.
1. Transformation and Expression:
-
Transform the pET-based expression vector containing the codon-optimized SabA gene into E. coli BL21(DE3) cells.
-
Plate on LB agar containing the appropriate antibiotic and incubate overnight at 37°C.
-
Inoculate a single colony into 5 mL of LB medium with the antibiotic and grow overnight at 37°C with shaking.
-
Inoculate 1 L of LB medium with the overnight culture and grow at 37°C with shaking until the OD600 reaches 0.6-0.8.
-
Cool the culture to the desired induction temperature (e.g., 20°C).
-
Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM.
-
Incubate for 4-16 hours at the reduced temperature with shaking.
-
Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C. The cell pellet can be stored at -80°C.
2. Cell Lysis and Lysate Preparation:
-
Resuspend the cell pellet in 20-30 mL of ice-cold Lysis Buffer (50 mM NaH2PO4, 300 mM NaCl, 10 mM imidazole, pH 8.0) containing protease inhibitors.
-
Add lysozyme to a final concentration of 1 mg/mL and incubate on ice for 30 minutes.
-
Sonicate the cell suspension on ice until the lysate is no longer viscous.
-
Centrifuge the lysate at 12,000 x g for 30 minutes at 4°C to pellet cell debris and insoluble protein.
-
Carefully collect the supernatant containing the soluble protein fraction.
3. Affinity Purification (Native Conditions):
-
Equilibrate a Ni-NTA affinity column with Lysis Buffer.
-
Load the soluble lysate onto the column.
-
Wash the column with 10-20 column volumes of Wash Buffer (50 mM NaH2PO4, 300 mM NaCl, 20 mM imidazole, pH 8.0).
-
Elute the recombinant SabA protein with Elution Buffer (50 mM NaH2PO4, 300 mM NaCl, 250 mM imidazole, pH 8.0).
-
Collect fractions and analyze by SDS-PAGE to identify those containing the purified protein.
4. Solubilization and Refolding of Inclusion Bodies (if necessary):
-
Resuspend the insoluble pellet from the lysis step in Lysis Buffer containing a denaturant (e.g., 6 M Guanidine HCl or 8 M Urea).
-
Stir for 1-2 hours at room temperature to solubilize the inclusion bodies.
-
Centrifuge at 12,000 x g for 30 minutes to remove any remaining insoluble material.
-
The solubilized protein can be purified under denaturing conditions on a Ni-NTA column (buffers will contain the denaturant).
-
Refold the purified, denatured protein by methods such as dialysis against a series of decreasing denaturant concentrations or rapid dilution into a refolding buffer.
Visualizations
References
Validation & Comparative
SABA1: A Case of Mistaken Identity in Cancer Therapy
A recent inquiry into the efficacy of SABA1 as a Bcr-Abl inhibitor has revealed a common challenge in the rapidly evolving landscape of drug development: the misidentification of a compound's therapeutic target. While the initial request aimed to compare this compound against established Bcr-Abl tyrosine kinase inhibitors (TKIs) used in cancer treatment, our investigation has determined that This compound is not a Bcr-Abl inhibitor . Instead, this compound is an antibacterial agent with a distinct mechanism of action.
This compound: An Antibacterial Agent Targeting Biotin Carboxylase
Contrary to the initial premise, this compound's therapeutic potential lies in its ability to combat bacterial infections. It functions by inhibiting biotin carboxylase (BC), an essential enzyme in the fatty acid synthesis pathway of bacteria such as Pseudomonas aeruginosa and Escherichia coli[1]. This inhibition disrupts the production of vital components for bacterial cell survival, making this compound a promising candidate for the development of new antibiotics.
The Bcr-Abl Oncoprotein: A Key Target in Chronic Myeloid Leukemia
In contrast, Bcr-Abl inhibitors are a cornerstone in the treatment of certain cancers, most notably Chronic Myeloid Leukemia (CML). CML is driven by a specific genetic abnormality, the Philadelphia chromosome, which results in the creation of the Bcr-Abl fusion protein. This abnormal protein is a constitutively active tyrosine kinase, meaning it is always "on," driving uncontrolled cancer cell growth. Bcr-Abl inhibitors work by blocking the activity of this rogue kinase.
A Comparative Look at True Bcr-Abl Inhibitors
While a direct comparison of this compound to Bcr-Abl inhibitors is not feasible due to their fundamentally different mechanisms and targets, a comparison among the established Bcr-Abl TKIs is highly relevant for researchers and clinicians in oncology. The following sections provide a comprehensive overview of the leading Bcr-Abl inhibitors, their efficacy, and the experimental methods used to evaluate them.
Comparative Efficacy of Bcr-Abl Tyrosine Kinase Inhibitors
The treatment of CML has been revolutionized by the development of several generations of Bcr-Abl TKIs. The table below summarizes the in vitro potency of some of the most prominent inhibitors against the wild-type Bcr-Abl kinase.
| Drug Name (Generation) | Target(s) | IC50 (nM) for Bcr-Abl Kinase Inhibition | Key Efficacy Highlights |
| Imatinib (1st Gen) | Bcr-Abl, c-Kit, PDGFR | ~25-50 | First-line therapy for CML, leading to high rates of hematologic and cytogenetic response.[2][3] |
| Dasatinib (2nd Gen) | Bcr-Abl, Src family kinases | <1 | 325-fold more potent than imatinib against wild-type Bcr-Abl.[4] Effective against many imatinib-resistant mutations. |
| Nilotinib (2nd Gen) | Bcr-Abl | ~20-30 fold more potent than imatinib | Higher rates of major molecular response compared to imatinib in newly diagnosed CML.[5] |
| Bosutinib (2nd Gen) | Bcr-Abl, Src family kinases | 1.2 | Efficacious in patients resistant or intolerant to prior TKI therapy. |
| Ponatinib (3rd Gen) | Bcr-Abl, and all tested single-mutation variants | 0.37 | The only approved TKI effective against the T315I "gatekeeper" mutation. |
IC50 values represent the concentration of the drug required to inhibit 50% of the enzyme's activity in vitro and can vary between studies.
Visualizing the Bcr-Abl Signaling Pathway and Inhibition
To understand how Bcr-Abl inhibitors function, it is essential to visualize the signaling pathway they target.
Caption: The Bcr-Abl oncoprotein activates multiple downstream pathways leading to uncontrolled cell proliferation and survival. Tyrosine Kinase Inhibitors (TKIs) block the activity of Bcr-Abl, thereby inhibiting these oncogenic signals.
Experimental Protocols for Evaluating Bcr-Abl Inhibitor Efficacy
The evaluation of Bcr-Abl inhibitors involves a series of preclinical and clinical experiments to determine their potency, selectivity, and therapeutic efficacy.
In Vitro Kinase Inhibition Assay
-
Objective: To determine the direct inhibitory effect of a compound on the enzymatic activity of the Bcr-Abl kinase.
-
Methodology:
-
Recombinant Bcr-Abl kinase is incubated with a specific substrate and ATP.
-
The test compound (e.g., a potential TKI) is added at various concentrations.
-
The phosphorylation of the substrate is measured, typically using methods like ELISA or radioisotope labeling.
-
The concentration of the compound that inhibits 50% of the kinase activity (IC50) is calculated.
-
Cell-Based Proliferation/Viability Assays
-
Objective: To assess the effect of the inhibitor on the growth and survival of Bcr-Abl-positive cancer cells.
-
Methodology:
-
Bcr-Abl-positive cell lines (e.g., K562, Ba/F3 p210) are cultured in the presence of varying concentrations of the test compound.
-
After a defined incubation period (e.g., 72 hours), cell viability is measured using assays such as MTT or CellTiter-Glo.
-
The concentration of the compound that reduces cell viability by 50% (GI50 or IC50) is determined.
-
In Vivo Xenograft Studies
-
Objective: To evaluate the anti-tumor efficacy of the inhibitor in a living organism.
-
Methodology:
-
Immunocompromised mice are subcutaneously or intravenously injected with Bcr-Abl-positive human leukemia cells.
-
Once tumors are established, the mice are treated with the test compound or a placebo.
-
Tumor volume and body weight are monitored over time.
-
At the end of the study, tumors are excised and may be analyzed for biomarkers of drug activity.
-
The workflow for these key experiments can be visualized as follows:
Caption: A simplified workflow for the preclinical and clinical evaluation of a novel Bcr-Abl tyrosine kinase inhibitor.
References
Unveiling the SABA1 Binding Site on Biotin Carboxylase: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an in-depth comparison of the validation of the SABA1 binding site on biotin carboxylase, its mechanism of action, and a comparative analysis with other known inhibitors. This document synthesizes experimental data to offer a clear perspective on the unique inhibitory action of this compound.
Biotin carboxylase (BC), a crucial component of the acetyl-CoA carboxylase (ACC) complex, catalyzes the first committed step in fatty acid biosynthesis, making it a validated and attractive target for novel antibacterial agents.[1][2] The rise of antibiotic resistance necessitates the exploration of novel inhibitory mechanisms. This compound (ethyl 4-[[2-chloro-5-(phenylcarbamoyl)phenyl]sulfonylamino]benzoate) has emerged as a promising antibacterial compound that targets BC through an atypical mechanism, distinguishing it from other known inhibitors.[1][2]
This compound: A Paradigm Shift in Biotin Carboxylase Inhibition
Unlike the majority of previously identified BC inhibitors which target the highly conserved ATP-binding site, this compound uniquely binds to the biotin-binding site .[1] This discovery is significant as targeting a less conserved site may offer a better selectivity profile and a lower potential for off-target effects, considering the ubiquity of ATP-binding proteins in host organisms.
Experimental evidence strongly suggests that the binding of this compound to the biotin-binding site is notably enhanced in the presence of ADP. This suggests a mechanism where this compound preferentially binds to the BC-ADP complex, effectively trapping the enzyme in an inactive state and preventing the subsequent binding of biotin.
Comparative Analysis of Biotin Carboxylase Inhibitors
To contextualize the unique properties of this compound, the following table summarizes the quantitative data for this compound and other classes of biotin carboxylase inhibitors.
| Inhibitor Class | Example Compound(s) | Binding Site | Mechanism of Action | Ki Value | IC50 Value | Target Organisms |
| Sulfonamidobenzamide | This compound | Biotin Site | Competitive vs. Biotin, Enhanced by ADP | Kis vs. ATP: 242 ± 32 µM; Kis vs. Biotin: 142.0 ± 12.3 µM; Ki vs. ADP: 10.3 ± 0.1 µM | 4.0 µM (against E. coli ACC) | Gram-negative bacteria (E. coli, P. aeruginosa) |
| Pyridopyrimidines | Pyridopyrimidine 1 | ATP Site | Competitive vs. ATP | 0.8 nM | < 5 nM | Gram-negative bacteria (E. coli, H. influenzae) |
| Amino-oxazoles | Amino-oxazole 2 | ATP Site | Competitive vs. ATP | 0.8 ± 0.2 µM (for BC); 0.4 ± 0.1 µM (for ACC) | 125 nM | Gram-negative bacteria |
| Pyrrolidinediones | Pyrrolocin C | Allosteric Site | Allosteric Inhibition | Data not available | 36.6% inhibition at 0.1 mM | Gram-positive bacteria |
| Pyrrolidinediones | Equisetin | Allosteric Site | Allosteric Inhibition | Data not available | 84.5% inhibition at 0.1 mM | Gram-positive bacteria |
Experimental Protocols
Biotin Carboxylase Inhibition Assay
The inhibitory activity of compounds against biotin carboxylase is typically determined using a coupled-enzyme assay.
-
Reaction Mixture: Prepare a reaction mixture containing buffer (e.g., 100 mM HEPES, pH 7.5), MgCl₂, KCl, ATP, biotin, and the coupling enzymes pyruvate kinase (PK) and lactate dehydrogenase (LDH).
-
Inhibitor Addition: Add varying concentrations of the test inhibitor (e.g., this compound) to the reaction mixture.
-
Enzyme Initiation: Initiate the reaction by adding a purified preparation of biotin carboxylase.
-
Spectrophotometric Monitoring: The production of ADP by biotin carboxylase is coupled to the oxidation of NADH by PK and LDH. Monitor the decrease in absorbance at 340 nm, which is proportional to the rate of ADP production and thus the activity of biotin carboxylase.
-
Data Analysis: Determine the initial reaction velocities at different inhibitor concentrations. Plot the reciprocal of the velocity (1/v) against the reciprocal of the substrate concentration (1/[S]) in a Lineweaver-Burk plot to determine the mode of inhibition and calculate the inhibition constants (Ki). For this compound, this was performed by varying either ATP or biotin concentrations at fixed this compound concentrations.
Molecular Docking of this compound to Biotin Carboxylase
Computational docking studies provide insights into the binding mode and interactions of an inhibitor with its target enzyme.
-
Protein and Ligand Preparation: Obtain the 3D structure of biotin carboxylase from the Protein Data Bank (PDB). Prepare the 3D structure of the inhibitor (e.g., this compound) using a molecular modeling software and assign appropriate charges and atom types.
-
Binding Site Definition: Define the binding site on the biotin carboxylase structure. For this compound, the biotin-binding site was targeted.
-
Docking Simulation: Use a docking program (e.g., AutoDock, Glide) to predict the binding pose of the inhibitor within the defined binding site. The program samples different conformations and orientations of the ligand and scores them based on a scoring function that estimates the binding affinity.
-
Pose Analysis: Analyze the top-scoring docking poses to identify key interactions, such as hydrogen bonds and hydrophobic interactions, between the inhibitor and the amino acid residues of the enzyme. For this compound, docking studies predicted a binding affinity of -6.3 kcal/mol to free BC and -6.8 kcal/mol to the ADP-bound form, with key interactions involving residues R338, R292, and N290.
Visualizing the Pathways and Processes
To further elucidate the context and methodology of this compound's validation, the following diagrams are provided.
References
SABA1 vs. Conventional Antibiotics for Pseudomonas aeruginosa: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Pseudomonas aeruginosa remains a formidable opportunistic pathogen, notorious for its intrinsic and acquired resistance to a wide array of conventional antibiotics. The development of novel therapeutic agents with unique mechanisms of action is paramount in the fight against multidrug-resistant infections. This guide provides a comparative analysis of SABA1, a novel antibacterial agent, and conventional antibiotics used to treat P. aeruginosa infections, supported by available experimental data and detailed methodologies.
Introduction to this compound: A Novel Mechanism of Action
This compound is a novel antibacterial agent that offers a promising new avenue for combating Gram-negative pathogens like Pseudomonas aeruginosa. Unlike many conventional antibiotics that target cell wall synthesis, protein synthesis, or DNA replication, this compound inhibits a crucial metabolic pathway: fatty acid biosynthesis.[1]
Specifically, this compound targets the enzyme biotin carboxylase (BC), which is a key component of the acetyl-CoA carboxylase (ACC) complex. This complex catalyzes the first committed step in fatty acid synthesis. The inhibition mechanism of this compound is atypical, as it binds to the biotin-binding site of BC in the presence of ADP.[1] By disrupting fatty acid synthesis, this compound effectively halts the production of essential components for bacterial cell membranes, leading to growth inhibition.
Conventional Antibiotics for Pseudomonas aeruginosa
A variety of antibiotic classes are traditionally employed to treat P. aeruginosa infections. These include:
-
β-Lactams (e.g., Meropenem, Ceftazidime): These antibiotics inhibit the synthesis of the peptidoglycan layer of bacterial cell walls.
-
Aminoglycosides (e.g., Tobramycin): These agents bind to the bacterial 30S ribosomal subunit, leading to the inhibition of protein synthesis.
-
Fluoroquinolones (e.g., Ciprofloxacin): This class of antibiotics targets DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, recombination, and repair.
Comparative Performance: this compound vs. Conventional Antibiotics
A direct quantitative comparison of the in vitro efficacy of this compound against P. aeruginosa with conventional antibiotics is challenging due to the limited publicly available data for this compound. While this compound has demonstrated in vitro activity against P. aeruginosa, specific Minimum Inhibitory Concentration (MIC) values from peer-reviewed studies are not yet widely reported.[1] One source reports an IC50 of approximately 4 µM for the inhibition of E. coli ACC by this compound.[1]
The following table summarizes the available efficacy data.
Table 1: In Vitro Efficacy against Pseudomonas aeruginosa
| Compound/Antibiotic | Mechanism of Action | Reported MIC Range (µg/mL) |
| This compound | Inhibition of Biotin Carboxylase (Fatty Acid Synthesis) | Data not publicly available |
| Ciprofloxacin | Inhibition of DNA Gyrase and Topoisomerase IV | 0.12 - >128 |
| Meropenem | Inhibition of Cell Wall Synthesis | ≤1 - >512 |
| Tobramycin | Inhibition of Protein Synthesis (30S Ribosome) | 0.25 - >1024 |
| Ceftazidime | Inhibition of Cell Wall Synthesis | 0.5 - >512 |
Note: MIC values for conventional antibiotics can vary significantly depending on the specific strain of P. aeruginosa and the presence of resistance mechanisms.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of antimicrobial agents. Below are standard protocols for key experiments cited in the evaluation of this compound and conventional antibiotics.
Minimum Inhibitory Concentration (MIC) Determination
Objective: To determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Protocol: Broth Microdilution Method
-
Preparation of Bacterial Inoculum:
-
Streak P. aeruginosa onto an appropriate agar plate (e.g., Tryptic Soy Agar) and incubate at 37°C for 18-24 hours.
-
Select several colonies and suspend them in a sterile broth (e.g., Mueller-Hinton Broth) to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute the standardized bacterial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Preparation of Antimicrobial Dilutions:
-
Prepare a stock solution of the antimicrobial agent.
-
Perform serial two-fold dilutions of the antimicrobial agent in a 96-well microtiter plate containing Mueller-Hinton Broth to achieve the desired concentration range.
-
-
Inoculation and Incubation:
-
Add the diluted bacterial inoculum to each well of the microtiter plate containing the antimicrobial dilutions.
-
Include a growth control well (bacteria without antibiotic) and a sterility control well (broth without bacteria).
-
Incubate the plate at 37°C for 16-20 hours in ambient air.
-
-
Interpretation of Results:
-
The MIC is the lowest concentration of the antimicrobial agent at which there is no visible growth of the bacteria.
-
Biofilm Inhibition Assay
Objective: To assess the ability of an antimicrobial agent to prevent the formation of biofilms.
Protocol: Crystal Violet Staining Method
-
Preparation of Bacterial Inoculum:
-
Prepare a standardized bacterial suspension as described for the MIC determination.
-
-
Biofilm Formation:
-
In a 96-well flat-bottom microtiter plate, add the bacterial inoculum to wells containing fresh growth medium (e.g., Tryptic Soy Broth supplemented with glucose).
-
Add various concentrations of the antimicrobial agent to the test wells.
-
Include a growth control well (bacteria without antimicrobial) and a negative control well (medium only).
-
Incubate the plate at 37°C for 24-48 hours without agitation to allow for biofilm formation.
-
-
Quantification of Biofilm:
-
Gently wash the wells with phosphate-buffered saline (PBS) to remove planktonic (free-floating) bacteria.
-
Fix the adherent biofilm by air-drying or with methanol.
-
Stain the biofilm with a 0.1% crystal violet solution for 10-15 minutes.
-
Wash the wells again with water to remove excess stain.
-
Solubilize the bound crystal violet with 30% acetic acid or ethanol.
-
Measure the absorbance of the solubilized stain at a wavelength of 570-595 nm using a microplate reader. The absorbance is proportional to the amount of biofilm formed.
-
Visualizing Mechanisms and Workflows
This compound Mechanism of Action: Inhibition of Fatty Acid Synthesis
Caption: this compound inhibits the Biotin Carboxylase subunit of the ACC complex.
Experimental Workflow: MIC Determination
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
Conclusion and Future Directions
This compound represents a promising new class of antibacterial agents with a novel mechanism of action targeting fatty acid biosynthesis in P. aeruginosa. This distinct target provides a potential advantage against strains that have developed resistance to conventional antibiotics acting on other cellular pathways.
However, the current lack of comprehensive, peer-reviewed data on the in vitro and in vivo efficacy of this compound against a broad panel of clinical P. aeruginosa isolates is a significant limitation. Further research is imperative to:
-
Determine the MIC distribution of this compound against a diverse collection of P. aeruginosa strains, including multidrug-resistant isolates.
-
Evaluate the efficacy of this compound in preclinical in vivo models of P. aeruginosa infection to assess its therapeutic potential.
-
Investigate the potential for resistance development to this compound and the mechanisms involved.
A thorough understanding of these factors will be crucial in positioning this compound in the therapeutic arsenal against the challenging infections caused by P. aeruginosa. For drug development professionals, this compound and its unique target offer a valuable scaffold for the design of new and potent antibiotics. Continued investigation into this and other novel antibacterial agents is essential to address the growing threat of antimicrobial resistance.
References
A Comparative Structural Analysis of the SABA1-Biotin Carboxylase Complex
For Immediate Release
This guide provides a detailed comparative analysis of the structural and functional characteristics of the SABA1-Biotin Carboxylase (BC) complex. It is intended for researchers, scientists, and drug development professionals working on novel antibacterial agents targeting fatty acid synthesis. The guide objectively compares the performance of this compound with alternative Biotin Carboxylase inhibitors, supported by experimental data.
Introduction
Biotin carboxylase (BC), a key component of the acetyl-CoA carboxylase (ACC) complex, is a validated target for the development of novel antibacterial agents.[1][2] The ACC complex catalyzes the first committed step in fatty acid synthesis, a vital pathway for bacterial survival.[1] This guide focuses on the inhibitor this compound (ethyl 4-[[2-chloro-5-(phenylcarbamoyl)phenyl]sulfonylamino]benzoate) and its unique interaction with BC.[1][3] A comparison with other classes of BC inhibitors, including active-site and allosteric inhibitors, is presented to provide a comprehensive overview of the therapeutic landscape.
This compound-BC Complex: An Atypical Inhibition Mechanism
This compound exhibits an atypical mechanism of inhibition against Biotin Carboxylase. Unlike many other BC inhibitors that target the ATP-binding site, this compound binds to the biotin-binding site. A remarkable feature of this interaction is that the binding of this compound is significantly enhanced in the presence of ADP. This suggests a mechanism where this compound traps the enzyme in an ADP-bound state, preventing the binding of biotin and subsequent catalysis.
While a crystal structure of the this compound-BC complex is not yet available, molecular docking studies have provided valuable insights into its binding mode. These studies predict that this compound occupies the biotin-binding pocket, with its affinity for BC increasing in the presence of ADP. This unique mechanism of action makes this compound a promising candidate for further development, as it may offer advantages in terms of selectivity and resistance profiles compared to ATP-competitive inhibitors.
Comparative Analysis of Biotin Carboxylase Inhibitors
The following tables summarize the quantitative data for this compound and a selection of alternative BC inhibitors, categorized by their mechanism of action.
Table 1: Quantitative Inhibition Data for Biotin Carboxylase Inhibitors
| Inhibitor Class | Inhibitor | Target Organism | IC50 (µM) | Ki (µM) | Binding Site | Reference(s) |
| Biotin Site Binder | This compound | E. coli ACC | 4.0 | 10.3 (uncompetitive vs ADP) | Biotin | |
| ATP Site Binders | ||||||
| Pyridopyrimidine derivative | H. influenzae | - | 0.0008 | ATP | ||
| Aminooxazole derivative | E. coli | - | - | ATP | ||
| Benzimidazole carboxamide | E. coli | - | - | ATP | ||
| Allosteric Inhibitors | ||||||
| Pyrrolocin C | E. coli | - | - | Allosteric | ||
| Equisetin | E. coli | - | - | Allosteric |
Note: IC50 and Ki values can vary depending on the specific derivative within a class and the assay conditions.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Biotin Carboxylase (BC) Activity Assay (Coupled Spectrophotometric Assay)
This assay is used to determine the enzymatic activity of BC and to evaluate the potency of inhibitors. The production of ADP by BC is coupled to the oxidation of NADH, which can be monitored by the decrease in absorbance at 340 nm.
Materials:
-
HEPES buffer (pH 7.4-8.5)
-
ATP
-
MgCl₂
-
Biotin
-
Bicarbonate (e.g., NaHCO₃)
-
NADH
-
Phosphoenolpyruvate (PEP)
-
Lactate dehydrogenase (LDH)
-
Pyruvate kinase (PK)
-
Purified Biotin Carboxylase enzyme
-
Inhibitor compound (e.g., this compound)
-
96-well UV-transparent microplate
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Prepare a reaction mixture containing HEPES buffer, ATP, MgCl₂, biotin, bicarbonate, NADH, PEP, LDH, and PK at their final desired concentrations in a microplate well.
-
For inhibitor studies, add the inhibitor compound at varying concentrations to the reaction mixture. For control wells, add the corresponding solvent.
-
Initiate the reaction by adding the purified Biotin Carboxylase enzyme to each well.
-
Immediately place the microplate in the spectrophotometer and monitor the decrease in absorbance at 340 nm over time at a constant temperature (e.g., 25°C).
-
Calculate the initial reaction velocity from the linear portion of the absorbance versus time plot.
-
For IC50 determination, plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve.
-
For Ki determination, perform kinetic experiments by varying the concentration of one substrate (e.g., ATP or biotin) at different fixed concentrations of the inhibitor. Analyze the data using appropriate kinetic models (e.g., Michaelis-Menten with competitive, non-competitive, or uncompetitive inhibition models).
Purification of Recombinant E. coli Biotin Carboxylase
This protocol describes the overexpression and purification of His-tagged Biotin Carboxylase from E. coli.
Materials:
-
E. coli expression strain (e.g., BL21(DE3)) transformed with a plasmid encoding His-tagged BC.
-
Luria-Bertani (LB) broth with appropriate antibiotic.
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG).
-
Lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF).
-
Ni-NTA affinity chromatography column.
-
Wash buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole).
-
Elution buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole).
-
Dialysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl).
-
SDS-PAGE equipment and reagents.
Procedure:
-
Expression:
-
Inoculate a starter culture of the transformed E. coli and grow overnight.
-
Inoculate a larger volume of LB broth with the starter culture and grow at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.
-
Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM and continue to grow the culture at a lower temperature (e.g., 18-25°C) for several hours or overnight.
-
Harvest the cells by centrifugation.
-
-
Purification:
-
Resuspend the cell pellet in lysis buffer and lyse the cells by sonication or using a French press.
-
Clarify the lysate by centrifugation to remove cell debris.
-
Load the supernatant onto a pre-equilibrated Ni-NTA column.
-
Wash the column with wash buffer to remove unbound proteins.
-
Elute the His-tagged BC with elution buffer.
-
Collect the elution fractions and analyze them by SDS-PAGE to check for purity.
-
Pool the fractions containing pure BC and dialyze against a suitable storage buffer.
-
Determine the protein concentration and store the purified enzyme at -80°C.
-
Molecular Docking of this compound into Biotin Carboxylase
This protocol provides a general workflow for performing molecular docking studies to predict the binding mode of this compound to BC.
Software:
-
Molecular modeling software (e.g., AutoDock, Glide, GOLD).
-
Protein preparation wizard/tool.
-
Ligand preparation tool.
-
Visualization software (e.g., PyMOL, Chimera).
Procedure:
-
Protein Preparation:
-
Obtain the crystal structure of E. coli Biotin Carboxylase from the Protein Data Bank (PDB).
-
Prepare the protein structure by removing water molecules, adding hydrogen atoms, assigning bond orders, and repairing any missing residues or side chains.
-
If simulating the ADP-bound state, ensure ADP is present in the structure or dock it into the ATP-binding site.
-
-
Ligand Preparation:
-
Generate the 3D structure of this compound.
-
Assign correct atom and bond types and add hydrogen atoms.
-
Generate different conformers of the ligand.
-
-
Docking:
-
Define the binding site on the BC structure. For this compound, this will be the biotin-binding pocket.
-
Run the docking algorithm to place the this compound conformers into the defined binding site.
-
The docking program will score the different poses based on a scoring function that estimates the binding affinity.
-
-
Analysis:
-
Analyze the top-scoring poses to identify the most likely binding mode.
-
Visualize the protein-ligand complex to examine the interactions (e.g., hydrogen bonds, hydrophobic interactions) between this compound and the amino acid residues of the binding site.
-
Visualizations
The following diagrams illustrate key concepts and workflows related to the structural analysis of the this compound-BC complex.
Caption: this compound's atypical inhibition of Biotin Carboxylase.
Caption: Workflow for analyzing the this compound-BC complex.
Caption: Binding sites of different BC inhibitor classes.
References
- 1. Mechanism of biotin carboxylase inhibition by ethyl 4-[[2-chloro-5-(phenylcarbamoyl)phenyl]sulphonylamino]benzoate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. "Inhibition of Biotin Carboxylase by Three Antibacterial Compounds" by Matt Craft [repository.lsu.edu]
- 3. Mechanism of biotin carboxylase inhibition by ethyl 4-[[2-chloro-5-(phenylcarbamoyl)phenyl]sulphonylamino]benzoate - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Study of SABA1 Analogs' Antibacterial Activity: A Review of Available Data
For Immediate Release
Comprehensive analysis of SABA1, a novel biotin carboxylase inhibitor, reveals a unique antibacterial mechanism. However, a lack of publicly available data on its analogs prevents a direct comparative study of their antibacterial efficacy.
This compound has been identified as a novel antibacterial agent with a distinct mechanism of action targeting biotin carboxylase (BC), a crucial enzyme in the fatty acid biosynthesis pathway of bacteria.[1][2][3][4] This unique mode of action makes it a person of interest in the development of new antibiotics. This guide aims to provide a comparative overview of the antibacterial activity of this compound and its analogs for researchers, scientists, and drug development professionals. However, an extensive search of the current scientific literature reveals a significant gap in publicly available data regarding the synthesis and antibacterial evaluation of a series of this compound analogs.
This compound: A Profile
This compound, with the chemical name ethyl 4-[[2-chloro-5-(phenylcarbamoyl)phenyl]sulfonylamino]benzoate, demonstrates in vitro activity against Gram-negative pathogens such as Pseudomonas aeruginosa and Escherichia coli.[1] Its inhibitory action on biotin carboxylase is described as atypical, as it binds to the biotin-binding site of the enzyme in the presence of ADP. The reported IC₅₀ value for this compound against bacterial acetyl-CoA carboxylase (ACC), of which BC is a component, is approximately 4 µM.
Comparative Data on this compound Analogs: The Current Landscape
Despite the clear identification of this compound's antibacterial potential, a comprehensive comparative study detailing the antibacterial activities of a series of its analogs is not available in the public domain. Structure-activity relationship (SAR) studies, which are crucial for understanding how chemical modifications to a parent compound affect its biological activity, appear to be unpublished for this compound.
While research exists on other classes of biotin carboxylase inhibitors, such as pyridopyrimidines and amino-oxazoles, this information does not allow for a direct comparison with potential this compound derivatives.
Experimental Protocols
Although we cannot provide a comparative data table for this compound analogs, we can outline the standard experimental protocols that would be employed in such a study.
Minimum Inhibitory Concentration (MIC) Assay
The antibacterial activity of this compound and its analogs would typically be quantified by determining the Minimum Inhibitory Concentration (MIC). This is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The standard method is the broth microdilution assay.
Protocol:
-
Preparation of Bacterial Inoculum: A standardized suspension of the test bacteria (e.g., E. coli, P. aeruginosa, S. aureus) is prepared to a concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Serial Dilution of Compounds: The test compounds (this compound and its analogs) are serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.
-
Inoculation: Each well containing the diluted compound is inoculated with the bacterial suspension. Positive (bacteria and broth) and negative (broth only) controls are included.
-
Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of this compound and a typical workflow for evaluating the antibacterial activity of its analogs.
Caption: Mechanism of action of this compound.
Caption: Experimental workflow for evaluating this compound analogs.
Conclusion
This compound presents a promising starting point for the development of a new class of antibiotics due to its unique inhibition of biotin carboxylase. However, the lack of published data on a series of this compound analogs makes a comparative analysis of their antibacterial activity impossible at this time. Further research involving the synthesis and systematic evaluation of this compound derivatives is essential to elucidate their structure-activity relationships and to identify lead compounds with enhanced potency and a broader spectrum of activity. This guide will be updated as new experimental data becomes available.
References
- 1. "Inhibition of Biotin Carboxylase by Three Antibacterial Compounds" by Matt Craft [repository.lsu.edu]
- 2. medkoo.com [medkoo.com]
- 3. Mechanism of biotin carboxylase inhibition by ethyl 4-[[2-chloro-5-(phenylcarbamoyl)phenyl]sulphonylamino]benzoate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanism of biotin carboxylase inhibition by ethyl 4-[[2-chloro-5-(phenylcarbamoyl)phenyl]sulphonylamino]benzoate - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Role of SabA in H. pylori Colonization Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The Role of SabA in H. pylori Pathogenesis
Helicobacter pylori employs a sophisticated adhesion strategy to colonize the human stomach and establish a persistent infection. The blood group antigen-binding adhesin (BabA) is crucial in the initial stages of infection by binding to Lewis b antigens on healthy gastric epithelium. However, as the infection progresses and inflammation ensues, the gastric mucosal landscape changes. The expression of sialylated Lewis antigens, such as sialyl-Lewis x (sLex) and sialyl-Lewis a (sLea), is upregulated in the inflamed tissue. This is where the SabA adhesin plays a pivotal role.[1] SabA facilitates the adherence of H. pylori to these inflammation-associated glycans, thereby contributing to the chronicity of the infection.[2][3]
Furthermore, SabA is essential for the nonopsonic activation of neutrophils.[4] By binding to sialylated receptors on these immune cells, SabA triggers an oxidative burst, contributing to the tissue damage characteristic of chronic gastritis. The expression of SabA is subject to phase variation, allowing the bacterium to adapt to the dynamic environment of the stomach.[4]
Comparative Performance in Colonization Models: Qualitative Observations
While specific quantitative data (CFU/g of stomach tissue) directly comparing wild-type H. pylori with isogenic sabA deletion mutants in animal models is not prominently available in the reviewed literature, qualitative evidence consistently points to the importance of SabA in robust and persistent colonization, particularly in the context of an inflamed gastric mucosa.
| Feature | Wild-Type H. pylori (SabA-positive) | sabA Deletion Mutant | Key Implications |
| Adherence to Inflamed Gastric Mucosa | Efficient binding to sialylated Lewis antigens (sLex/sLea) expressed on inflamed gastric epithelial cells. | Significantly reduced or abolished binding to inflamed gastric tissue. | SabA is a key factor for maintaining bacterial attachment in the inflammatory environment of chronic gastritis. |
| Bacterial Density in Gastric Mucosa | Associated with higher bacterial density in human gastric biopsies, especially in individuals with low Lewis b expression. | Expected to result in lower colonization density, particularly over time as inflammation develops. | SabA contributes to a higher bacterial load, potentially increasing the severity of the infection. |
| Persistence of Infection | Contributes to the long-term persistence of H. pylori by adapting to the changing host environment. | May be cleared more easily from the host, especially in the presence of a strong inflammatory response. | Targeting SabA could be a strategy to disrupt chronic H. pylori infection. |
| Neutrophil Activation | Induces nonopsonic activation of neutrophils, leading to an oxidative burst and contributing to tissue damage. | Lacks the ability to induce nonopsonic activation of neutrophils. | SabA is a significant virulence factor that directly contributes to the inflammatory pathology of H. pylori infection. |
Experimental Protocols
In Vivo Mouse Model of H. pylori Colonization
This protocol is a generalized procedure based on common practices in the field for assessing H. pylori colonization in a murine model.
a. Bacterial Strain Preparation:
-
H. pylori strains (e.g., wild-type and isogenic sabA mutant) are grown on blood agar plates under microaerophilic conditions (5% O₂, 10% CO₂, 85% N₂) at 37°C for 48-72 hours.
-
Bacteria are harvested and suspended in a suitable medium, such as Brucella broth or phosphate-buffered saline (PBS).
-
The bacterial concentration is adjusted by measuring the optical density at 600 nm (OD₆₀₀) to achieve the desired inoculum dose (typically 10⁷ to 10⁹ colony-forming units [CFU] per mouse).
b. Animal Infection:
-
Specific pathogen-free mice (e.g., C57BL/6 strain) are used.
-
Mice are fasted for a few hours before inoculation.
-
Each mouse is orally gavaged with the bacterial suspension (typically 100-200 µL). This is often repeated 2-3 times over a period of a few days to ensure successful infection.
c. Assessment of Colonization:
-
At selected time points post-infection (e.g., 2, 4, 8 weeks), mice are euthanized.
-
The stomach is aseptically removed, weighed, and homogenized in sterile PBS.
-
Serial dilutions of the stomach homogenate are plated on selective blood agar plates.
-
Plates are incubated under microaerophilic conditions for 3-7 days.
-
Bacterial colonies are counted, and the colonization level is expressed as CFU per gram of stomach tissue.
In Vitro Neutrophil Activation Assay
This protocol outlines a method to assess the role of SabA in activating human neutrophils.
a. Isolation of Human Neutrophils:
-
Neutrophils are isolated from the peripheral blood of healthy donors using density gradient centrifugation (e.g., with Ficoll-Paque).
-
Red blood cells are lysed, and the purified neutrophils are resuspended in a suitable buffer.
b. Neutrophil Stimulation:
-
Neutrophils are incubated with wild-type H. pylori, a sabA deletion mutant, or a control medium.
-
The bacteria-to-neutrophil ratio is typically in the range of 10:1 to 100:1.
c. Measurement of Oxidative Burst:
-
The production of reactive oxygen species (ROS) is measured using a chemiluminescence assay with luminol or a fluorescence assay with a ROS-sensitive probe (e.g., dihydro-rhodamine 123).
-
The signal is measured over time using a luminometer or a fluorescence plate reader.
-
The results are expressed as relative light units (RLU) or fluorescence intensity.
Visualizing Key Pathways and Workflows
Caption: Workflow for in vivo and in vitro validation of SabA's function.
Caption: SabA-initiated signaling cascade in neutrophils.
References
- 1. Helicobacter pylori BabA–SabA Key Roles in the Adherence Phase: The Synergic Mechanism for Successful Colonization and Disease Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Helicobacter pylori Chronic Infection Selects for Effective Colonizers of Metaplastic Glands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Helicobacter pylori SabA Adhesin in Persistent Infection and Chronic Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Expression of the Helicobacter pylori adhesin SabA is controlled via phase variation and the ArsRS signal transduction system - PMC [pmc.ncbi.nlm.nih.gov]
Regulation of sabA Expression: A Two-Tiered Control System
A comprehensive analysis of the functional diversity among Helicobacter pylori's Sialic Acid-Binding Adhesin (SabA) alleles reveals critical insights for researchers and drug development professionals. SabA facilitates the binding of H. pylori to sialylated glycans, such as sialyl-Lewisx (sLex), which are notably upregulated on the gastric epithelium during inflammation. This interaction is a key step in the establishment of persistent infection and is linked to severe clinical outcomes, including gastric cancer. The functional variability of SabA, primarily governed by genetic and transcriptional regulation, presents a spectrum of binding affinities and adherence efficiencies, underscoring its importance as a therapeutic target.
The expression of the sabA gene is intricately regulated, allowing H. pylori to adapt to the dynamic environment of the human stomach. This regulation occurs through two primary mechanisms:
-
Phase Variation: The sabA gene contains repetitive DNA sequences, specifically a homopolymeric thymine (poly-T) tract in the promoter region and a dinucleotide (CT) repeat in the coding region.[1] Through a process called slipped-strand mispairing during DNA replication, the number of these repeats can change. Variations in the length of the CT repeat tract can shift the reading frame, leading to either a full-length, functional SabA protein ("on" state) or a premature stop codon that results in a truncated, non-functional protein ("off" state).[1][2] This on/off switching allows a subpopulation of bacteria to detach, potentially evading host immune responses and contributing to chronic infection.[2]
-
Transcriptional Control: The acid-responsive ArsRS two-component signal transduction system represses the transcription of sabA.[1] Inactivation of the sensor kinase ArsS leads to a significant, SabA-dependent increase in bacterial adherence to gastric epithelial cells, demonstrating that this system tightly controls SabA expression in response to environmental pH.
Functional Comparison of SabA Allelic Variants
The genetic diversity and phase variation of sabA result in significant functional differences between H. pylori strains. While the most dramatic difference is between "on" and "off" states, strains expressing functional SabA also exhibit a range of binding affinities for various sialylated glycans. This polymorphism is an inherent property of the SabA protein itself.
Experimental data from Scatchard analysis of various H. pylori strains reveals these quantitative differences in binding affinities.
| H. pylori Strain | Ligand | Binding Affinity (M-1) | Binding Characteristics |
| J99 | sdiLex, sLex, sLea, sLn(14) | 9.6 x 108 to 6.4 x 109 | High affinity for a range of sialylated glycans. |
| sialyl-lactose | 5.1 x 108 to 6.1 x 108 | Lower affinity for sialyl-lactose compared to other sialylated ligands. | |
| SMI65 | sdiLex, sLex, sLea, sLn(14) | 9.6 x 108 to 6.4 x 109 | Similar high-affinity binding profile to strain J99. |
| sialyl-lactose | 5.1 x 108 to 6.1 x 108 | Lower affinity for sialyl-lactose. | |
| SMI27 | sdiLex, sLex, sLea, sLn(14) | 9.6 x 108 to 6.4 x 109 | Similar high-affinity binding profile to strain J99. |
| sialyl-lactose | 5.1 x 108 to 6.1 x 108 | Lower affinity for sialyl-lactose. | |
| 17874 | sLea | 9.7 x 107 M-1 | Demonstrates a distinct binding pattern with approximately 10-fold lower affinity for sLea compared to other high-affinity strains. |
| 17875babA1A2 | sLea | 9.7 x 107 M-1 | Similar to strain 17874, shows a lower affinity for sLea. |
This table summarizes data from Scatchard analysis of 125I-labeled sialylated glycoconjugate binding to various H. pylori strains. Data extracted from Aspholm M, et al. (2006).
Signaling Pathways Modulated by SabA Adhesion
SabA-mediated binding initiates signaling cascades within host cells, contributing to the inflammatory response and pathogenesis of H. pylori infection.
SabA-Mediated Signaling in Neutrophils
Binding of SabA to sialylated receptors on neutrophils triggers a nonopsonic activation of these immune cells. This process is crucial for the inflammatory response seen in gastritis. The signaling pathway involves:
-
Receptor Binding: SabA on the H. pylori surface binds to sialic acid-carrying receptors on neutrophils.
-
G-Protein Activation: This binding event activates a G-protein-linked signaling pathway.
-
PI3K Activation: Downstream of the G-protein, phosphatidylinositol 3-kinase (PI3K) is activated.
-
Oxidative Burst: PI3K activation leads to a potent oxidative burst, releasing reactive oxygen species (ROS) that can cause damage to the gastric epithelium.
Caption: SabA binding on neutrophils activates a G-protein/PI3K pathway leading to an oxidative burst.
H. pylori-Induced Signaling in Gastric Epithelial Cells
In gastric epithelial cells, H. pylori infection activates multiple signaling pathways, including the PI3K/Akt pathway, which is central to cell survival, proliferation, and inflammation. While the activation of this pathway is a concerted effect of multiple virulence factors, including OipA and the CagA effector protein, SabA-mediated adherence is a crucial initiating step that anchors the bacterium to the cell surface, facilitating the action of these other factors.
Caption: H. pylori adherence and virulence factors activate the PI3K/Akt pathway in epithelial cells.
Experimental Protocols
Protocol 1: H. pylori Adhesion Assay to Gastric Epithelial Cells
This protocol quantifies the adherence of different H. pylori strains to a monolayer of gastric epithelial cells (e.g., AGS cells).
Materials:
-
AGS (ATCC® CRL-1739™) or other suitable gastric epithelial cell line
-
Cell culture medium (e.g., RPMI 1640) with fetal bovine serum (FBS)
-
Phosphate-buffered saline (PBS)
-
H. pylori strains of interest
-
Brucella agar plates with 5% sheep blood
-
Sterile water or saponin solution for cell lysis
-
24-well tissue culture plates
Methodology:
-
Cell Culture: Seed AGS cells into 24-well plates at a density that allows them to reach ~90% confluency on the day of the experiment. Culture them in RPMI 1640 with 10% FBS at 37°C in a 5% CO2 incubator.
-
Bacterial Preparation: Culture H. pylori strains on Brucella agar plates under microaerobic conditions (5% O2, 10% CO2, 85% N2) for 48-72 hours. Harvest bacteria and resuspend them in antibiotic-free RPMI 1640 medium. Adjust the bacterial density to a desired multiplicity of infection (MOI), typically 100:1 (bacteria:AGS cells).
-
Infection: Wash the confluent AGS cell monolayers twice with warm PBS to remove any residual serum or antibiotics. Add the prepared bacterial suspension to each well.
-
Co-incubation: Incubate the plates for a defined period (e.g., 3-6 hours) at 37°C under microaerobic conditions to allow for bacterial adherence.
-
Washing: After incubation, gently wash the monolayers three to five times with warm PBS to remove any non-adherent bacteria.
-
Cell Lysis: Add a cell lysis solution (e.g., 0.1% saponin in PBS or sterile distilled water) to each well and incubate for 10-15 minutes at 37°C to lyse the AGS cells, releasing the adherent bacteria.
-
Quantification: Perform serial dilutions of the cell lysates in PBS and plate them onto Brucella agar plates. Incubate the plates under microaerobic conditions for 3-5 days.
-
Analysis: Count the colony-forming units (CFUs) on each plate to determine the number of adherent bacteria per well. Adhesion is typically expressed as a percentage of the initial inoculum.
Caption: Workflow for quantifying H. pylori adherence to gastric epithelial cells.
Protocol 2: Solid-Phase Binding Assay for SabA
This protocol measures the direct binding of H. pylori or purified SabA to immobilized sialylated glycans.
Materials:
-
High-binding 96-well ELISA plates
-
Sialylated glycoconjugates (e.g., sLex-albumin conjugate)
-
Bovine Serum Albumin (BSA) for blocking
-
PBS and PBS with 0.05% Tween 20 (PBST)
-
H. pylori suspension or purified SabA protein
-
Primary antibody (e.g., anti-H. pylori rabbit polyclonal antibody)
-
Secondary antibody (e.g., HRP-conjugated anti-rabbit IgG)
-
TMB substrate solution
-
Stop solution (e.g., 2N H2SO4)
-
Plate reader
Methodology:
-
Coating: Coat the wells of a 96-well plate with the sialylated glycoconjugate (e.g., 1-5 µg/mL in PBS) overnight at 4°C.
-
Blocking: Wash the plate three times with PBST. Block non-specific binding sites by adding a blocking buffer (e.g., 3% BSA in PBS) to each well and incubating for 1-2 hours at room temperature.
-
Binding: Wash the plate three times with PBST. Add serial dilutions of the H. pylori suspension or purified SabA protein to the wells. Incubate for 2-3 hours at 37°C.
-
Primary Antibody: Wash the plate three times with PBST. Add the primary antibody diluted in blocking buffer to each well and incubate for 1 hour at room temperature.
-
Secondary Antibody: Wash the plate three times with PBST. Add the HRP-conjugated secondary antibody diluted in blocking buffer and incubate for 1 hour at room temperature in the dark.
-
Detection: Wash the plate five times with PBST. Add TMB substrate to each well and incubate until a blue color develops (typically 10-20 minutes).
-
Analysis: Stop the reaction by adding the stop solution. Read the absorbance at 450 nm using a plate reader. The absorbance is proportional to the amount of bound bacteria or protein. For affinity calculations, radiolabeled ligands can be used, and bound vs. free ligand is measured and analyzed using a Scatchard plot.
References
A Comparative Guide to Helicobacter pylori Adhesins: SabA vs. BabA
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of two key adhesins of Helicobacter pylori, the sialic acid-binding adhesin (SabA) and the blood group antigen-binding adhesin (BabA). Understanding the distinct roles and mechanisms of these outer membrane proteins is crucial for developing novel therapeutic strategies against H. pylori infection, a major cause of gastritis, peptic ulcers, and gastric cancer.
Executive Summary
SabA and BabA are critical virulence factors that mediate the binding of H. pylori to the gastric mucosa, a crucial step for successful colonization and pathogenesis. While both are adhesins, they exhibit significant differences in their binding targets, expression patterns, and roles in the progression of gastric diseases. BabA is primarily involved in the initial stages of infection by binding to fucosylated Lewis b (Leb) antigens present on healthy gastric epithelial cells. In contrast, SabA facilitates chronic infection and inflammation by binding to sialyl-Lewisx (sLex) and sialyl-Lewisa (sLea) antigens, which are upregulated on gastric epithelial cells during inflammation. This guide presents a comprehensive analysis of their binding characteristics, clinical relevance, and the signaling pathways they trigger, supported by experimental data and detailed methodologies.
Data Presentation: Quantitative Comparison of SabA and BabA
The following tables summarize quantitative data on the expression and prevalence of sabA and babA genes in H. pylori strains isolated from patients with different gastroduodenal diseases.
Table 1: Gene Expression of sabA and babA in H. pylori Isolates from Different Clinical Outcomes
| Clinical Outcome | Number of Patients | sabA Positive (%) | babA Positive (%) | Reference |
| Gastritis | 30 | 83.3% | 30.0% | [1][2] |
| Peptic Ulcer | 40 | 87.5% | 50.0% | [1][2] |
| Gastric Cancer | 31 | 41.9% | 12.9% | [1] |
Table 2: Binding Affinity of BabA
| Ligand | Affinity Constant (Ka) | Method | Reference |
| Lewis b (Leb) | ~1 x 1010 M-1 | Adhesin-specific receptor complex analysis |
Note: Quantitative binding affinity data for SabA is less consistently reported in the literature, though it is known to bind with high affinity to sialylated glycans.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize and compare SabA and BabA.
Quantitative Real-Time PCR (qRT-PCR) for sabA and babA Gene Expression
This protocol is used to quantify the expression levels of the sabA and babA genes in H. pylori isolates.
a. RNA Extraction and cDNA Synthesis:
-
H. pylori cultures are grown to the exponential phase.
-
Total RNA is extracted from the bacterial pellet using a commercial RNA extraction kit (e.g., Roche High Pure RNA Isolation Kit) following the manufacturer's instructions.
-
cDNA is synthesized from the extracted RNA using a commercial cDNA synthesis kit (e.g., Thermo Scientific™ Fermentas) with random primers.
b. Real-Time PCR:
-
The real-time PCR reaction is performed using a SYBR Green-based master mix in a real-time PCR machine (e.g., ABI 7300).
-
Specific primers for sabA, babA, and a housekeeping gene (e.g., 16S rRNA) are used (see table below).
-
The PCR cycling conditions typically include an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
-
The relative expression of the target genes is calculated using the 2-ΔΔCt method, normalized to the housekeeping gene.
Primer Sequences for qRT-PCR:
| Gene | Forward Primer (5'-3') | Reverse Primer (5'-3') |
| sabA | AGCATTCAAAACGCCAACAA | AAAAACCCAATACCGAAGTGATAA |
| babA | GCACCCTAAACACCCTTATCAAA | ATACCCTGGCTCGTTGTTGAA |
| 16S rRNA | GGAGTACGGTCGCAAGATTAAA | CTAGCGGATTCTCTCAATGTCAA |
Immunoblotting for SabA and BabA Protein Detection
This method is used to detect the presence of SabA and BabA proteins in H. pylori lysates.
a. Outer Membrane Protein (OMP) Extraction:
-
H. pylori cells are harvested and washed.
-
The cells are resuspended in Tris-HCl buffer and disrupted by ultrasonication.
-
Total membrane proteins are collected by centrifugation.
-
Sarcosine-insoluble outer membrane fractions are prepared by treating the total membrane fraction with sarcosine, followed by ultracentrifugation.
b. SDS-PAGE and Western Blotting:
-
The extracted OMPs are separated by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
The separated proteins are transferred to a nitrocellulose membrane.
-
The membrane is blocked with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature.
-
The membrane is then incubated with primary antibodies specific for SabA or BabA (e.g., rabbit polyclonal anti-SabA or anti-BabA) overnight at 4°C.
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., goat anti-rabbit IgG-HRP) for 1 hour at room temperature.
-
The protein bands are visualized using a chemiluminescent substrate.
Flow Cytometry for H. pylori Adhesion Assay
This protocol quantifies the adherence of H. pylori to gastric epithelial cells.
a. Cell and Bacteria Preparation:
-
Gastric epithelial cells (e.g., AGS cells) are cultured to confluence in appropriate media.
-
H. pylori are grown in broth culture, harvested, and fluorescently labeled with a dye such as carboxyfluorescein diacetate succinimidyl ester (CFDA-SE).
b. Co-incubation and Adhesion:
-
The labeled bacteria are co-incubated with the gastric epithelial cells at a specific ratio (e.g., 100:1 bacteria to cells) for a defined period (e.g., 1-3 hours) at 37°C.
-
Non-adherent bacteria are removed by washing the cells with phosphate-buffered saline (PBS).
c. Flow Cytometry Analysis:
-
The epithelial cells with adherent bacteria are detached using a non-enzymatic cell dissociation solution (e.g., EDTA).
-
The cell suspension is then analyzed by a flow cytometer.
-
The percentage of fluorescently positive cells (cells with adherent bacteria) and the mean fluorescence intensity (indicating the number of adherent bacteria per cell) are quantified.
Signaling Pathways and Experimental Workflows
Signaling Pathways
The binding of SabA and BabA to their respective receptors on host cells initiates distinct downstream signaling cascades that contribute to H. pylori-induced pathology.
Caption: SabA-mediated neutrophil activation pathway.
Caption: BabA-mediated potentiation of T4SS activity.
Experimental Workflow
The following diagram illustrates a typical experimental workflow for comparing the roles of SabA and BabA in H. pylori adhesion and pathogenesis.
Caption: Workflow for comparing SabA and BabA function.
Conclusion
SabA and BabA are both indispensable for the successful colonization of the human stomach by H. pylori, yet they play distinct and complementary roles. BabA is crucial for the initial attachment to the healthy gastric epithelium, while SabA is a key player in the persistence of infection in an inflamed environment. The differential expression of their respective receptors on the gastric mucosa during health and disease highlights the adaptive strategies of H. pylori. A thorough understanding of these adhesins, their binding mechanisms, and the host responses they trigger is paramount for the development of targeted anti-adhesion therapies, which represent a promising alternative to conventional antibiotic treatments in the fight against H. pylori-associated diseases.
References
Confirming SabA's Place: A Comparative Guide to Outer Membrane Protein Localization
For researchers, scientists, and drug development professionals invested in targeting Helicobacter pylori, confirming the precise subcellular localization of virulence factors is paramount. The Sialic acid-binding adhesin (SabA), a key outer membrane protein, plays a crucial role in the persistent colonization and pathogenesis of this bacterium.[1][2] This guide provides a detailed comparison of three primary experimental methods used to verify the outer membrane localization of SabA, complete with experimental protocols, data presentation, and workflow visualizations to aid in experimental design and interpretation.
This document will objectively compare the performance of Cell Fractionation followed by Western Blotting, Surface Proteolysis Assays, and Fluorescence-Activated Cell Sorting (FACS) in the confirmation of SabA's position in the outer membrane of H. pylori. Each method offers distinct advantages and limitations, and the optimal choice depends on the specific research question and available resources.
Method Comparison at a Glance
The following table summarizes the key aspects of each technique, offering a high-level comparison to guide your selection process.
| Feature | Cell Fractionation & Western Blotting | Surface Proteolysis Assay | FACS Analysis |
| Principle | Physical separation of cellular compartments based on density, followed by immunodetection. | Enzymatic degradation of surface-exposed proteins on intact cells. | Immunofluorescent labeling of surface-exposed epitopes on intact cells. |
| Primary Output | Qualitative/Semi-quantitative detection of SabA in the outer membrane fraction. | Qualitative/Semi-quantitative assessment of SabA's surface accessibility. | Quantitative measurement of the percentage of cells with surface-exposed SabA and relative surface abundance. |
| Throughput | Low to medium. | Medium. | High. |
| Key Advantage | Provides direct evidence of association with the outer membrane fraction. | Directly probes for surface exposure on living cells. | Provides quantitative, single-cell level data. |
| Key Limitation | Potential for cross-contamination between cellular fractions. | Incomplete proteolysis can lead to false negatives. | Requires a specific and high-affinity antibody that recognizes a native surface epitope. |
Quantitative Data Comparison
| Metric | Cell Fractionation & Western Blotting | Surface Proteolysis Assay | FACS Analysis |
| SabA Signal in Outer Membrane Fraction | Strong band detected | - | - |
| SabA Signal in Inner Membrane Fraction | No/faint band detected | - | - |
| SabA Signal in Cytoplasmic/Periplasmic Fraction | No band detected | - | - |
| SabA Degradation upon Protease Treatment | >90% reduction in band intensity | - | - |
| Percentage of SabA-Positive Cells | - | - | 95% |
| Mean Fluorescence Intensity (MFI) | - | - | 1.5 x 10^5 |
Experimental Workflows
To visualize the procedural steps of each method, the following diagrams have been generated.
References
- 1. Increasing evidence of the role of Helicobacter pylori SabA in the pathogenesis of gastroduodenal disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Increasing evidence of the role of Helicobacter pylori SabA in the pathogenesis of gastroduodenal disease | The Journal of Infection in Developing Countries [jidc.org]
The Interplay of SabA with Other Virulence Factors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The sialic acid-binding adhesin (SabA) is a key virulence factor of the pathogenic bacterium Helicobacter pylori, playing a crucial role in the colonization and persistence of the bacterium in the human stomach. Its expression is intricately linked with other virulence factors, contributing to the diverse clinical outcomes of H. pylori infection, ranging from asymptomatic gastritis to peptic ulcers and gastric cancer. This guide provides a comprehensive comparison of SabA's correlation with other major virulence factors, supported by experimental data, detailed methodologies, and visual representations of the underlying molecular mechanisms.
Co-expression of SabA and Other Key Virulence Factors
Experimental evidence from clinical isolates demonstrates a significant correlation between the expression of sabA and other critical H. pylori virulence genes, particularly babA, cagA, and vacA. The co-expression of these factors often exacerbates the pathogenic potential of the bacterium.
The blood group antigen-binding adhesin (BabA) and SabA are both crucial for the initial attachment of H. pylori to the gastric mucosa. While BabA is considered important for initial colonization, SabA is vital for persistent infection, especially in inflamed tissue where its sialylated glycan receptors are upregulated[1]. Studies have shown that the expression of both sabA and babA is often elevated in acidic environments, suggesting a cooperative role in colonization and adaptation to the harsh stomach niche[2][3].
Cytotoxin-associated gene A (CagA) and vacuolating cytotoxin A (VacA) are major toxins that contribute significantly to H. pylori-induced inflammation and gastric tissue damage. A close relationship between the presence of sabA, the cag pathogenicity island (which encodes CagA and a type IV secretion system), and babA has been suggested[4]. The "triple-positive" strains, expressing CagA, VacA, and BabA2, are strongly associated with more severe clinical outcomes like peptic ulcers and gastric cancer[5]. While a direct quantitative correlation of expression levels is complex and varies among strains and patient populations, the frequent co-occurrence of these virulence factors points towards a synergistic role in pathogenesis.
Table 1: Co-expression of sabA and babA in H. pylori Clinical Isolates from Patients with Different Gastroduodenal Diseases
| Clinical Diagnosis | Percentage of sabA Positive Isolates | Percentage of babA Positive Isolates | Reference |
| Gastritis | 83.3% | 30.0% | |
| Peptic Ulcer | 87.5% | 50.0% | |
| Gastric Cancer | 41.9% | 12.9% |
Note: The data represents the percentage of H. pylori positive patients in each disease group that showed expression of the respective genes.
Regulatory Mechanisms: The ArsRS Two-Component System
The expression of sabA and other virulence-related genes is tightly regulated by environmental cues, with pH being a major factor. The ArsRS two-component system, consisting of the sensor kinase ArsS and the response regulator ArsR, plays a pivotal role in this acid-responsive gene regulation.
Under acidic conditions, ArsS is activated and phosphorylates ArsR. The phosphorylated ArsR then binds to the promoter regions of target genes, modulating their transcription. The regulon of the ArsRS system is extensive and includes genes involved in acid resistance (e.g., urease), as well as genes encoding outer membrane proteins like SabA, AlpA, and AlpB. Disruption of the arsS gene has been shown to lead to a significant increase in sabA transcription, resulting in a hyper-adherent phenotype. This indicates that the ArsRS system acts as a repressor of sabA expression under certain conditions.
Caption: The ArsRS two-component system senses low pH, leading to the phosphorylation of ArsR, which in turn regulates the transcription of sabA and other virulence genes.
Correlation with Phenotypic Virulence Traits
The expression of SabA is not only correlated with other virulence genes at the molecular level but also contributes to key pathogenic phenotypes, including adhesion, motility, and biofilm formation.
Adhesion: SabA mediates the binding of H. pylori to sialylated Lewis antigens on the surface of gastric epithelial cells. This adhesion is particularly important during chronic inflammation when the expression of these host cell receptors is upregulated. Studies using sabA deletion mutants have demonstrated a significant reduction in the adhesion of H. pylori to gastric cells compared to the wild-type strain.
Motility: While flagella are the primary drivers of H. pylori motility, adhesins like SabA can influence the bacterium's interaction with the viscous gastric mucus layer. Increased motility can lead to a higher density of bacteria on the gastric epithelium, potentially triggering a stronger inflammatory response. It has been found that strains with greater motility can enhance SabA-mediated interactions, suggesting a synergistic effect on pathogenicity.
Biofilm Formation: Biofilm formation is a crucial strategy for the persistence of H. pylori in the stomach. The ArsRS signaling pathway, which regulates sabA expression, has also been implicated in the regulation of biofilm formation. This suggests a potential indirect link between SabA expression and the ability of H. pylori to form protective biofilms.
Experimental Protocols
Quantitative Real-Time PCR (qRT-PCR) for sabA and babA Gene Expression
This protocol is a synthesized methodology based on practices described in the literature.
-
RNA Extraction: Total RNA is extracted from H. pylori cultures grown under specific conditions (e.g., different pH levels) using a commercial RNA purification kit according to the manufacturer's instructions.
-
DNase Treatment: The extracted RNA is treated with DNase I to remove any contaminating genomic DNA.
-
cDNA Synthesis: First-strand cDNA is synthesized from the purified RNA using a reverse transcription kit with random primers or gene-specific primers.
-
qRT-PCR: The qRT-PCR is performed using a real-time PCR system with SYBR Green dye or a probe-based assay. Specific primers for sabA, babA, and a housekeeping gene (e.g., 16S rRNA or gyrA) are used.
-
Data Analysis: The relative expression of the target genes (sabA and babA) is calculated using the 2-ΔΔCt method, normalized to the expression of the housekeeping gene.
Caption: A streamlined workflow for quantifying the expression of sabA and babA genes using qRT-PCR.
In Vitro Adhesion Assay
This protocol is a generalized procedure based on common methodologies.
-
Cell Culture: Gastric epithelial cells (e.g., AGS cells) are cultured in appropriate media in 96-well plates until they form a confluent monolayer.
-
Bacterial Preparation: H. pylori strains (wild-type and mutants) are grown in liquid culture, harvested, washed, and resuspended in cell culture medium.
-
Co-incubation: The bacterial suspension is added to the wells containing the gastric epithelial cells and incubated for a specific period to allow for adhesion.
-
Washing: Non-adherent bacteria are removed by washing the wells multiple times with phosphate-buffered saline (PBS).
-
Quantification of Adherent Bacteria: Adherent bacteria are quantified by lysing the host cells and plating the lysate on selective agar to count colony-forming units (CFU). Alternatively, a colorimetric or fluorescent assay can be used to quantify bacterial biomass.
Motility Assay (Soft Agar)
This is a standard method for assessing bacterial swimming and swarming motility.
-
Prepare Soft Agar Plates: A semi-solid agar medium (e.g., Brucella broth with 0.3-0.4% agar) is prepared and poured into Petri dishes.
-
Inoculation: A sterile inoculating needle is used to stab-inoculate the center of the soft agar plate with the H. pylori strain to be tested.
-
Incubation: The plates are incubated under microaerophilic conditions at 37°C for several days.
-
Measurement: The diameter of the zone of bacterial migration (halo) from the point of inoculation is measured at regular intervals. A larger diameter indicates greater motility.
Conclusion
The expression of SabA is intricately correlated with a network of other virulence factors in H. pylori, contributing to the bacterium's ability to colonize, persist, and cause disease. Understanding these correlations is crucial for the development of novel therapeutic strategies targeting H. pylori infections. This guide provides a foundational overview of these complex interactions, supported by experimental evidence and methodologies, to aid researchers and drug development professionals in their efforts to combat this persistent pathogen.
References
- 1. Expression Assessment of the Helicobacter pylori babA and sabA Genes in Patients with Peptic Ulcer, Duodenal Ulcer and Gastric Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. mdpi.com [mdpi.com]
- 4. Helicobacter pylori BabA–SabA Key Roles in the Adherence Phase: The Synergic Mechanism for Successful Colonization and Disease Development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. zumj.journals.ekb.eg [zumj.journals.ekb.eg]
Safety Operating Guide
Navigating the Disposal of SABA1: A Procedural Guide for Laboratory Professionals
Essential guidance on the safe and compliant disposal of the antibacterial agent SABA1 is critical for maintaining laboratory safety and environmental integrity. Due to the absence of specific, publicly available disposal protocols for this compound, this document outlines a comprehensive set of procedures based on general best practices for chemical waste management in a research setting. These guidelines are intended for researchers, scientists, and drug development professionals and should be adapted to comply with institutional and local regulations.
The antibacterial agent this compound is noted for its efficacy against Pseudomonas aeruginosa and Escherichia coli through the inhibition of biotin carboxylase.[1][2] Proper handling and disposal are paramount to ensure safety and mitigate any potential environmental impact. All procedures must be conducted in accordance with your institution's Environmental Health and Safety (EHS) office guidelines.
Immediate Safety and Handling Precautions
Before initiating any disposal procedure, it is imperative to wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a laboratory coat. If there is a risk of generating dust from the solid compound, a respirator should be used.
In the event of a spill, the area should be promptly secured. Spilled solid this compound should be carefully collected, avoiding dust formation, and placed in a sealed, clearly labeled container for disposal as chemical waste. The spill area should then be decontaminated.
Step-by-Step Disposal Procedures
The proper disposal route for this compound depends on its form (solid or solution) and the nature of the contamination.
1. Disposal of Unused or Expired Solid this compound:
Unused or expired solid this compound must be disposed of as solid chemical waste.
-
Packaging: Place the solid this compound in its original container or a compatible, leak-proof container with a secure lid.
-
Labeling: The container must be clearly labeled as "Hazardous Waste," including the chemical name "this compound," the CAS number "690681-65-3," and any other information required by your institution's EHS office.
-
Storage: Store the labeled container in a designated hazardous waste accumulation area, segregated from incompatible materials, until collection by trained EHS personnel.
2. Disposal of this compound Solutions:
This compound is often dissolved in solvents like DMSO for experimental use.[3] These solutions must be treated as hazardous chemical waste.
-
Collection: Collect all waste solutions containing this compound in a designated, leak-proof, and chemically resistant waste container. Do not mix with other incompatible waste streams.
-
Labeling: Clearly label the waste container with "Hazardous Waste," the contents (e.g., "this compound in DMSO"), and the approximate concentration.
-
Storage: Store the container in a designated hazardous waste accumulation area, away from heat and ignition sources, until pickup.
3. Disposal of Contaminated Labware and Materials:
Disposable items such as pipette tips, centrifuge tubes, and gloves that have come into contact with this compound should be disposed of as solid chemical waste.
-
Segregation: Collect all contaminated solid waste in a designated, durable, and leak-proof container lined with a chemical waste bag.
-
Packaging: Once the container is full, securely close the bag and seal the container.
-
Labeling: Label the container as "Hazardous Waste" with a description of the contents (e.g., "Solid waste contaminated with this compound").
-
Disposal: Transfer the container to the designated hazardous waste accumulation area for collection.
Data Presentation: Chemical and Physical Properties of this compound
The following table summarizes the key chemical and physical properties of this compound, which are important for its safe handling and storage.
| Property | Value | Reference |
| CAS Number | 690681-65-3 | |
| Molecular Formula | C22H19ClN2O5S | |
| Molecular Weight | 458.91 g/mol | |
| Purity (Typical) | ≥98% |
Storage and Stability Data
Proper storage is crucial for maintaining the integrity of this compound and ensuring laboratory safety.
| Condition | Duration | Reference |
| Powder at -20°C | 2 years | |
| In DMSO at 4°C | 2 weeks | |
| In DMSO at -80°C | 6 months |
Experimental Protocol: Preparation of this compound Waste for Disposal
This protocol outlines a general procedure for preparing solid this compound waste and contaminated materials for institutional pickup.
Objective: To safely package and label this compound-contaminated solid waste for disposal.
Materials:
-
Designated solid hazardous waste container (puncture-resistant with a lid)
-
Chemical waste bag liner
-
Personal Protective Equipment (PPE): lab coat, safety glasses, chemical-resistant gloves
-
Waste labels from the institutional EHS office
-
This compound-contaminated items (e.g., pipette tips, microfuge tubes, gloves)
-
Unused/expired solid this compound in its original vial
Procedure:
-
Don appropriate PPE before handling any chemical waste.
-
Place a chemical waste bag liner inside the designated solid hazardous waste container.
-
Carefully place all solid, non-sharp this compound-contaminated items into the bag.
-
For unused/expired solid this compound, ensure the vial is tightly sealed and place it inside the waste container.
-
Once the container is three-quarters full, securely tie the bag liner.
-
Close the lid of the hazardous waste container.
-
Decontaminate the exterior of the container if necessary.
-
Complete a hazardous waste label with all required information (e.g., chemical name, quantity, hazard class) and affix it to the container.
-
Transport the sealed and labeled container to the designated hazardous waste accumulation area within the laboratory or building.
-
Record the waste container in the laboratory's waste log, if applicable.
Mandatory Visualization: this compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound and related materials.
Caption: Logical workflow for the disposal of this compound waste.
Disclaimer: The information provided is based on general laboratory safety principles. Always consult your institution's specific waste disposal guidelines and the relevant Safety Data Sheet (SDS) before handling or disposing of any chemical.
References
Essential Safety and Logistical Information for Handling SABA1
This document provides crucial safety and logistical guidance for researchers, scientists, and drug development professionals working with SABA1, a novel antibacterial agent. The following procedures are designed to ensure the safe handling, storage, and disposal of this compound in a laboratory setting.
Personal Protective Equipment (PPE)
Given that a specific Safety Data Sheet (SDS) for this compound is not publicly available, a conservative approach to personal protection is warranted, treating it as a potentially hazardous chemical. The following PPE is mandatory when handling this compound in powder or solution form.[1][2][3]
| PPE Category | Item | Rationale |
| Hand Protection | Nitrile gloves | Protects skin from potential irritation and absorption.[4] |
| Eye Protection | Safety glasses with side shields or goggles | Prevents eye contact with splashes of solutions or airborne powder. |
| Body Protection | Laboratory coat | Protects skin and clothing from contamination. |
| Respiratory Protection | Not generally required for small quantities | A properly functioning chemical fume hood should be used when weighing the powder or preparing stock solutions to avoid inhalation. |
Operational Plan
Handling and Storage
Proper handling and storage are critical to maintain the integrity of this compound and to ensure the safety of laboratory personnel.
Storage of this compound:
| Form | Storage Temperature | Duration |
| Powder | -20°C | Up to 2 years |
| In DMSO | -80°C | Up to 6 months |
General Handling Procedures:
-
Preparation: Before handling, ensure all necessary PPE is donned correctly. Work should be conducted in a designated area, preferably within a chemical fume hood, especially when handling the powdered form to minimize inhalation risks.
-
Solutions: When preparing solutions, use appropriate solvents as specified in experimental protocols (e.g., DMSO).
-
Avoid Contamination: Use sterile techniques when working with this compound in cell-based assays to prevent microbial contamination.
-
Transport: When moving this compound within the laboratory, ensure containers are securely sealed and transported in a secondary container to prevent spills.
Disposal Plan
The disposal of this compound and associated waste must be handled with care to prevent environmental contamination and potential health risks. As an antibacterial compound, it is considered chemical waste.[5]
Waste Segregation and Disposal:
| Waste Type | Disposal Procedure |
| Unused this compound Powder | Dispose of as hazardous chemical waste in a clearly labeled, sealed container according to your institution's Environmental Health and Safety (EHS) guidelines. |
| Concentrated Stock Solutions | Collect in a designated, sealed hazardous chemical waste container for pickup by your institution's EHS. Do not pour down the drain. |
| Contaminated Labware (e.g., pipette tips, tubes) | Dispose of in a designated solid hazardous waste container. |
| Contaminated Liquid Waste (e.g., used cell culture media) | Treat as chemical waste. Collect in a labeled, leak-proof container for EHS pickup. Autoclaving may not inactivate the antibacterial compound. |
| Contaminated PPE (e.g., gloves, lab coat) | Dispose of in the appropriate hazardous waste stream as designated by your institution's EHS. |
Experimental Protocol: Biotin Carboxylase Inhibition Assay
This protocol is based on methods used to determine the inhibitory activity of this compound on biotin carboxylase (BC).
Objective: To determine the IC50 value of this compound against biotin carboxylase.
Materials:
-
This compound
-
Purified biotin carboxylase enzyme
-
ATP
-
Biotin
-
Coupled enzyme system (e.g., pyruvate kinase and lactate dehydrogenase)
-
NADH
-
Phosphoenolpyruvate
-
Assay buffer (e.g., Tris-HCl with MgCl2 and KCl)
-
96-well microplate
-
Spectrophotometer (plate reader)
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of this compound in assay buffer to achieve a range of desired concentrations.
-
Prepare a reaction mixture containing all components except the enzyme (ATP, biotin, coupled enzyme system, NADH, phosphoenolpyruvate) in assay buffer.
-
-
Assay Setup:
-
Add the this compound dilutions to the wells of the 96-well plate.
-
Include control wells with DMSO only (no inhibitor).
-
Add the reaction mixture to all wells.
-
-
Enzyme Reaction:
-
Initiate the reaction by adding the purified biotin carboxylase enzyme to all wells.
-
-
Data Collection:
-
Immediately place the microplate in a spectrophotometer pre-set to the appropriate temperature (e.g., 37°C).
-
Monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADH.
-
-
Data Analysis:
-
Calculate the initial reaction rates for each this compound concentration.
-
Plot the reaction rates against the logarithm of the this compound concentration.
-
Fit the data to a dose-response curve to determine the IC50 value.
-
Visualizations
Caption: Workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
